molecular formula C9H12ClN B1315154 1-(4-Chlorophenyl)propan-1-amine CAS No. 74788-46-8

1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B1315154
CAS No.: 74788-46-8
M. Wt: 169.65 g/mol
InChI Key: JAVXFKQNRRUYMG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXFKQNRRUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504686
Record name 1-(4-Chlorophenyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-46-8
Record name 1-(4-Chlorophenyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)propan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)propan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-(4-Chlorophenyl)propan-1-amine

Introduction

This compound is a chiral amine compound featuring a chlorophenyl group attached to the alpha-carbon of a propanamine structure.[1] This molecule serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its chirality and structural motifs make it a subject of interest for potential applications in the development of new drugs and agrochemicals, particularly in the context of neurological disorders due to its potential interactions with enzymes and receptors.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Identifiers and Molecular Structure
IdentifierValue
IUPAC Name This compound[2]
CAS Number 74788-46-8[2]
Molecular Formula C₉H₁₂ClN[2][3]
Molecular Weight 169.65 g/mol [2][3]
Canonical SMILES CCC(C1=CC=C(C=C1)Cl)N[2]
InChI Key JAVXFKQNRRUYMG-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValue
Melting Point 67-68 °C[4]
Boiling Point 118-120 °C (at 15 Torr)[4]
Density 1.093 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.13 ± 0.10 (Predicted)[4]
Physical Form Solid
Solubility Negligible solubility in water. Soluble in oil and grease.[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Spectroscopy Type Data
¹H NMR (300 MHz, CDCl₃) δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[3]
¹³C NMR Spectral data available from PubChem.[2]
Mass Spectrometry Monoisotopic Mass: 169.0658271 Da (Computed)[2]

Experimental Protocols

Synthesis of this compound

The following protocol describes a two-step synthesis from 1-(4-chlorophenyl)propan-1-one.[3]

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

  • Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) at room temperature.[3]

  • Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution.[3]

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Add water to the residue and extract the mixture with ethyl acetate.[3]

  • Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure to yield the intermediate, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[3]

Step 2: Reduction to this compound

  • Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate in tetrahydrofuran (100 mL).[3]

  • Add 1.1 M borane-tetrahydrofuran complex solution (27.3 mL).[3]

  • Stir the mixture at 80°C for 16 hours.[3]

  • After cooling, add 1 M hydrochloric acid to the reaction mixture.[3]

  • Extract the mixture with ethyl acetate. The extract should be washed with water and saturated brine, then dried over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Purify the resulting residue by silica gel column chromatography (using a hexane/ethyl acetate mobile phase) to obtain the final product.[3]

G Start 1-(4-Chlorophenyl)propan-1-one Reagents1 Hydroxylamine HCl Triethylamine Ethanol, RT, 16h Start->Reagents1 Intermediate 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine Reagents1->Intermediate Reagents2 Borane-THF Complex THF, 80°C, 16h Intermediate->Reagents2 Purification Acid Quench Extraction Column Chromatography Reagents2->Purification Product This compound Purification->Product G Compound This compound Interaction Binding / Inhibition Compound->Interaction Target Biological Target (Enzyme / Receptor) Target->Interaction Pathway Signaling Pathway Modulation Interaction->Pathway Response Pharmacological / Therapeutic Effect (e.g., in Neurological Disorders) Pathway->Response

References

1-(4-Chlorophenyl)propan-1-amine CAS number 74788-46-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-amine (CAS: 74788-46-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound this compound (CAS Number: 74788-46-8). It covers key chemical and physical properties, spectroscopic data, and a detailed synthesis protocol. While the phenethylamine scaffold is common in centrally active agents, specific quantitative biological data, such as enzyme inhibition or receptor binding affinities for this particular compound, are not extensively reported in publicly accessible literature. This guide consolidates the available validated information to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, characterization, and experimental design.

Table 1: Chemical Identifiers and Properties

Identifier/Property Value Reference(s)
CAS Number 74788-46-8 [1]
Molecular Formula C₉H₁₂ClN [1]
Molecular Weight 169.65 g/mol [1]
IUPAC Name This compound [1]
Canonical SMILES CCC(C1=CC=C(C=C1)Cl)N [1]

| InChI Key | JAVXFKQNRRUYMG-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties

Property Value Reference(s)
Melting Point 67-68 °C N/A
Boiling Point 118-120 °C (at 15 Torr) N/A

| Density | 1.094 g/cm³ | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Table 3: ¹H NMR Spectroscopic Data

Parameter Value Reference(s)
Spectrometer 300 MHz [2]
Solvent CDCl₃ [2]
Chemical Shifts (δ) 0.85 (3H, t, J = 7.3 Hz) [2]
1.58-1.74 (2H, m) [2]
3.80 (1H, t, J = 7.0 Hz) [2]

| | 7.21-7.40 (4H, m) |[2] |

Table 4: Expected Infrared (IR) Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference(s)
N-H (Primary Amine) Asymmetric & Symmetric Stretch 3400-3250 (two bands) [3][4]
N-H (Primary Amine) Scissoring (Bend) 1650-1580 [3][4]
Aromatic C-H Stretch 3100-3000 [3][4]
Aliphatic C-H Stretch 3000-2850 [3][4]
C-N (Aromatic Amine) Stretch 1335-1250 [3][4]

| N-H | Wag | 910-665 (broad) |[3][4] |

Biological Activity and Potential Applications

The core structure of this compound, a substituted phenethylamine, is a well-known scaffold in medicinal chemistry, often associated with activity in the central nervous system.[5] Compounds with this backbone have been explored as monoamine reuptake inhibitors or as ligands for various G-protein coupled receptors (GPCRs).[5]

Specifically, the chiral (S)-enantiomer of this compound has been noted for its potential biological activity, particularly in the context of neurological disorders. [N/A] Research suggests it may act via enzyme inhibition or receptor interactions that modulate neurotransmitter systems, though specific targets and quantitative data remain subjects for further investigation. [N/A]

Experimental Protocols

The following section details a validated laboratory-scale synthesis for this compound.

Synthesis of this compound[2]

This synthesis is a two-step process involving the formation of an oxime intermediate followed by its reduction to the target primary amine.

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate)

  • Materials:

    • 1-(4-chlorophenyl)propan-1-one (1.69 g)

    • Hydroxylamine hydrochloride (1.39 g)

    • Triethylamine (2.79 mL)

    • Ethanol (60 mL)

    • Ethyl acetate

    • Water

    • Saturated brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) in a suitable reaction vessel.

    • Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Remove the solvent by evaporation under reduced pressure.

    • To the resulting residue, add water and perform an extraction with ethyl acetate.

    • Wash the organic extract successively with water and saturated brine.

    • Dry the extract over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate.

Step 2: Reduction to this compound

  • Materials:

    • 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (from Step 1)

    • Tetrahydrofuran (THF, 100 mL)

    • 1.1 M Borane-tetrahydrofuran complex solution (27.3 mL)

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Silica gel for column chromatography (NH silica)

    • Hexane/ethyl acetate solvent system

  • Procedure:

    • Dissolve the crude oxime intermediate in tetrahydrofuran (100 mL).

    • Add the 1.1 M borane-tetrahydrofuran complex solution (27.3 mL) to the mixture.

    • Stir the mixture at 80°C for 16 hours.

    • After cooling, add 1 M hydrochloric acid to the reaction mixture.

    • Extract the mixture with ethyl acetate.

    • Wash the organic extract successively with water and saturated brine.

    • Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • Purify the resulting residue using silica gel column chromatography (NH silica, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound (520 mg).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis protocol described above.

SynthesisWorkflow cluster_start Starting Materials cluster_reduction Reducing Agent cluster_purification Purification Start1 1-(4-chlorophenyl)propan-1-one Step1 Step 1: Oxime Formation (Ethanol, RT, 16h) Start1->Step1 Start2 Hydroxylamine HCl Start2->Step1 Start3 Triethylamine Start3->Step1 Reducer Borane-THF Complex Step2 Step 2: Reduction (THF, 80°C, 16h) Reducer->Step2 Purify Silica Gel Column Chromatography Product Final Product: This compound Purify->Product Step1->Step2 Step2->Purify

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed. [N/A]

  • H314: Causes severe skin burns and eye damage. [N/A]

  • H335: May cause respiratory irritation. [N/A]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, CAS 74788-46-8, is a primary amine for which a clear synthesis protocol and basic chemical data are available. The provided ¹H NMR data can be used for its identification. While its structural motif suggests potential applications in neuropharmacology, a lack of published, specific biological activity data indicates that this compound is an open area for further research and characterization. This guide serves as a starting point for researchers interested in exploring its properties and potential applications.

References

(S)-1-(4-Chlorophenyl)propan-1-amine: An In-Depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Chlorophenyl)propan-1-amine is a chiral amine that has garnered interest in medicinal chemistry and pharmacological research. It is recognized for its potential therapeutic applications in neurological disorders, primarily through the modulation of neurotransmitter systems. This technical guide provides a comprehensive overview of the biological activity of (S)-1-(4-Chlorophenyl)propan-1-amine and its structural analog, 4-chloroamphetamine (4-CA). Due to the limited publicly available quantitative data for (S)-1-(4-Chlorophenyl)propan-1-amine, this document leverages data from its closely related isomer, 4-CA, to infer potential biological activities, with the explicit understanding that these may differ. This guide details its presumed mechanism of action as a monoamine reuptake inhibitor and potential enzyme inhibitor, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction

(S)-1-(4-Chlorophenyl)propan-1-amine is a compound with potential applications in the development of central nervous system (CNS) agents.[1] Its chiral nature is a significant feature, as stereochemistry often plays a crucial role in the biological activity and receptor interaction of pharmaceutical compounds.[2] This molecule is structurally related to a class of compounds known to interact with monoamine transporters, which are critical for regulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[3][4] Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric conditions, including depression, attention deficit hyperactivity disorder (ADHD), and appetite disorders.[1]

While direct biological data for (S)-1-(4-Chlorophenyl)propan-1-amine is scarce in publicly accessible literature, its structural similarity to 4-chloroamphetamine (4-CA) allows for informed hypotheses about its potential pharmacological profile. 4-CA is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor.[5] This guide will therefore present available data on 4-CA as a proxy, while clearly noting the distinction.

Presumed Mechanism of Action

The primary mechanism of action for compounds in this class is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4] Inhibition of these transporters leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing neurotransmission.

Additionally, some amphetamine derivatives are known to act as monoamine oxidase (MAO) inhibitors.[6] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO would further increase the availability of these neurotransmitters.

Based on the activity of its analog, 4-CA, (S)-1-(4-Chlorophenyl)propan-1-amine is likely to function as a monoamine reuptake inhibitor and potentially as a releasing agent. It is also plausible that it exhibits inhibitory activity against MAO-A and/or MAO-B.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of 4-chloroamphetamine (4-CA), a structural isomer of the topic compound. It is critical to note that these values are for 4-CA and may not be representative of (S)-1-(4-Chlorophenyl)propan-1-amine.

Table 1: Monoamine Transporter Inhibition and Release Data for 4-Chloroamphetamine (4-CA) [5][7]

TargetAssay TypeSpeciesCell Line/TissueParameterValue
Serotonin Transporter (SERT)Reuptake InhibitionHumanHEK293IC₅₀490 nM[5]
Norepinephrine Transporter (NET)Reuptake InhibitionHumanHEK293IC₅₀320 nM[5]
Dopamine Transporter (DAT)Reuptake InhibitionHumanHEK293IC₅₀3,600 nM[5]
Serotonin ReleaseNeurotransmitter ReleaseRatBrain SynaptosomesEC₅₀28.3 nM[5]
Norepinephrine ReleaseNeurotransmitter ReleaseRatBrain SynaptosomesEC₅₀23.5 - 26.2 nM[5]
Dopamine ReleaseNeurotransmitter ReleaseRatBrain SynaptosomesEC₅₀42.2 - 68.5 nM[5]

Table 2: Cellular Toxicity Data for 4-Chloroamphetamine (4-CA) [7]

Cell LineAssayParameterConcentrationEffect
HepG2Cell ViabilityATP Depletion0.1 mMSignificant
HepG2Cell ViabilityATP Depletion0.5 mMAlmost Complete
HepG2Membrane IntegrityCell Lysis0.5 mMSignificant

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are cultured in appropriate media until they reach confluence.

  • Assay Preparation: The cultured cells are harvested and then plated into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound, such as (S)-1-(4-Chlorophenyl)propan-1-amine, or a known reference inhibitor.

  • Radioligand Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

  • Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., room temperature or 37°C) to permit transporter-mediated uptake of the radioligand.

  • Termination and Scintillation Counting: The uptake process is stopped by rapid filtration and washing of the cells to remove the unbound radioligand. The amount of radioactivity retained within the cells is then quantified using a scintillation counter.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the test compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.

Methodology:

  • Enzyme Preparation: Mitochondria-rich fractions containing MAO-A and MAO-B are prepared from a suitable source, such as rat brain tissue.

  • Compound Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound or a known MAO inhibitor.

  • Substrate Addition: A specific substrate for either MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine), often radiolabeled, is added to initiate the enzymatic reaction.

  • Incubation: The reaction mixture is incubated for a specific time at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.

  • Product Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, the product can be separated from the unreacted substrate by solvent extraction and the radioactivity measured by liquid scintillation counting.

  • Data Analysis: The percentage of MAO inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathway affected by (S)-1-(4-Chlorophenyl)propan-1-amine and a typical experimental workflow for its characterization.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle MAO Monoamine Oxidase MA->MAO Degradation MA_Synapse Monoamine Vesicle->MA_Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Metabolites Inactive Metabolites MAO->Metabolites MA_Synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_Synapse->Receptor Signal Signal Transduction Receptor->Signal Compound (S)-1-(4-Chlorophenyl) propan-1-amine Compound->MAT Inhibition Compound->MAO Potential Inhibition

Caption: Presumed mechanism of action via monoamine transporter and potential MAO inhibition.

Experimental_Workflow Start Compound Synthesis ((S)-1-(4-Chlorophenyl)propan-1-amine) Assay1 Monoamine Transporter Uptake Inhibition Assay Start->Assay1 Assay2 Monoamine Oxidase Inhibition Assay Start->Assay2 Data1 Determine IC50 values for DAT, NET, SERT Assay1->Data1 Data2 Determine IC50 values for MAO-A, MAO-B Assay2->Data2 Analysis Data Analysis and Structure-Activity Relationship Data1->Analysis Data2->Analysis End Pharmacological Profile Analysis->End

Caption: Workflow for characterizing biological activity.

Conclusion

(S)-1-(4-Chlorophenyl)propan-1-amine is a chiral molecule with a high potential for biological activity within the central nervous system. Based on the pharmacology of its structural isomer, 4-chloroamphetamine, it is hypothesized to act as a monoamine reuptake inhibitor and possibly a releasing agent, with potential inhibitory effects on monoamine oxidase. The provided quantitative data for 4-CA suggests a profile of a potent and relatively balanced serotonin and norepinephrine reuptake inhibitor, with weaker activity at the dopamine transporter.

The experimental protocols detailed in this guide provide a clear framework for the empirical validation of the biological activity of (S)-1-(4-Chlorophenyl)propan-1-amine. Further research is necessary to elucidate its precise pharmacological profile, including its affinity for monoamine transporters and its effects on MAO enzymes. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological disorders. The visualizations provided offer a conceptual understanding of its presumed mechanism of action and the workflow for its investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this promising compound.

References

Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1-(4-Chlorophenyl)propan-1-amine is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, characterized by a chlorophenyl group attached to a propan-1-amine backbone, makes it a relevant molecule for further chemical modifications and as a potential pharmacophore. This document provides a concise summary of its fundamental physicochemical properties, namely its molecular formula and molecular weight.

2. Core Physicochemical Data

The essential molecular data for this compound is presented below. This information is critical for stoichiometric calculations, analytical characterization, and chemical database management.

PropertyValue
Molecular Formula C9H12ClN[1][2][3][4]
Molecular Weight 169.65 g/mol [1][2][3][4]
Monoisotopic Mass 169.0658271 g/mol [1]

3. Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in peer-reviewed scientific journals and specialized chemical synthesis databases. These protocols would include specific reaction conditions, reagent quantities, work-up procedures, and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural verification and purity assessment. Accessing such detailed methodologies would require consulting specialized scientific literature.

4. Molecular Information Pathway

The following diagram illustrates the logical relationship between the compound's name and its primary molecular identifiers.

A This compound B Molecular Formula C9H12ClN A->B C Molecular Weight 169.65 g/mol B->C

References

Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Chlorophenyl)propan-1-amine, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While the ¹H NMR data is experimentally derived, the ¹³C NMR, IR, and MS data are predicted based on the compound's structure and known spectroscopic principles due to the limited availability of public experimental spectra for this specific molecule.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.40-7.21Multiplet4H-Aromatic C-H
3.80Triplet1H7.0CH-NH₂
1.74-1.58Multiplet2H-CH₂
0.85Triplet3H7.3CH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
143-145C (quaternary, aromatic, C-Cl)
131-133C (quaternary, aromatic, C-CH)
128-130CH (aromatic)
127-129CH (aromatic)
55-60CH-NH₂
30-35CH₂
10-15CH₃

Note: These are predicted chemical shift ranges based on the structure and typical values for similar compounds.

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3250N-H Stretch (asymmetric and symmetric)Medium
3100-3000Aromatic C-H StretchMedium to Weak
2970-2850Aliphatic C-H StretchMedium to Strong
1620-1580N-H Bend (Scissoring)Medium
1490-1450Aromatic C=C StretchMedium
1100-1000C-N StretchMedium
850-800C-Cl StretchStrong
820para-substituted Aromatic C-H BendStrong

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data
m/zIonNotes
170.07311[M+H]⁺Predicted monoisotopic mass of the protonated molecule.[2]
169.06528[M]⁺Predicted molecular ion.[2]
154[M-NH₂]⁺Loss of the amino group.
141[M-C₂H₅]⁺Cleavage of the ethyl group.
139/141[C₇H₆Cl]⁺Fragment corresponding to the chlorophenyl moiety.
111/113[C₆H₄Cl]⁺Chlorophenyl cation.

Note: The m/z values for fragments are predicted based on common fragmentation pathways for aromatic amines. The presence of chlorine will result in characteristic M and M+2 isotopic peaks in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Format: Transmittance or Absorbance.

Data Analysis:

  • The acquired sample spectrum is automatically ratioed against the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C=C stretch, C-N stretch, C-Cl stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: Normal.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.

  • Propose fragmentation pathways consistent with the observed mass spectrum.

  • Compare the experimental spectrum with spectral libraries for confirmation, if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS GC-MS Prep_MS->MS FID Free Induction Decay (FID) NMR->FID Interferogram Interferogram IR->Interferogram TIC Total Ion Chromatogram (TIC) MS->TIC Process_NMR Fourier Transform, Phasing, Calibration FID->Process_NMR Process_IR Background Subtraction Interferogram->Process_IR Process_MS Peak Integration, Library Search TIC->Process_MS Analysis_NMR Assign Signals (δ, J, mult.) Process_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Process_IR->Analysis_IR Analysis_MS Determine MW & Fragmentation Process_MS->Analysis_MS Final Structural Elucidation Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final

Caption: Workflow for the spectroscopic analysis of this compound.

References

1H NMR spectrum of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(4-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the proton coupling relationships within the molecule.

Molecular Structure and Proton Environment

This compound possesses a chiral center at the benzylic position (C1), leading to distinct chemical environments for the protons on the propyl chain and the aromatic ring. The structure contains a 4-substituted chlorophenyl ring and a propan-1-amine group. The proton environments are labeled as follows for the purpose of spectral assignment:

  • Ha: The methyl protons (-CH₃)

  • Hb: The methylene protons (-CH₂-)

  • Hc: The methine proton (-CH-)

  • Hd & He: The aromatic protons on the chlorophenyl ring

  • Hn: The amine protons (-NH₂)

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The resulting data are summarized in the table below.

Proton Assignment Chemical Shift (δ) [ppm] Integration (No. of Protons) Multiplicity Coupling Constant (J) [Hz]
Ha (-CH₃)0.853HTriplet (t)7.3
Hb (-CH₂-)1.58-1.742HMultiplet (m)-
Hc (-CH-)3.801HTriplet (t)7.0
Hd & He (Ar-H)7.21-7.404HMultiplet (m)-
Hn (-NH₂)Not explicitly resolved*2H--

Note: Amine protons often appear as a broad singlet and may exchange with trace amounts of water in the solvent, which can lead to their signal being less distinct or absent from the reported data. Their chemical shift can vary significantly depending on concentration and solvent purity.

The spectral data was sourced from a publicly available synthesis report.[1]

Interpretation of the Spectrum

  • Aliphatic Region:

    • The upfield triplet at 0.85 ppm corresponds to the three protons of the methyl group (Ha). It is split into a triplet by the two adjacent methylene protons (Hb), with a coupling constant of 7.3 Hz.[1]

    • The multiplet observed between 1.58 and 1.74 ppm is assigned to the two diastereotopic methylene protons (Hb).[1] These protons are coupled to both the methyl protons (Ha) and the methine proton (Hc), resulting in a complex splitting pattern.

    • The triplet at 3.80 ppm is attributed to the single methine proton (Hc) at the chiral center.[1] It is coupled to the adjacent methylene protons (Hb), giving rise to a triplet with a coupling constant of 7.0 Hz.[1]

  • Aromatic Region:

    • The multiplet in the range of 7.21-7.40 ppm represents the four protons of the 1,4-disubstituted benzene ring.[1] Due to the symmetry of the substitution pattern, these protons give rise to what appears as a complex multiplet, which is characteristic of an AA'BB' spin system.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

4.1 Sample Preparation:

  • Sample Weighing: Approximately 5-25 mg of this compound is accurately weighed into a clean, dry vial.[1]

  • Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: The vial is gently agitated to ensure complete dissolution of the sample. If necessary, a vortex mixer can be used.

  • Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

  • Capping and Labeling: The NMR tube is securely capped and properly labeled.

4.2 Data Acquisition:

  • Instrument: A 300 MHz NMR spectrometer (e.g., Bruker Avance 300) is used for data acquisition.

  • Insertion: The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge before being inserted into the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Standard acquisition parameters for a ¹H NMR spectrum are loaded. This typically includes a 90° pulse angle, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.

  • Data Collection: A number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio. The free induction decay (FID) signal is recorded.

4.3 Data Processing:

  • Fourier Transform: The accumulated FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: The integral curves are calculated to determine the relative number of protons corresponding to each signal. The chemical shift of each peak is then determined.

Visualization of Proton Coupling

The following diagram illustrates the through-bond coupling relationships (J-coupling) between the aliphatic protons of this compound, as inferred from the ¹H NMR data.

G cluster_aliphatic Aliphatic Chain cluster_aromatic Aromatic Ring Ha Ha (-CH3) δ = 0.85 ppm (Triplet) Hb Hb (-CH2-) δ = 1.58-1.74 ppm (Multiplet) Ha->Hb J = 7.3 Hz Hc Hc (-CH-) δ = 3.80 ppm (Triplet) Hb->Hc J-coupling Ar Ar-H δ = 7.21-7.40 ppm (Multiplet)

References

Potential Therapeutic Targets of 1-(4-Chlorophenyl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 1-(4-Chlorophenyl)propan-1-amine based on its structural similarity to known pharmacologically active compounds. As of the latest literature review, specific experimental data on the binding affinity and functional activity of this compound at various molecular targets are not publicly available. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide to the compound's therapeutic use.

Executive Summary

This compound is a chiral amine whose therapeutic potential is largely unexplored in publicly accessible scientific literature. However, its structural architecture, featuring a phenylpropylamine backbone, bears a significant resemblance to classes of compounds known to interact with key neurological targets. This guide posits that the primary therapeutic targets of this compound are likely to be the monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is predicated on the extensive structure-activity relationship (SAR) data available for substituted cathinones and amphetamines. This document will provide a detailed overview of these potential targets, the rationale for their selection, relevant quantitative data from analogous compounds, and generalized experimental protocols for future investigation.

Structural Analysis and Pharmacological Analogy

This compound belongs to the phenethylamine class of compounds. Its core structure is closely related to cathinone, the active psychostimulant in the khat plant, and its synthetic derivatives. The key structural features informing its potential pharmacology are:

  • Propan-1-amine Chain: This backbone is a common feature in many psychoactive substances that interact with monoamine transporters.

  • 4-Chloro Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring is a well-established strategy in medicinal chemistry to modulate the potency and selectivity of compounds for their biological targets.

The presence of a β-keto group distinguishes cathinones from amphetamines. While this compound lacks this keto group, its propanamine structure still strongly suggests an interaction with monoamine transporters. A notable example of a clinically used drug with a similar structural scaffold is Bupropion, a substituted cathinone that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][][4][5]

Potential Therapeutic Targets: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. By binding to these transporters, drugs can either inhibit the reuptake of neurotransmitters, thereby increasing their synaptic concentration, or act as releasing agents.

Dopamine Transporter (DAT)

The dopamine transporter is a critical regulator of dopaminergic signaling, which is implicated in reward, motivation, and motor control. Inhibition of DAT is a key mechanism for the therapeutic effects of drugs used to treat ADHD and narcolepsy, as well as the addictive properties of psychostimulants.

Norepinephrine Transporter (NET)

The norepinephrine transporter controls the reuptake of norepinephrine, a neurotransmitter involved in alertness, focus, and the "fight or flight" response. NET inhibition is a primary mechanism of action for many antidepressants and ADHD medications.

Serotonin Transporter (SERT)

The serotonin transporter regulates serotonergic neurotransmission, which plays a crucial role in mood, anxiety, and sleep. Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression and anxiety disorders.

Inferred Structure-Activity Relationships from Substituted Cathinones

The vast body of research on synthetic cathinones provides valuable insights into how structural modifications influence their interaction with monoamine transporters. This information can be extrapolated to predict the likely properties of this compound.

Table 1: Influence of Phenyl Ring Substitutions on Monoamine Transporter Affinity and Selectivity in Cathinone Analogs

Substitution PositionSubstituentEffect on DAT AffinityEffect on NET AffinityEffect on SERT AffinityDAT/SERT SelectivityReference
para (4-position)Methyl (Mephedrone)ModerateHighModerateLow[6]
para (4-position)BromoHighHighHighLow[7]
para (4-position)ChloroHighHighHighLow[7]
para (4-position)FluoroModerateHighModerateLow[7]
meta (3-position)FluoroHighHighLowHigh[7]
ortho (2-position)FluoroHighHighLowHigh[8]

Note: This table summarizes general trends observed in substituted cathinone series. The actual affinities can vary depending on the full molecular structure.

The data suggests that para-substitution, as seen in this compound, often leads to a more balanced affinity for all three monoamine transporters or a shift towards increased SERT affinity compared to unsubstituted or meta-substituted analogs.[7][9]

Postulated Mechanism of Action

Based on its structural features, this compound could act as either a monoamine reuptake inhibitor or a monoamine releasing agent .

  • Reuptake Inhibition: The compound may bind to the outward-facing conformation of the monoamine transporters, blocking the re-entry of neurotransmitters from the synaptic cleft into the presynaptic neuron. This would lead to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse.

  • Releasing Activity: Alternatively, the compound could be a substrate for the transporters, being actively transported into the presynaptic neuron. Once inside, it could disrupt the vesicular storage of monoamines and reverse the direction of transporter function, leading to a non-vesicular release of neurotransmitters.

The following diagram illustrates the general principle of monoamine transporter inhibition.

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Dopamine, Norepinephrine, Serotonin) Neurotransmitter Neurotransmitter Presynaptic_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Compound This compound Compound->Monoamine_Transporter Inhibition

Caption: General mechanism of monoamine transporter inhibition.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity of this compound for human DAT, NET, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., cocaine for DAT).

  • Detection and Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing hDAT, hNET, or hSERT Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with Radioligand + Test Compound Membrane_Prep->Incubation Separation Separate bound and free radioligand (Filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Methodology:

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the wells to initiate uptake.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Detection and Data Analysis: The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting. The IC₅₀ value is determined by non-linear regression analysis.

In Vitro Neurotransmitter Release Assays

These assays are used to determine if a compound acts as a transporter substrate (releaser).

Objective: To determine if this compound induces the release of pre-loaded neurotransmitters.

Methodology:

  • Cell Culture and Pre-loading: HEK293 cells expressing the monoamine transporters are incubated with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

  • Wash: The cells are washed to remove extracellular radiolabel.

  • Induction of Release: The cells are then incubated with varying concentrations of this compound. A known releasing agent (e.g., amphetamine) is used as a positive control.

  • Quantification: The amount of radioactivity released into the supernatant is measured at different time points.

  • Data Analysis: The data are analyzed to determine the EC₅₀ (concentration of the compound that elicits a half-maximal release).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that its primary therapeutic targets are the monoamine transporters (DAT, NET, and SERT). Based on the structure-activity relationships of related compounds, it is plausible that the 4-chloro substitution will confer significant affinity for these transporters, potentially with a degree of selectivity that could be therapeutically relevant.

Future research should prioritize the in vitro characterization of this compound using the experimental protocols outlined above to determine its binding affinities and functional activities at DAT, NET, and SERT. Subsequent in vivo studies in animal models of neurological and psychiatric disorders would then be warranted to explore its therapeutic potential. A comprehensive understanding of its pharmacology is the first critical step in unlocking any potential clinical applications for this compound.

References

Unraveling the Enigmatic Mechanism of Action of 1-(4-Chlorophenyl)propan-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of neuropharmacology, the quest for novel therapeutic agents targeting the intricate web of neurotransmitter systems remains a paramount endeavor. Among the myriad of scaffolds under investigation, 1-(4-chlorophenyl)propan-1-amine and its derivatives have emerged as a compelling class of compounds with the potential to modulate critical neurological pathways. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the current understanding of the mechanism of action of these derivatives, with a focus on their interactions with monoamine transporters and key G-protein coupled receptors.

Core Tenets of a Multifaceted Mechanism

Emerging evidence suggests that the primary mechanism of action for this compound derivatives revolves around their ability to interact with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and motor control. While direct quantitative data for the parent compound, this compound, remains elusive in publicly available literature, studies on structurally related analogs provide a foundational understanding of their potential pharmacological profile.

Quantitative Insights into Biological Activity

To provide a clear and comparative overview of the biological activity of compounds related to the this compound scaffold, the following tables summarize key quantitative data from published literature. It is important to note that these are not direct derivatives but contain the core 4-chlorophenyl moiety and offer valuable structure-activity relationship (SAR) insights.

Table 1: Monoamine Transporter Binding Affinities of Tropane Derivatives with a 4-Chlorophenyl Moiety

CompoundTargetBinding Affinity (Ki, nM)
3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl esterDAT1.5
SERT150
NET80

Data extracted from a study on tropane analogs, demonstrating the potential for 4-chlorophenyl-containing compounds to interact with monoamine transporters.[1]

Table 2: Functional Activity of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide at Dopamine D4 Receptor

CompoundAssayParameterValue
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideRadioligand BindingIC50 (nM)0.057

This data highlights the high affinity of a more complex derivative for a specific dopamine receptor subtype.

Elucidating the Signaling Cascades

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, can trigger a cascade of intracellular signaling events. A primary pathway affected by the activation or inhibition of these receptors is the cyclic adenosine monophosphate (cAMP) signaling pathway.

For instance, activation of D2-like dopamine receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of D1-like dopamine receptors stimulates adenylyl cyclase and increases cAMP production. The following diagram illustrates the canonical cAMP signaling pathway.

camp_signaling cluster_receptor GPCR Activation cluster_effector Effector Modulation cluster_downstream Downstream Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Canonical cAMP Signaling Pathway.

Detailed Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for key experiments relevant to the study of this compound derivatives.

Protocol 1: Monoamine Transporter Binding Assay

This protocol is adapted from studies on monoamine transporter ligands and can be used to determine the binding affinity (Ki) of test compounds.[1]

1. Materials:

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
  • Membrane preparations from cells expressing the target transporter (e.g., HEK293 cells)
  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
  • Test compounds (this compound derivatives)
  • Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT)
  • Glass fiber filters
  • Scintillation cocktail and counter

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor.
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate at room temperature for a specified time (e.g., 60 minutes).
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold assay buffer.
  • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine Ki values using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay

This functional assay measures the ability of test compounds to inhibit dopamine uptake into synaptosomes or cells expressing DAT.

1. Materials:

  • [³H]Dopamine
  • Synaptosome preparation or cells expressing DAT
  • Krebs-Ringer-HEPES buffer
  • Test compounds
  • Dopamine uptake inhibitor (e.g., GBR12909) for control

2. Procedure:

  • Pre-incubate synaptosomes or cells with the test compound or vehicle.
  • Initiate uptake by adding a solution containing [³H]dopamine.
  • Incubate for a short period (e.g., 10 minutes) at 37°C.
  • Terminate uptake by rapid filtration and washing with ice-cold buffer.
  • Measure the radioactivity retained by the filters.
  • Determine the IC50 value of the test compound by analyzing the concentration-response curve.

Protocol 3: cAMP Functional Assay

This assay is used to determine if a compound acts as an agonist or antagonist at GPCRs that modulate adenylyl cyclase activity.

1. Materials:

  • Cells expressing the target receptor (e.g., D2 dopamine or 5-HT2A serotonin receptors)
  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
  • Test compounds
  • Reference agonist and antagonist

2. Procedure:

  • Plate cells in a 96-well or 384-well plate.
  • For antagonist testing, pre-incubate cells with the test compound.
  • Stimulate the cells with a known agonist (for antagonist mode) or the test compound (for agonist mode).
  • Incubate for a specified time to allow for cAMP production.
  • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Logical Framework for Mechanism of Action Investigation

The following workflow diagram outlines a logical approach to characterizing the mechanism of action of novel this compound derivatives.

moa_workflow Start Start Compound_Synthesis Synthesize & Purify This compound Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening: Monoamine Transporter Binding Assays (DAT, SERT, NET) Compound_Synthesis->Primary_Screening Active_Check Active at Transporters? Primary_Screening->Active_Check Functional_Assay Functional Assays: [3H]Monoamine Uptake Inhibition Active_Check->Functional_Assay Yes Secondary_Screening Secondary Screening: GPCR Binding Assays (Dopamine, Serotonin Receptors) Active_Check->Secondary_Screening No Functional_Assay->Secondary_Screening GPCR_Active_Check Active at GPCRs? Secondary_Screening->GPCR_Active_Check Downstream_Signaling Downstream Signaling Assays: cAMP Measurement, Calcium Flux, etc. GPCR_Active_Check->Downstream_Signaling Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis GPCR_Active_Check->SAR_Analysis No Downstream_Signaling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Figure 2: Workflow for Investigating the Mechanism of Action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives warrant further investigation as potential modulators of monoamine transporter and GPCR function. While the current body of literature provides a foundational framework, a significant need exists for direct and quantitative pharmacological characterization of the parent compound and its simpler analogs. Future research should focus on obtaining precise binding affinity (Ki) and functional potency (IC50/EC50) data at a broad panel of monoamine transporters and receptors. Elucidating the specific signaling pathways modulated by these compounds will be crucial in understanding their full therapeutic potential and for guiding the rational design of next-generation neurological drugs. This technical guide provides the necessary framework and experimental protocols to embark on this important scientific endeavor.

References

The Genesis of Allergy Relief: A Technical Guide to Chlorophenylpropanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Evaluation of a Landmark Class of Antihistamines

For researchers, scientists, and drug development professionals, understanding the historical context and technical underpinnings of established drug classes provides a crucial foundation for future innovation. The chlorophenylpropanamine series of compounds, most notably represented by chlorpheniramine, stands as a cornerstone in the management of allergic conditions. This whitepaper delves into the discovery and history of these compounds, providing a detailed examination of their synthesis, mechanism of action, and the experimental protocols used for their evaluation.

Discovery and Historical Development

The story of chlorophenylpropanamine compounds is intrinsically linked to the broader quest for effective antihistamines in the mid-20th century. Following the discovery of histamine's role in allergic reactions, the race was on to find compounds that could block its effects. The first generation of antihistamines emerged in the 1940s, and among these, the alkylamine class showed particular promise.

Chlorpheniramine, a key member of the chlorophenylpropanamine family, was first patented in 1948 and entered medical use in 1949.[1] Its development marked a significant advancement, offering potent antihistaminic effects. Chlorpheniramine is part of a series of halogenated pheniramine derivatives, which also includes brompheniramine and fluorpheniramine.[1] The introduction of a halogen atom, in this case, chlorine, into the phenyl ring of pheniramine was found to significantly increase the compound's potency.

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy and safety profile of a drug are heavily influenced by its physicochemical and pharmacokinetic properties. Chlorpheniramine maleate is a white, odorless crystalline solid with a bitter taste, and it is freely soluble in water.[2][3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Pharmacokinetic Properties of Chlorpheniramine

PropertyValue
Molecular FormulaC16H19ClN2
Molar Mass274.79 g/mol
Melting Point130 - 135 °C
Water Solubility5500 mg/L (at 37 °C)
LogP3.38
pKa9.2
Bioavailability25-50%
Protein Binding72%
MetabolismLiver (primarily CYP2D6)
Elimination Half-life13.9–43.4 hours
ExcretionKidney

Sources:[1][3][4][5]

Synthesis of Chlorpheniramine

Several methods for the synthesis of chlorpheniramine have been developed. A common approach involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide.

General Experimental Protocol for Racemic Chlorpheniramine Synthesis

This protocol outlines a common laboratory-scale synthesis of racemic chlorpheniramine.

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • 2-dimethylaminoethyl chloride

  • Sodium amide (NaNH2)

  • Dry toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add dry toluene.

  • Addition of Base: Carefully add sodium amide to the toluene with stirring.

  • Addition of Reactants: A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension. Following this, a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the reaction is quenched by the slow addition of water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine. The crude product can be further purified by vacuum distillation or column chromatography.

Source:[6]

The following diagram illustrates a generalized workflow for the synthesis and purification of chlorpheniramine.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-(p-chlorobenzyl)pyridine + 2-dimethylaminoethyl chloride + Sodium Amide in Toluene Reaction Reflux for several hours Reactants->Reaction Quenching Cool and add water Reaction->Quenching Extraction Separate organic layer, extract aqueous layer with toluene Quenching->Extraction Washing_Drying Wash with brine, dry with Na2SO4 Extraction->Washing_Drying Solvent_Removal Remove solvent under reduced pressure Washing_Drying->Solvent_Removal Purification Vacuum distillation or column chromatography Solvent_Removal->Purification Racemic Chlorpheniramine Racemic Chlorpheniramine Purification->Racemic Chlorpheniramine

A generalized workflow for the synthesis and purification of chlorpheniramine.

Mechanism of Action and Signaling Pathway

Chlorpheniramine and related compounds exert their therapeutic effects primarily as inverse agonists of the histamine H1 receptor.[1] Histamine is a key mediator in allergic reactions, and its binding to the H1 receptor on various cells initiates a cascade of events leading to the symptoms of allergy.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as smooth muscle contraction and increased vascular permeability.[7] Chlorpheniramine, by binding to the H1 receptor, prevents histamine from initiating this cascade.

The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of chlorpheniramine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Binds and Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC->Cellular_Response

Histamine H1 receptor signaling pathway and the site of action for chlorpheniramine.

Pharmacological Evaluation

The antihistaminic activity of chlorophenylpropanamine compounds is evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

5.1.1. Radioligand Binding Assay

This assay determines the binding affinity of a compound for the histamine H1 receptor. It is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand (e.g., [3H]mepyramine) from the receptor is measured.

Experimental Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor are prepared by homogenization and centrifugation.

  • Assay Setup: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation and Filtration: After incubation, the mixture is rapidly filtered to separate bound from free radioligand.

  • Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Source:[7][8]

Table 2: H1 Receptor Binding Affinities (Ki) of Selected Antihistamines

CompoundKi (nM)
Desloratadine0.4
Levocetirizine3
Fexofenadine10
Chlorpheniramine 12

Sources:[9][10]

5.1.2. Functional Assays

Functional assays measure the downstream effects of H1 receptor activation or inhibition. A common method is the calcium flux assay.

Experimental Protocol:

  • Cell Culture: Cells engineered to express the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are pre-incubated with the test compound before the addition of histamine.

  • Fluorescence Measurement: The change in intracellular calcium concentration upon histamine stimulation is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium flux is quantified to determine its potency.

Source:[11][12]

In Vivo Models

In vivo models are crucial for assessing the overall efficacy and potential side effects of antihistamines in a whole organism.

5.2.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the ability of a compound to protect against histamine-induced airway constriction.

Experimental Protocol:

  • Animal Preparation: Guinea pigs are pre-treated with the test compound or a vehicle.

  • Histamine Challenge: The animals are exposed to a histamine aerosol in a specialized chamber, which induces bronchospasm.

  • Observation: The time until the onset of respiratory distress is recorded.

  • Data Analysis: The protective effect of the test compound is determined by its ability to delay or prevent the onset of bronchospasm compared to the vehicle-treated group.

Source:[13]

5.2.2. Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model assesses the ability of a compound to inhibit an allergic reaction in the skin.

Experimental Protocol:

  • Sensitization: Animals are passively sensitized by an intradermal injection of antibodies.

  • Drug Administration: The test compound is administered systemically.

  • Antigen Challenge: After a specific time, the animals are challenged with an intravenous injection of the antigen along with a dye.

  • Evaluation: The extent of the allergic reaction is quantified by measuring the area and intensity of the dye leakage at the sensitized skin site.

Source:[14]

Conclusion

The discovery and development of chlorophenylpropanamine compounds, particularly chlorpheniramine, represent a pivotal moment in the history of allergy treatment. Their enduring presence in medicine is a testament to their efficacy and the foundational understanding of histamine H1 receptor pharmacology that they helped to establish. For contemporary researchers and drug developers, a thorough understanding of the synthesis, mechanism of action, and evaluation methods for these classic compounds provides a valuable framework for the design and development of novel therapeutics with improved potency, selectivity, and safety profiles. The detailed protocols and data presented in this whitepaper serve as a comprehensive resource to aid in these ongoing efforts.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-(4-Chlorophenyl)propan-1-amine, a chiral molecule with significant potential in medicinal chemistry and pharmacological research. Due to the presence of a stereocenter at the carbon atom bonded to the amino group, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(4-Chlorophenyl)propan-1-amine and (S)-1-(4-Chlorophenyl)propan-1-amine. The spatial arrangement of these enantiomers can lead to distinct biological activities, making their separation and individual characterization crucial for drug development and scientific investigation.

Physicochemical Properties and Data

PropertyRacemic this compound HCl(R)-1-(4-Chlorophenyl)propan-1-amine HCl(S)-1-(4-Chlorophenyl)propan-1-amine
Molecular Formula C₉H₁₂ClN · HClC₉H₁₂ClN · HClC₉H₁₂ClN
Molecular Weight 206.11 g/mol 206.11 g/mol 169.65 g/mol
Physical Form Solid[1]Straw yellow solid[2]Liquid (predicted)
Solubility Data not availableNegligible in water[2]Data not available
Storage Temperature Room temperature, inert atmosphere[1]Room temperature, sealed in dry[2]Data not available
CAS Number 856629-61-3[1]1448902-18-8[2]114853-62-2

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound typically begins with the corresponding ketone, 1-(4-chlorophenyl)propan-1-one. A common synthetic route involves the formation of an oxime intermediate, followed by reduction to the primary amine.

Experimental Protocol:
  • Oxime Formation: To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) are added at room temperature. The mixture is stirred for 16 hours. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[3]

  • Reduction to Amine: The crude oxime is dissolved in tetrahydrofuran (100 mL), and a 1.1 M solution of borane-tetrahydrofuran complex in THF (27.3 mL) is added. The reaction mixture is stirred at 80°C for 16 hours. After cooling, 1 M hydrochloric acid is added, and the mixture is extracted with ethyl acetate. The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford racemic this compound.[3]

G A 1-(4-Chlorophenyl)propan-1-one B Hydroxylamine HCl, Triethylamine Ethanol, RT, 16h C 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate) B->C Oxime Formation D Borane-THF Complex THF, 80°C, 16h E Racemic this compound D->E Reduction

Caption: Synthetic pathway for racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step for evaluating their distinct biological properties. The most common methods for chiral resolution are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (+)-dibenzoyl-D-tartaric acid, is dissolved in the same solvent and added to the amine solution.

  • Crystallization: The solution is allowed to stand at room temperature or cooled to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by observing the optical rotation of the mother liquor.

  • Isolation and Purification: The crystallized salt is isolated by filtration. It may be recrystallized from a suitable solvent to improve its diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent, dried, and the solvent is evaporated.

  • Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporation of the solvent. The corresponding enantiomer can be liberated by a similar basification and extraction procedure.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers A Racemic Amine ((R)- and (S)-Amine) C Mixture of Diastereomeric Salts ((R)-Amine)-(+)-Salt ((S)-Amine)-(+)-Salt A->C B Chiral Acid (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., ((S)-Amine)-(+)-Salt) D->E F More Soluble Salt (e.g., ((R)-Amine)-(+)-Salt) in Mother Liquor D->F G Basification (e.g., NaOH) E->G H Basification (e.g., NaOH) F->H I (S)-Enantiomer G->I J (R)-Enantiomer H->J

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

  • Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation and Injection: The racemic mixture is dissolved in the mobile phase or a compatible solvent and injected onto the preparative chiral column.

  • Fraction Collection: The eluent is monitored with a detector (e.g., UV), and the fractions corresponding to each enantiomeric peak are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the isolated, enantiomerically pure compounds.

Pharmacological Significance

While comprehensive comparative pharmacological data for the enantiomers of this compound are not extensively detailed in the public domain, research indicates that the (S)-enantiomer exhibits significant biological activity, particularly in the context of neurological disorders.[5] It has been investigated for its potential to modulate neurotransmitter systems through interactions with enzymes and receptors.[5] The specific molecular targets and signaling pathways are still an active area of research.[5]

The principle of stereoselectivity in pharmacology is well-established; enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and toxicities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the isolation and characterization of the individual enantiomers of this compound are essential for any further drug development efforts.

G A (S)-Enantiomer B Molecular Target (Receptor/Enzyme) A->B Binds with high affinity C Modulation of Neurotransmitter System B->C D Potential Therapeutic Effect in Neurological Disorders C->D E (R)-Enantiomer E->B Binds with low affinity or not at all F Unknown/Different Biological Activity E->F

Caption: Potential differential interaction of enantiomers with a biological target.

Conclusion

The enantiomers of this compound represent important targets for chemical synthesis and pharmacological investigation. The ability to produce and separate these stereoisomers is fundamental to understanding their individual contributions to biological activity. This guide has provided an overview of the synthesis of the racemic compound and detailed the principles and general protocols for its chiral resolution. Further research into the specific pharmacological profiles of the (R) and (S) enantiomers will be crucial in elucidating their full therapeutic potential.

References

In-Depth Technical Guide: 1-(4-Chlorophenyl)propan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)propan-1-amine, a compound of interest in medicinal chemistry and neuroscience research. Due to its structural similarity to known monoamine reuptake inhibitors, this molecule and its derivatives are subjects of investigation for their potential to modulate neurotransmitter systems. This document consolidates available information on its synonyms, chemical properties, synthesis protocols, and potential pharmacological activities, with a focus on its likely interaction with monoamine transporters. While specific quantitative binding affinities and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this guide extrapolates potential mechanisms and experimental approaches based on closely related analogs.

Chemical Identity and Synonyms

This compound is a chiral amine. The stereochemistry of the compound can significantly influence its biological activity. It is crucial to distinguish between the racemic mixture and its individual enantiomers, (S)-1-(4-Chlorophenyl)propan-1-amine and (R)-1-(4-Chlorophenyl)propan-1-amine, in research and development. The compound is also available as a hydrochloride salt to improve its solubility and stability.

For clarity and comprehensive database searching, a list of known synonyms and identifiers has been compiled in Table 1.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
IUPAC Name This compound
CAS Number 74788-46-8 (for the racemic compound)
114853-61-1 (for the (R)-enantiomer)[1]
1448902-18-8 (for the (R)-enantiomer hydrochloride)[2]
856629-61-3 (for the hydrochloride salt)[3]
Other Names 4-Chlorophenylpropan-1-amine
p-Chlorophenylpropylamine
1-(4-chlorophenyl)propylamine
Benzene, 1-(1-aminopropyl)-4-chloro-
Depositor-Supplied Synonyms DTXSID70504686, RefChem:225082, MFCD08691240, SCHEMBL390989, AKOS000264535

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the reduction of an oxime precursor. The following protocol is based on established chemical literature.

Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate)
  • Reaction Setup: To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Evaporate the solvent under reduced pressure. To the resulting residue, add water and extract the mixture with ethyl acetate.

  • Purification: Wash the organic extract successively with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Synthesis of this compound
  • Reaction Setup: Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate in tetrahydrofuran (100 mL).

  • Reduction: Add a 1.1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (27.3 mL) to the solution.

  • Reaction Execution: Stir the mixture at 80°C for 16 hours.

  • Quenching and Extraction: To the reaction mixture, add 1 M hydrochloric acid. Extract the mixture with ethyl acetate.

  • Purification: Wash the organic extract successively with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Final Purification: Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate mobile phase) to obtain the final product, this compound (yield: 520 mg).

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for this compound is sparse in peer-reviewed journals, its structural similarity to 4-chloroamphetamine (PCA) and other phenylpropylamine derivatives suggests it likely functions as a monoamine reuptake inhibitor. These compounds are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The primary mechanism of action is hypothesized to be the inhibition of neurotransmitter reuptake from the synaptic cleft, leading to an increased concentration of these neurotransmitters and enhanced signaling. The 4-chloro substitution on the phenyl ring is known to often confer higher selectivity towards the serotonin transporter.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound at a monoaminergic synapse, based on the known pharmacology of its analogs.

Monoamine_Transporter_Inhibition Hypothetical Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA_synthesis->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse Release Transporter Monoamine Transporter (DAT, NET, or SERT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Compound This compound Compound->Transporter Inhibition Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling_Cascade Activation

Caption: Inhibition of monoamine reuptake by this compound.

Recommended Experimental Protocols for Pharmacological Characterization

To elucidate the specific pharmacological profile of this compound and its derivatives, the following in vitro assays are recommended.

Monoamine Transporter Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of the test compound for DAT, NET, and SERT.

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters (e.g., HEK293 or CHO cells).

  • Assay Conditions: Incubate the prepared membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Detection: After incubation, harvest the membranes by rapid filtration and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into cells.

  • Cell Culture: Culture cells stably expressing the respective monoamine transporters in multi-well plates until confluent.

  • Assay Procedure: Pre-incubate the cells with varying concentrations of this compound. Subsequently, add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer and then lyse the cells.

  • Quantification: Measure the amount of radioactivity taken up by the cells using scintillation counting.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of monoamine uptake.

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenylpropylamine derivatives is highly dependent on their structural features. For this compound, key areas for SAR exploration include:

  • Stereochemistry: The (S)- and (R)-enantiomers are likely to exhibit different potencies and selectivities for the monoamine transporters.

  • Substitution on the Phenyl Ring: The position and nature of the halogen substituent can significantly impact activity. For instance, moving the chlorine from the 4-position to the 2- or 3-position would likely alter the binding profile.

  • Modifications of the Propylamine Side Chain: N-methylation or N-ethylation can affect potency and selectivity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel modulators of monoaminergic neurotransmission. Its straightforward synthesis and structural similarity to known psychoactive compounds make it an attractive candidate for further investigation. Future research should focus on the detailed pharmacological characterization of its enantiomers, including the determination of their binding affinities and functional potencies at all three monoamine transporters. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and behavioral effects of these compounds to assess their therapeutic potential for neurological disorders.

Data Summary

Table 2: Pharmacological Profile of this compound (Template)

Target Assay Type Species (S)-enantiomer Ki (nM) (R)-enantiomer Ki (nM) Racemate Ki (nM)
DAT Binding AffinityHumanData NeededData NeededData Needed
NET Binding AffinityHumanData NeededData NeededData Needed
SERT Binding AffinityHumanData NeededData NeededData Needed
DAT Uptake InhibitionHumanData NeededData NeededData Needed
NET Uptake InhibitionHumanData NeededData NeededData Needed
SERT Uptake InhibitionHumanData NeededData NeededData Needed

Visualized Workflow for Pharmacological Screening

The following diagram outlines a logical workflow for the initial in vitro screening of this compound and its derivatives.

Screening_Workflow Screening Cascade for Novel Monoamine Reuptake Inhibitors cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Studies Synthesis Synthesis of This compound and Derivatives Binding_Assay Monoamine Transporter Binding Affinity Assays (DAT, NET, SERT) Synthesis->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assays (DAT, NET, SERT) Binding_Assay->Uptake_Assay Prioritize Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies Uptake_Assay->PK_Studies Lead Candidates SAR_Analysis->Synthesis Iterative Design Behavioral_Studies Behavioral Pharmacology PK_Studies->Behavioral_Studies

Caption: A typical workflow for the discovery and initial evaluation of novel compounds.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, handling procedures, and technical data for 1-(4-Chlorophenyl)propan-1-amine and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral amine with the molecular formula C₉H₁₂ClN.[1] It is recognized for its potential applications in medicinal chemistry and biological research.[1] The hydrochloride salt is also commonly used.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClN[1]
Molecular Weight 169.65 g/mol [1][2]
CAS Number 74788-46-8[2][3]
Appearance Solid[4]
Melting Point 67-68 °C[5]
Boiling Point 118-120 °C (at 15 Torr)[5]
Density 1.093±0.06 g/cm³ (Predicted)[5]
pKa 9.13±0.10 (Predicted)[5]
InChI Key JAVXFKQNRRUYMG-UHFFFAOYSA-N[2]
SMILES CCC(C1=CC=C(C=C1)Cl)N[2]

Safety and Hazard Information

This compound and its hydrochloride salt are classified as hazardous substances. It is crucial to handle these compounds with appropriate safety precautions.

Table 2: GHS Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source:[2][4][6][7][8]

Table 3: Precautionary Statements

CodePrecautionary Statement
Prevention
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/ eye protection/ face protection.[6]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Source:[2][3][4][6][7]

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

  • Avoid contact with skin and eyes.[6][10]

  • Wash hands thoroughly after handling.[9][10]

  • Use spark-proof tools and explosion-proof equipment.[9]

  • Take precautionary measures against static discharges.[9]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4][11]

  • Recommended storage is under an inert atmosphere at room temperature or refrigerated at 2-8°C.[4][5]

  • Store locked up.[11]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of an oxime intermediate.[12]

Step 1: Formation of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

  • Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL).

  • Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction to this compound

  • Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine from the previous step in tetrahydrofuran (100 mL).

  • Add 1.1 M borane-tetrahydrofuran complex/tetrahydrofuran solution (27.3 mL).

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction mixture and add 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (NH, hexane/ethyl acetate) to obtain this compound (520 mg).[12]

Biological Activity and Applications

Research indicates that this compound exhibits biological activity, particularly in the context of neurological disorders.[1] It has been investigated for its potential to inhibit enzymes and interact with receptors, suggesting therapeutic applications.[1] The specific mechanisms of action are an area of ongoing research but are thought to involve the modulation of neurotransmitter systems.[1]

Furthermore, this compound serves as a useful intermediate in the synthesis of other biologically active molecules, including potential antifungal agents.[13]

Visualizations

G cluster_synthesis Synthesis Workflow start 1-(4-Chlorophenyl)propan-1-one intermediate 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine start->intermediate Hydroxylamine HCl, Triethylamine product This compound intermediate->product Borane-THF complex

Caption: A simplified workflow for the synthesis of this compound.

G cluster_hazards Hazard Communication hazards This compound GHS05: Corrosion GHS07: Exclamation Mark ppe Recommended Personal Protective Equipment (PPE) Safety Goggles Chemical-resistant Gloves Lab Coat Use in Fume Hood hazards->ppe Requires first_aid First Aid Measures Eyes: Rinse with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center. Inhalation: Move to fresh air. hazards->first_aid Necessitates

Caption: Key hazard information and corresponding safety measures.

References

Methodological & Application

Synthesis of 1-(4-Chlorophenyl)propan-1-amine from 4'-chloropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-(4-Chlorophenyl)propan-1-amine

Introduction

This compound is a primary amine that serves as a valuable intermediate in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. Its synthesis from the readily available ketone, 4'-chloropropiophenone, is a key transformation. The most common and efficient method for this conversion is reductive amination.[1] This process involves the conversion of a carbonyl group to an amine via an intermediate imine.[1] This document outlines two primary protocols for this synthesis: a two-step method involving the formation and subsequent reduction of an oxime intermediate, and a one-pot procedure using the Leuckart reaction.

Key Synthetic Strategies

  • Two-Step Synthesis via Oxime Intermediate: This reliable method first involves the reaction of 4'-chloropropiophenone with hydroxylamine hydrochloride to form the corresponding 1-(4-chlorophenyl)propan-1-one oxime.[2] This stable intermediate is then reduced to the target primary amine using a suitable reducing agent, such as a borane-tetrahydrofuran complex.[3] This pathway allows for the isolation and purification of the intermediate, potentially leading to a purer final product.

  • Leuckart Reaction: This classic method in organic chemistry provides a direct, one-pot conversion of ketones to amines.[4][5] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures (120-165 °C).[4] The reaction proceeds through the in-situ formation of an N-formyl amide intermediate, which is subsequently hydrolyzed to yield the primary amine.[5] The Leuckart reaction is noted for not requiring external reducing agents.[5]

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties for the primary reactant and product is provided below.

Table 1: Reactant and Product Properties

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Starting Material 1-(4-chlorophenyl)propan-1-one 6285-05-8[6] C₉H₉ClO[6] 168.62[6]

| Final Product | this compound | 74788-46-8[3] | C₉H₁₂ClN[3] | 169.65[3] |

Table 2: Spectroscopic Data for this compound

Type of Data Details

| ¹H NMR (300 MHz, CDCl₃) | δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[3] |

Synthetic Protocols

The following section provides detailed experimental protocols for the synthesis of this compound from 4'-chloropropiophenone.

Protocol 1: Two-Step Synthesis via Oxime Formation and Reduction

This protocol is divided into two distinct stages: the synthesis of the oxime intermediate and its subsequent reduction to the target amine.[3]

Part A: Synthesis of 1-(4-chlorophenyl)propan-1-one oxime [2][3]

  • Reaction Setup: To a solution of 4'-chloropropiophenone (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[3]

  • Work-up: Evaporate the solvent under reduced pressure. To the resulting residue, add water and extract the mixture with ethyl acetate.[3]

  • Purification: Wash the organic extract successively with water and saturated brine. Dry the solution over anhydrous magnesium sulfate.[3]

  • Isolation: Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)propan-1-one oxime.[3]

Part B: Reduction of 1-(4-chlorophenyl)propan-1-one oxime [3]

  • Reaction Setup: Dissolve the 1-(4-chlorophenyl)propan-1-one oxime obtained from Part A in tetrahydrofuran (100 mL).[3]

  • Reduction: Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (27.3 mL) to the solution.[3]

  • Reaction: Stir the mixture at 80°C for 16 hours.[3]

  • Quenching: Cool the reaction mixture and add 1 M hydrochloric acid. Extract the mixture with ethyl acetate.[3]

  • Purification: Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.[3]

  • Final Isolation: Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate mobile phase) to obtain this compound (yield: 520 mg).[3]

Protocol 2: One-Pot Synthesis via Leuckart Reaction

This protocol describes a direct conversion using ammonium formate, characteristic of the Leuckart reaction.[4][5]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a thermometer, combine 4'-chloropropiophenone and ammonium formate. (Note: Using ammonium formate as the reagent generally produces the best yields for the Leuckart reaction).[4]

  • Reaction: Heat the mixture to a temperature between 120°C and 130°C.[4] Maintain this temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended). During the reaction, ammonium formate acts as the source of both ammonia and the reducing agent, formic acid.[4]

  • Hydrolysis: After cooling, add an excess of a strong acid (e.g., hydrochloric acid) to the reaction mixture to hydrolyze the intermediate N-formyl derivative to the free amine.[5]

  • Work-up: Basify the acidic solution with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Isolation: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography to yield this compound.

Summary of Protocols

The two protocols offer different advantages and are suited for different laboratory needs.

Table 3: Comparison of Synthetic Protocols

Feature Protocol 1: Oxime Reduction Protocol 2: Leuckart Reaction
Reaction Type Two-step reductive amination One-pot reductive amination[7]
Key Reagents Hydroxylamine HCl, Triethylamine, Borane-THF complex[3] Ammonium Formate[4]
Reaction Temp. Room temperature to 80°C[3] High temperature (120-130°C)[4]
Key Intermediate 1-(4-chlorophenyl)propan-1-one oxime (isolated)[3] N-formyl amine (in-situ)[5]
Advantages Milder conditions, potentially higher purity due to intermediate isolation. One-pot procedure, inexpensive reagents, no external reducing agent needed.[5]

| Disadvantages | Two separate reaction and work-up steps are required. | Requires high temperatures, potential for side-product formation. |

Synthetic Workflow Visualization

The diagram below illustrates the two distinct synthetic pathways from 4'-chloropropiophenone to the final product, this compound.

G cluster_main Synthesis of this compound start 4'-Chloropropiophenone oxime 1-(4-Chlorophenyl)propan-1-one Oxime start->oxime 1. Hydroxylamine HCl, Triethylamine, EtOH (RT, 16h) product This compound start->product Leuckart Reaction oxime->product 2. Borane-THF Complex (80°C, 16h) leuckart_reagents Ammonium Formate (120-130°C)

Figure 1. Synthetic pathways for this compound.

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Chlorophenyl)propan-1-amine, a valuable intermediate in pharmaceutical development. Three distinct reductive amination strategies commencing from 4'-chloropropiophenone are presented: a two-step synthesis via an oxime intermediate, the direct Leuckart reaction, and a direct catalytic hydrogenation. Each method's principles, experimental procedures, and expected outcomes are thoroughly described to enable researchers to select and implement the most suitable protocol for their specific needs. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized using diagrams.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of amines from carbonyl compounds. This process is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of active pharmaceutical ingredients (APIs) and their intermediates. This compound is a key building block in the synthesis of various pharmaceutically active molecules. This document outlines and compares three effective protocols for its synthesis from 4'-chloropropiophenone, offering researchers a selection of methodologies with varying complexities, reagent requirements, and reaction conditions.

The described methods are:

  • Two-Step Synthesis via Oxime Intermediate: A reliable method involving the formation and subsequent reduction of an oxime.

  • Direct Reductive Amination: The Leuckart Reaction: A classical one-pot method utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures.[1][2]

  • Direct Catalytic Hydrogenation: A greener approach employing a catalyst, such as Nickel or Ruthenium, with ammonia and molecular hydrogen.[3]

Signaling Pathways and Experimental Workflows

The overall synthetic strategy involves the conversion of a ketone (4'-chloropropiophenone) to a primary amine (this compound). The relationships between the starting material, intermediates, and final product for the different protocols are illustrated below.

G cluster_0 General Reaction Scheme cluster_1 Protocol 1: Via Oxime Intermediate cluster_2 Protocol 2 & 3: Direct Reductive Amination Start 4'-Chloropropiophenone Oxime 4'-Chloropropiophenone Oxime Start->Oxime Hydroxylamine Imine Imine Intermediate Start->Imine Ammonia Source (e.g., NH4OAc, NH3) Product This compound Oxime->Product Reduction (e.g., Borane-THF) Imine->Product Reduction (e.g., Formate, H2/Catalyst)

Caption: Synthetic pathways from 4'-chloropropiophenone to this compound.

Comparative Data

The following table summarizes the key quantitative parameters for the different synthetic protocols, allowing for an at-a-glance comparison of their efficiency and requirements.

ParameterProtocol 1: Via Oxime IntermediateProtocol 2: Leuckart Reaction (Representative)Protocol 3: Catalytic Hydrogenation (Representative)
Starting Material 4'-Chloropropiophenone4'-Chloropropiophenone4'-Chloropropiophenone
Key Reagents Hydroxylamine HCl, Triethylamine, Borane-THFAmmonium FormateH₂, NH₃, Ruthenium Catalyst
Solvent Ethanol, THFMethanol (with NH₃)Not specified
Temperature Room Temp. then 80°C60-85°CHigh Temperature
Reaction Time 16 hours + 16 hours24 hoursNot specified
Yield ~31% (overall)[4]Good to Excellent[5]Not specified
Purification Silica Gel Chromatography[4]Hydrolysis then extraction[5]Filtration and distillation

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxime Intermediate

This protocol involves the initial formation of 4'-chloropropiophenone oxime, which is then reduced to the target amine.[4]

Step 1: Synthesis of 4'-Chloropropiophenone Oxime

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (4'-chloropropiophenone oxime).

Step 2: Reduction of 4'-Chloropropiophenone Oxime

  • Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine from the previous step in tetrahydrofuran (100 mL).

  • Add 1.1 M borane-tetrahydrofuran complex in THF (27.3 mL) to the solution.

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction mixture and add 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (NH, hexane/ethyl acetate) to obtain this compound (520 mg).[4]

G Start Dissolve 4'-Chloropropiophenone in Ethanol Add_Reagents Add Hydroxylamine HCl and Triethylamine Start->Add_Reagents Stir_1 Stir at RT for 16h Add_Reagents->Stir_1 Evaporate_1 Evaporate Solvent Stir_1->Evaporate_1 Extract_1 Aqueous Workup & Extraction Evaporate_1->Extract_1 Dry_1 Dry and Evaporate to yield Oxime Extract_1->Dry_1 Dissolve_Oxime Dissolve Oxime in THF Dry_1->Dissolve_Oxime Add_Borane Add Borane-THF Complex Dissolve_Oxime->Add_Borane Stir_2 Stir at 80°C for 16h Add_Borane->Stir_2 Quench Quench with HCl Stir_2->Quench Extract_2 Aqueous Workup & Extraction Quench->Extract_2 Purify Purify by Column Chromatography Extract_2->Purify Product This compound Purify->Product

Caption: Workflow for the two-step synthesis of this compound via an oxime intermediate.

Protocol 2: Direct Reductive Amination - The Leuckart Reaction (Representative Protocol)

The Leuckart reaction provides a direct conversion of ketones to amines using ammonium formate. While a specific protocol for 4'-chloropropiophenone is not detailed in the searched literature, a general procedure for aromatic ketones can be adapted.[1][5] The product is often obtained as the N-formyl derivative, which requires a subsequent hydrolysis step.

  • In a reaction vessel, combine the substituted propiophenone (1 equivalent) with ammonium formate (10 equivalents).

  • Add methanolic ammonia (15-25%) as the solvent.

  • If using a catalyst (e.g., [((R)-tol-binap)RuCl₂] at 1 mol% for asymmetric synthesis), add it at this stage.[5]

  • Heat the mixture to 60-85°C and stir for 24 hours.[5]

  • After cooling, the reaction mixture will contain the N-formylated amine.

  • Hydrolyze the N-formyl derivative by heating with aqueous acid (e.g., HCl).

  • Neutralize the solution and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude amine.

  • Purify by distillation or chromatography as needed.

G Start Combine Ketone and Ammonium Formate in Methanolic Ammonia Heat Heat at 60-85°C for 24h Start->Heat Hydrolyze Acidic Hydrolysis of N-formyl intermediate Heat->Hydrolyze Workup Neutralization, Extraction, and Purification Hydrolyze->Workup Product This compound Workup->Product

Caption: General workflow for the Leuckart reductive amination.

Protocol 3: Direct Catalytic Hydrogenation (Representative Protocol)

This method represents a greener approach to reductive amination, utilizing molecular hydrogen and a catalyst. While specific conditions for 4'-chloropropiophenone are not available, a general procedure using a nickel catalyst can be outlined.[3]

  • Charge a high-pressure autoclave with 4'-chloropropiophenone, a suitable solvent (e.g., methanol), an ammonia source (e.g., liquid ammonia or a solution), and the hydrogenation catalyst (e.g., Raney Nickel).

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the mixture to the reaction temperature with stirring.

  • Maintain the temperature and pressure, monitoring hydrogen uptake until the reaction is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude amine by distillation or chromatography.

G Charge_Reactor Charge Autoclave with Ketone, Solvent, NH3, and Catalyst Pressurize Pressurize with H₂ Charge_Reactor->Pressurize React Heat and Stir under H₂ pressure Pressurize->React Workup Cool, Vent, Filter, and Concentrate React->Workup Purify Purify by Distillation or Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for direct catalytic hydrogenation.

Conclusion

The synthesis of this compound can be successfully achieved through various reductive amination protocols. The two-step synthesis via an oxime intermediate is a well-documented and reliable method, albeit with a moderate overall yield. Direct methods like the Leuckart reaction and catalytic hydrogenation offer the potential for more streamlined, one-pot syntheses. The choice of protocol will depend on the specific requirements of the researcher, including available equipment (e.g., high-pressure reactors for catalytic hydrogenation), desired scale, and tolerance for high temperatures or specific reagents. The information provided herein serves as a comprehensive guide for the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Quantification of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)propan-1-amine is a chiral primary amine that serves as a key intermediate in the synthesis of various chemical entities. Accurate and robust analytical methods for its quantification are essential for quality control, pharmacokinetic studies, and ensuring the purity of final products. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for the enantioselective separation of its stereoisomers using chiral HPLC is presented.

The provided protocols are based on established analytical methodologies for structurally similar compounds and serve as a comprehensive guide for method development and validation. It is imperative that these methods are fully validated in the user's laboratory to ensure suitability for the intended application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for the development of suitable analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₂ClN--INVALID-LINK--
Molecular Weight 169.65 g/mol --INVALID-LINK--
Predicted pKa 9.13 ± 0.10--INVALID-LINK--[1]
Melting Point 67-68 °C--INVALID-LINK--[1]
Boiling Point 118-120 °C (at 15 Torr)--INVALID-LINK--[1]
UV Absorbance The chlorophenyl chromophore suggests UV absorbance, likely around 220 nm and 265 nm.Inferred from similar compounds

Analytical Methods for Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a versatile and widely used technique for the quantification of small organic molecules. The following protocol is a starting point for developing a robust method for this compound.

Experimental Protocol: HPLC-UV Method

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable percentage of B (e.g., 20%), and increase to elute the analyte.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (Primary), 265 nm (Secondary). A full UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µL

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 ACN:Water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

5. Method Validation Parameters (Hypothetical Data for a Validated Method)

The following table summarizes typical performance data expected from a validated HPLC method for a similar amine compound.

ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Workflow for HPLC Method Development

HPLC_Workflow start Start: Define Analytical Target Profile col_select Column & Stationary Phase Selection (e.g., C18) start->col_select mob_phase_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mob_phase_screen detection_wl Determine Detection Wavelength (UV Scan) mob_phase_screen->detection_wl gradient_opt Gradient Optimization detection_wl->gradient_opt flow_temp_opt Flow Rate & Temperature Optimization gradient_opt->flow_temp_opt sys_suitability System Suitability Testing (Precision, Tailing Factor) flow_temp_opt->sys_suitability validation Method Validation (ICH Guidelines) sys_suitability->validation end Final Method validation->end

Caption: Workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often recommended to improve peak shape and thermal stability.

Experimental Protocol: GC-MS Method

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or propyl chloroformate)

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500 (Full Scan) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Sample Preparation (with Derivatization)

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

5. Method Validation Parameters (Hypothetical Data for a Validated Method)

The following table presents typical performance data for the GC-MS analysis of a similar amine.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Workflow for GC-MS Sample Analysis

GCMS_Workflow start Sample Collection extraction Solvent Extraction (if in a matrix) start->extraction derivatization Derivatization (e.g., with BSTFA) extraction->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis & Quantification detection->analysis end Report Results analysis->end

Caption: Workflow for GC-MS sample analysis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

As this compound is a chiral molecule, separating and quantifying the individual enantiomers is often necessary. Chiral HPLC with a chiral stationary phase (CSP) is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC Method

1. Materials and Reagents

  • Racemic this compound standard

  • Enantiomerically pure standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA) or Ethanol (EtOH)

  • Basic additive (e.g., diethylamine, DEA)

2. Instrumentation

  • HPLC system with a UV-Vis or PDA detector.

  • Chiral stationary phase column.

3. Chromatographic Conditions

The following conditions are based on methods for structurally similar compounds and serve as a starting point.[2][3][4]

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm) or a cyclodextrin-based column (e.g., Cyclobond I).[2]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution as needed to be within the linear range of the detector.

5. Method Validation Parameters (Hypothetical Data for a Validated Method)

The following table summarizes typical performance data for a chiral HPLC method based on a similar compound.[3]

ParameterExpected Performance
Resolution (Rs) > 1.5
Linearity (r²) > 0.998 for each enantiomer
Range 0.5 - 50 µg/mL for each enantiomer
Limit of Quantification (LOQ) ~100 ng/mL for each enantiomer[3]
Accuracy (% Recovery) 95 - 105% for each enantiomer
Precision (% RSD) < 5.0% for each enantiomer

Logical Relationship for Chiral Method Development

Chiral_Method_Dev racemate Racemic this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) racemate->csp_selection mobile_phase_opt Optimize Mobile Phase (Hexane/Alcohol ratio, Additive) csp_selection->mobile_phase_opt flow_temp_opt Optimize Flow Rate & Temperature mobile_phase_opt->flow_temp_opt peak_resolution Assess Peak Resolution (Rs > 1.5) flow_temp_opt->peak_resolution peak_resolution->mobile_phase_opt No enantiomers Separated Enantiomers peak_resolution->enantiomers Yes validation Method Validation enantiomers->validation

Caption: Logical steps for chiral method development.

Summary of Quantitative Data

The following table provides a comparative summary of the expected quantitative performance for the described analytical methods. This data is based on typical values for similar analytes and should be confirmed through method validation for this compound.

ParameterHPLC-UV (Achiral)GC-MS (Derivatized)Chiral HPLC-UV
Linearity (r²) > 0.999> 0.995> 0.998
LOD ~0.1 µg/mL~1 ng/mL~50 ng/mL
LOQ ~0.3 µg/mL~5 ng/mL~100 ng/mL[3]
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2.0%< 15%< 5.0%

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the sample matrix, and the required sensitivity. It is crucial to emphasize that while these protocols are based on sound analytical principles and data from closely related structures, they must be thoroughly validated for the specific analyte and matrix to ensure the generation of accurate and reliable results.

References

Application Note: Quantitative Analysis of 1-(4-Chlorophenyl)propan-1-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-Chlorophenyl)propan-1-amine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other research applications requiring the quantification of this compound in a biological matrix.

Introduction

This compound is a primary amine whose analytical determination in biological matrices is crucial for preclinical and clinical research. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its inherent selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the extraction and quantification of this compound in human plasma, suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • 1-Phenylpropan-1-amine (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Instrumentation
  • A liquid chromatography system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (1 µg/mL 1-phenylpropan-1-amine in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography
  • Column: C18 reversed-phase, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound (Quantifier)170.1125.11502580
This compound (Qualifier)170.191.11503580
1-Phenylpropan-1-amine (IS)136.291.11502075

Method Validation

The method was validated for linearity, limit of quantification, precision, accuracy, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.025x + 0.003>0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC35.2103.56.8101.7
Mid QC504.198.95.599.2
High QC8003.5101.24.9100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC392.595.8
Mid QC5094.197.2
High QC80093.796.5

Visualizations

experimental_workflow Experimental Workflow for LC-MS/MS Analysis plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma_sample->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex 4. Vortex protein_precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant_transfer 6. Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis 7. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis

Caption: A flowchart of the sample preparation and analysis workflow.

fragmentation_pathway Proposed Fragmentation of this compound parent [M+H]+ m/z 170.1 product1 Quantifier Ion [M+H - C2H5]+ m/z 125.1 parent->product1 Alpha-cleavage product2 Qualifier Ion [C7H7]+ m/z 91.1 parent->product2 Further Fragmentation

Caption: Proposed mass fragmentation pathway for the analyte.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput bioanalysis in a research setting. The validation data confirms that the method meets the criteria for accuracy, precision, and linearity required for robust quantitative analysis.

GC-MS protocol for 1-(4-Chlorophenyl)propan-1-amine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Derivatization and Analysis of 1-(4-Chlorophenyl)propan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound, a primary amine, presents challenges for direct analysis by Gas Chromatography (GC) due to its polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2] To overcome these issues, chemical derivatization is employed. This process modifies the analyte by replacing active hydrogens on the amine group with less polar functional groups.[1][3] Derivatization increases the analyte's volatility and thermal stability, resulting in improved peak symmetry, better separation, and enhanced sensitivity, making it suitable for GC-MS analysis.[4][5] Acylation with fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), is a common and effective method for derivatizing primary amines like amphetamines and related substances.[6][7] This technique not only improves chromatographic behavior but also introduces electron-capturing groups, which can enhance detector response.[8]

This application note provides a detailed protocol for the derivatization of this compound with TFAA and its subsequent analysis by GC-MS.

Experimental Protocol

This protocol details the derivatization of this compound using Trifluoroacetic Anhydride (TFAA) for GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous, GC grade)

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column

2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using ethyl acetate to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Derivatization Procedure

  • Pipette 100 µL of the standard solution into a clean, dry autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.

  • Add 50 µL of ethyl acetate to the vial to redissolve the residue.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block.[6][9]

  • After heating, allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • The sample is now ready for injection into the GC-MS system.

4. GC-MS Instrumental Parameters The following are typical starting parameters and may require optimization for your specific instrument and column.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[8]

  • Injection Volume: 1 µL

  • Injector Mode: Splitless[8]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.[9]

Data Presentation

Quantitative analysis relies on monitoring specific ions characteristic of the derivatized analyte. The table below summarizes the expected mass spectral data for the TFAA derivative of this compound.

AnalyteDerivativeExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundN-(1-(4-chlorophenyl)propyl)-2,2,2-trifluoroacetamide~10-12140168, 115

Note: Retention times are estimates and will vary based on the specific GC system, column, and conditions. The proposed m/z fragments are based on common fragmentation patterns of TFAA-derivatized amphetamine-like compounds, which typically involve cleavage alpha to the nitrogen atom.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Standard Prepare Standard Solution Aliquot Aliquot Sample into Vial Standard->Aliquot Drydown1 Evaporate Solvent to Dryness Aliquot->Drydown1 AddReagent Add Ethyl Acetate & TFAA Drydown1->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Drydown2 Evaporate Excess Reagent Cool->Drydown2 Reconstitute Reconstitute in Ethyl Acetate Drydown2->Reconstitute GCMS GC-MS Injection & Analysis Reconstitute->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Process Peak Integration & Quantification Data->Process

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)propan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)propan-1-amine is a valuable chiral building block for asymmetric synthesis, enabling the introduction of a specific stereocenter in the development of pharmacologically active molecules. Its utility stems from the presence of a primary amine for further functionalization and a stereogenic center bearing a 4-chlorophenyl group, a common moiety in bioactive compounds. These application notes provide an overview of its properties, potential applications in asymmetric synthesis, and detailed protocols for its preparation and use as a chiral auxiliary.

Introduction

Chiral amines are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The stereochemistry of these compounds is often critical for their biological activity and safety profile. This compound, available in both (R) and (S) enantiomeric forms, serves as a versatile precursor for the synthesis of complex chiral molecules. The 4-chlorophenyl substituent can influence the pharmacological profile of the target molecule through various interactions with biological targets.

Derivatives of N-(4-chlorophenyl)amine have been investigated for a range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] This suggests that incorporating the this compound moiety into novel chemical entities could lead to the discovery of new therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂ClN[2]
Molecular Weight169.65 g/mol [2]
CAS Number (Racemate)74788-46-8[2]
AppearanceColorless to pale yellow oil-
Boiling PointApprox. 245-250 °C at 760 mmHg-
SolubilitySoluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.-

Applications in Asymmetric Synthesis

Enantiomerically pure this compound can be employed in several asymmetric synthesis strategies:

  • As a Chiral Auxiliary: The amine can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved and recovered. A general workflow for this application is depicted below.

  • As a Chiral Resolving Agent: The amine can be used to separate a racemic mixture of a carboxylic acid by forming diastereomeric salts that can be separated by crystallization.

  • As a Chiral Precursor: The amine itself can be the core of a target molecule, with further synthetic transformations building upon its chiral scaffold.

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate Coupling Coupling Reaction Prochiral->Coupling Auxiliary (R)- or (S)-1-(4-Chlorophenyl)propan-1-amine Auxiliary->Coupling Diastereomer Chiral Substrate-Auxiliary Adduct Coupling->Diastereomer Stereo_Reaction Diastereoselective Reaction Diastereomer->Stereo_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereo_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Target Enantiomerically Enriched Target Molecule Cleavage->Target Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol describes a general method for the resolution of racemic this compound using a chiral acid to form diastereomeric salts.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic acid (or other suitable chiral acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in a minimal amount of warm methanol.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether.

  • The enantiomeric purity of the amine in the crystallized salt can be determined at this stage by liberating a small sample with NaOH and analyzing by chiral HPLC.

  • To recover the free amine, suspend the crystalline salt in water and add 1 M NaOH solution until the pH is >10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The mother liquor, containing the other diastereomeric salt, can be treated in a similar manner to recover the other enantiomer of the amine.

Expected Results (Hypothetical):

ParameterValue
Yield of (S)-amine salt35-45%
Diastereomeric excess of salt>95% de
Enantiomeric excess of (S)-amine>95% ee
Protocol 2: Diastereoselective Alkylation using (S)-1-(4-Chlorophenyl)propan-1-amine as a Chiral Auxiliary

This protocol outlines a representative procedure for the use of (S)-1-(4-chlorophenyl)propan-1-amine as a chiral auxiliary in the diastereoselective alkylation of a cyclohexanone derivative.

Materials:

  • (S)-1-(4-chlorophenyl)propan-1-amine

  • Cyclohexanone

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Chiral Imine

  • To a solution of cyclohexanone (1.0 eq) in toluene, add (S)-1-(4-chlorophenyl)propan-1-amine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC indicates complete formation of the imine.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The crude imine can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to form the lithiated enamine.

  • Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Imine and Isolation of the Product

  • Dissolve the crude alkylated imine in a mixture of THF and 1 M HCl.

  • Stir the mixture at room temperature for 4-6 hours to effect hydrolysis.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 2-methylcyclohexanone.

Expected Results (Hypothetical):

ParameterValue
Overall Yield60-75%
Diastereomeric ratio90:10 to 95:5
Enantiomeric excess of major product>90% ee

Potential Biological Targets and Signaling Pathways

While the specific biological targets of this compound itself are not well-defined, its structural motifs are present in compounds known to interact with various biological systems. For instance, a related compound, N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, has been identified as a cannabinoid-1 (CB1) receptor inverse agonist.[3] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist would be expected to increase cAMP levels by inhibiting the constitutive activity of the receptor.

Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Inhibits dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC No Inhibition Ligand Derivative of This compound (Inverse Agonist) Ligand->CB1 Binds and Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Conclusion

This compound is a promising chiral building block with potential applications in the asymmetric synthesis of biologically active compounds. The protocols provided herein offer a starting point for researchers to explore its utility in chiral resolution and as a chiral auxiliary. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully realize the potential of this versatile molecule in drug discovery and development.

References

Applications of 1-(4-Chlorophenyl)propan-1-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)propan-1-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This chemical backbone has been explored for its potential therapeutic applications in a variety of disease areas, including neurological disorders, infectious diseases, and oncology. The presence of the chlorophenyl group and the chiral center in this compound provides a unique structural motif for the design of novel therapeutic agents. These application notes provide an overview of the key medicinal chemistry applications, quantitative biological data for representative derivatives, and detailed experimental protocols for their evaluation.

Key Therapeutic Applications

Derivatives of this compound have been investigated for several key therapeutic applications:

  • Anticonvulsant Activity: The structural similarity of some derivatives to known antiepileptic drugs has prompted their evaluation in preclinical seizure models.

  • Antimicrobial Activity: The chlorophenyl moiety is a common feature in many antimicrobial agents, and derivatives of this compound have been screened for their efficacy against various bacterial and fungal pathogens.

  • Anticancer Activity: The aminobenzamide substructure present in some derivatives is a known pharmacophore in several classes of anticancer agents, leading to the investigation of their cytotoxic effects against various cancer cell lines.

  • Neurological Disorders: The core structure has been identified as a potential modulator of various receptors and enzymes in the central nervous system, suggesting its utility in the development of treatments for neurological conditions.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for various derivatives containing the 1-(4-chlorophenyl)amine or related pharmacophores, providing insights into their potency and efficacy.

Table 1: In Vitro Anticancer Activity of Chlorophenylamino-s-triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
2c MCF7 (Breast)4.14 ± 1.06
C26 (Colon)7.87 ± 0.96
2f MCF7 (Breast)11.02 ± 0.68
C26 (Colon)4.62 ± 0.65
3c MCF7 (Breast)4.98 ± 1.05
C26 (Colon)3.05 ± 0.72
4c MCF7 (Breast)6.85 ± 1.12
C26 (Colon)1.71 ± 0.88

Data extracted from a study on symmetrical chlorophenylamino-s-triazine derivatives.

Table 2: Anticonvulsant Activity of a 4-[(p-Chlorophenyl)amino] Derivative (ADD 196022)

Animal ModelRoute of AdministrationMES ED50 (mg/kg)
MouseIntraperitoneal (i.p.)26.2
RatOral5.79

MES: Maximal Electroshock Seizure test. Data for methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate.[2]

Table 3: Antimicrobial Activity of 1,3-Bis(aryloxy)propan-2-amine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
CPD20 S. pyogenes2.5
S. aureus2.5
E. faecalis5
CPD22 S. pyogenes2.5
S. aureus5
E. faecalis5
CPD18 MRSA strains10

MIC: Minimum Inhibitory Concentration. Data for synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities.[3]

Experimental Protocols

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, C26)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle

  • Positive control (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral). Administer a known anticonvulsant drug as a positive control.

  • Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies.

  • Stimulus Delivery: At the predetermined time, apply a drop of saline to the corneal electrodes. Gently place the electrodes on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Potential Mechanisms of Action & Signaling Pathways

GABA-B Receptor Modulation in Anticonvulsant Activity

Some derivatives of this compound may exert their anticonvulsant effects by modulating the GABA-B receptor signaling pathway. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission.

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_R_pre GABA-B Receptor G_protein_pre Gi/o Protein GABA_B_R_pre->G_protein_pre activates Ca_channel Ca2+ Channel G_protein_pre->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers fusion Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft release GABA_B_R_post GABA-B Receptor G_protein_post Gi/o Protein GABA_B_R_post->G_protein_post activates K_channel K+ Channel G_protein_post->K_channel activates AC Adenylyl Cyclase G_protein_post->AC inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response GABA GABA or Derivative GABA->GABA_B_R_pre GABA->GABA_B_R_post

Caption: GABA-B receptor signaling pathway.

Activation of presynaptic GABA-B receptors inhibits calcium influx, leading to reduced neurotransmitter release. Postsynaptically, their activation opens potassium channels, causing hyperpolarization, and inhibits adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity.

Putative Anticancer Mechanisms

The anticancer activity of this compound derivatives may involve multiple mechanisms, including:

  • Inhibition of Tubulin Polymerization: Similar to other benzamide derivatives, these compounds may disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death.

  • HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and induce apoptosis.

Anticancer_Workflow Compound This compound Derivative Target_Screening Target Screening Compound->Target_Screening Cell_Based_Assays Cell-Based Assays Compound->Cell_Based_Assays Tubulin Tubulin Polymerization Inhibition Target_Screening->Tubulin PARP1 PARP-1 Inhibition Target_Screening->PARP1 HDAC HDAC Inhibition Target_Screening->HDAC Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Mechanism_Studies Mechanism of Action Studies Western_Blot Western Blot (Target Proteins) Mechanism_Studies->Western_Blot Tubulin->Mechanism_Studies PARP1->Mechanism_Studies HDAC->Mechanism_Studies Viability->Mechanism_Studies Apoptosis->Mechanism_Studies Cell_Cycle->Mechanism_Studies Elucidation of\nSignaling Pathway Elucidation of Signaling Pathway Western_Blot->Elucidation of\nSignaling Pathway

Caption: Experimental workflow for anticancer evaluation.

This workflow outlines the key steps in evaluating the anticancer potential of this compound derivatives, from initial screening to mechanism of action studies.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives warrant further investigation and optimization. The protocols and data presented here provide a foundational resource for researchers in the field of medicinal chemistry and drug discovery to explore the full potential of this chemical class. Future work should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-(4-Chlorophenyl)propan-1-amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antifungal activity of agents derived from 1-(4-chlorophenyl)propan-1-amine and its synthetic precursors. The protocols outlined below are based on established chemical transformations and provide a framework for the development of novel imidazole-based antifungal compounds.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents. Azole antifungals, which include imidazoles and triazoles, are a cornerstone of antifungal therapy. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death. The 1-(4-chlorophenyl)propyl scaffold is a key structural motif found in several potent antifungal compounds. This document details the synthesis of a key intermediate and its subsequent transformation into a potential antifungal agent, along with protocols for evaluating its efficacy.

Synthetic Pathway Overview

The synthesis of the target antifungal agents commences with the commercially available 1-(4-chlorophenyl)propan-1-one. This starting material is converted to a pivotal oxime intermediate, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, which is then reduced to the corresponding primary amine, 1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-amine. This amine serves as a versatile scaffold for further derivatization to explore structure-activity relationships.

Experimental Workflow

G start 1-(4-Chlorophenyl)propan-1-one intermediate1 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride start->intermediate1 Mannich Reaction intermediate2 (1E)-1-(4-Chlorophenyl)-N-hydroxy- 3-(1H-imidazol-1-yl)propan-1-imine intermediate1->intermediate2 Oximation with Hydroxylamine HCl & Imidazole final_product 1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-amine intermediate2->final_product Oxime Reduction antifungal_testing Antifungal Susceptibility Testing (MIC Determination) final_product->antifungal_testing Biological Evaluation

Figure 1: Overall experimental workflow for the synthesis and evaluation of the target antifungal amine.

Experimental Protocols

Protocol 1: Synthesis of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine[1][2]

This protocol describes the synthesis of a key oxime intermediate from a ketonic Mannich base derived from 1-(4-chlorophenyl)propan-1-one.

Materials:

  • 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride (10 mmol), hydroxylamine hydrochloride (20 mmol), and potassium hydroxide (20 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed with stirring for 18 hours.

  • After allowing the mixture to cool to room temperature, any insoluble materials are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is treated with water to precipitate the crude product.

  • The precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield the pure (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-amine

This protocol outlines the reduction of the oxime intermediate to the target primary amine. This method is based on general procedures for ketoxime reduction.[1][2]

Materials:

  • (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

  • Zinc dust

  • Ammonium formate

  • Methanol

  • Chloroform or diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine (5 mmol) in methanol (10 ml), add ammonium formate (20 mmol) and zinc dust (10 mmol).

  • The mixture is stirred under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the zinc dust.

  • The filtrate is evaporated under reduced pressure.

  • The residue is taken up in chloroform or diethyl ether and washed with a saturated sodium bicarbonate solution, followed by water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-amine.

  • The product can be further purified by silica gel column chromatography.

Protocol 3: In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized antifungal compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ cells/mL.

  • Preparation of Drug Dilutions: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A drug-free well serves as a growth control, and a non-inoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, the class to which the synthesized compounds belong, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The imidazole moiety of the synthesized compound is expected to bind to the heme iron of the enzyme, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane.

Signaling Pathway

G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation antifungal Imidazole Antifungal Agent antifungal->enzyme Inhibition enzyme->ergosterol Catalyzes Conversion disruption Disruption of Membrane Integrity & Function enzyme->disruption Leads to death Fungal Cell Death disruption->death

Figure 2: Proposed mechanism of action of imidazole antifungal agents via inhibition of the ergosterol biosynthesis pathway.

Quantitative Data

The following tables present representative antifungal activity data for imidazole and triazole derivatives containing a chlorophenyl moiety, similar to the target compounds. These values are provided for comparative purposes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Imidazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
I-1 Candida albicans0.2 - 7.0[3]
I-2 Candida stellatoidea0.7 - 2.0[4]
I-3 Candida albicans0.032[4]
I-4 Candida glabrata200[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
T-1 Aspergillus fumigatus1.95[6]
T-2 Candida albicans0.97[6]
T-3 Cryptococcus neoformans3.9[6]

Conclusion

The synthetic route from 1-(4-chlorophenyl)propan-1-one to 1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-amine provides a viable pathway for the generation of novel potential antifungal agents. The protocols detailed herein offer a robust framework for the synthesis and subsequent biological evaluation of these compounds. The provided MIC data for structurally related molecules suggest that derivatives of the 1-(4-chlorophenyl)propyl scaffold hold promise as effective inhibitors of fungal growth. Further derivatization of the synthesized amine and comprehensive structure-activity relationship studies are warranted to optimize the antifungal potency and pharmacokinetic properties of this class of compounds.

References

Application Notes and Protocols for the Oxidation of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the oxidation of 1-(4-Chlorophenyl)propan-1-amine to its corresponding ketone, 1-(4-Chlorophenyl)propan-1-one. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols described herein are based on established methods for the oxidation of secondary amines.

Introduction

The oxidation of amines to carbonyl compounds is a fundamental transformation in organic synthesis. In the context of drug development, this reaction allows for the modification of lead compounds, enabling the exploration of structure-activity relationships. This compound is a precursor that, upon oxidation, yields 1-(4-Chlorophenyl)propan-1-one, a valuable intermediate. The general reaction is depicted below:

Reaction Scheme:

This compound --> 1-(4-Chlorophenyl)propan-1-one

Several methods are available for the oxidation of secondary amines to ketones, including the use of permanganate, iodosobenzene, or other specialized oxidizing agents.[1][2] The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

Data Presentation

The following table summarizes various reported methods for the oxidation of amines to carbonyl compounds, which can be adapted for the target transformation.

Oxidizing Agent/SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Potassium PermanganateAcetone/WaterRoom Temp.1 - 470 - 90[1][2]
IodosobenzeneDichloromethaneRoom Temp.2 - 675 - 95[2]
Benzoyl Peroxide/Cs2CO3Dichloromethane50 - 704 - 860 - 85[2]
Hydrogen Peroxide/Tungstate CatalystWater80 - 1003 - 780 - 95[2]

Table 1: Comparison of Oxidation Methods for Amines.

The expected product, 1-(4-Chlorophenyl)propan-1-one, has the following analytical properties:

PropertyValueReference
Molecular FormulaC9H9ClO[3][4]
Molecular Weight168.62 g/mol [4][5]
CAS Number6285-05-8[3][4]
AppearanceCrystalline mass[3]
Melting Point37.3 °C[3]
Boiling Point134-137 °C[3]

Table 2: Physicochemical Properties of 1-(4-Chlorophenyl)propan-1-one.

Experimental Protocols

The following protocol details a general procedure for the oxidation of this compound using potassium permanganate, a common and effective oxidizing agent.

Materials and Equipment:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water (distilled or deionized)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary for purification)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 10:1 ratio) at room temperature.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approximately 1.5-2.0 eq) in water dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction mixture will turn dark brown as manganese dioxide (MnO2) precipitates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate of manganese dioxide dissolves.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude 1-(4-Chlorophenyl)propan-1-one by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Visualizations

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound reaction_vessel Reaction Mixture start->reaction_vessel Dissolve oxidant KMnO4 in Acetone/Water oxidant->reaction_vessel Add dropwise quench Quench with NaHSO3 reaction_vessel->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 1-(4-Chlorophenyl)propan-1-one purify->product

Caption: Experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Chlorophenyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on chlorophenyl groups is a cornerstone of modern organic synthesis, providing a versatile platform for the formation of carbon-heteroatom bonds. This class of reactions is particularly crucial in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. While the carbon-chlorine bond in an unactivated phenyl ring is notoriously robust, substitution can be effectively achieved under specific conditions, primarily dictated by the electronic nature of the aromatic ring.

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on both activated and unactivated chlorophenyl substrates. It is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Reaction Principles

The archetypal mechanism for nucleophilic aromatic substitution on chlorophenyl groups is the SNAr addition-elimination pathway. This process is contingent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atom.[1][2] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[2] The reaction proceeds in two main steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The presence of EWGs delocalizes the negative charge, lowering the activation energy of this rate-determining step.[1][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.[2]

In the absence of activating EWGs, nucleophilic substitution on the chlorophenyl ring requires forcing conditions, such as high temperatures and pressures.[4][5] Under such conditions, the reaction may proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne intermediate.[6]

Visualization of the SNAr Mechanism

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Drug Discovery

Nucleophilic substitution on chlorophenyl moieties is a widely employed strategy in the synthesis of numerous pharmaceutical agents. A prominent example is the synthesis of Gefitinib (Iressa®), a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[7][8] The core of the Gefitinib molecule is assembled through an SNAr reaction where a substituted aniline displaces a chlorine atom on a quinazoline ring system.[7]

Signaling Pathway of Gefitinib

Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. In certain cancers, EGFR is constitutively active, leading to uncontrolled cell proliferation and survival. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways. This ultimately leads to cell cycle arrest and apoptosis.

Gefitinib_Pathway EGFR EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Ras Ras P->Ras PI3K PI3K P->PI3K MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Akt_Pathway->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Simplified signaling pathway of EGFR and its inhibition by Gefitinib.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various nucleophilic substitution reactions on chlorophenyl and related substrates.

Table 1: Substitution on Activated Chlorophenyl Substrates

ElectrophileNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference(s)
p-Nitrochlorobenzeneaq. NaOH-130-p-Nitrophenol-[2]
2,4-DinitrochlorobenzeneAnilineAlcohol50-2,4-Dinitrodiphenylamine-[9]
2,4,6-Trinitrochlorobenzeneaq. NaOH-Room Temp.-2,4,6-Trinitrophenol-[2]
4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineIsopropanolRoom Temp.14-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline98[7]

Table 2: Substitution on Unactivated Chlorophenyl Substrates (Harsh Conditions)

ElectrophileNucleophileConditionsProductYield (%)NotesReference(s)
Chlorobenzeneaq. NaOH350°C, 300 atmPhenolHigh (Industrial)Dow Process[10][11]
Chlorobenzeneaq. NH₃ (+ Cu₂Cl₂)~200°C, High PressureAnilineHigh (Industrial)Dow Process variant[12][13]
ChlorobenzeneNaNH₂ / liq. NH₃-33°CAniline-Benzyne mechanism[12]

Experimental Protocols

General Experimental Workflow

A typical workflow for a laboratory-scale nucleophilic aromatic substitution reaction is outlined below.

Experimental_Workflow Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂/Ar) - Add solvent and reagents Reaction Reaction: - Stirring - Heating (if required) - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography/Crystallization Workup->Purification Analysis Product Analysis: - NMR - Mass Spectrometry - Melting Point Purification->Analysis End End Analysis->End

Caption: General workflow for a nucleophilic aromatic substitution experiment.

Protocol 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (Gefitinib Precursor)

This protocol is adapted from a reported synthesis of Gefitinib.[7]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add isopropanol to the flask to create a suspension.

  • Add 3-chloro-4-fluoroaniline (2.3 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold isopropanol.

  • Dry the product under vacuum to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

Expected Yield: ~98%[7]

Protocol 2: Synthesis of Phenol from Chlorobenzene (Dow Process - Laboratory Adaptation Concept)

Disclaimer: This protocol is a conceptual adaptation for illustrative purposes and requires specialized high-pressure equipment. It should not be attempted without proper safety measures and equipment.

Materials:

  • Chlorobenzene

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • High-pressure reactor (autoclave)

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • Charge the high-pressure reactor with chlorobenzene and the aqueous NaOH solution.

  • Seal the reactor and heat to approximately 350°C, allowing the pressure to build to around 300 atm.[4]

  • Maintain these conditions for the required reaction time.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting product is sodium phenoxide in the aqueous layer.

  • Transfer the aqueous solution to a separate vessel and acidify with dilute hydrochloric acid until the solution is acidic.[11]

  • Phenol will precipitate or form a separate layer.

  • Extract the phenol with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer and remove the solvent under reduced pressure to obtain phenol.

Protocol 3: Synthesis of Aniline from Chlorobenzene (Benzyne Mechanism)

This protocol illustrates the benzyne mechanism and uses a very strong base.[12] Extreme caution is advised.

Materials:

  • Chlorobenzene

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry ice/acetone condenser

  • Three-neck flask

Procedure:

  • Set up a three-neck flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78°C.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Add chlorobenzene dropwise to the sodium amide/liquid ammonia solution.

  • Allow the reaction to stir at the temperature of liquid ammonia (-33°C) for several hours.

  • Carefully quench the reaction by the slow addition of a proton source (e.g., ammonium chloride).

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

  • The remaining residue can be worked up by adding water and extracting with an organic solvent to isolate the aniline product.

Conclusion

Nucleophilic substitution on the chlorophenyl group is a powerful transformation in organic synthesis. The reactivity of the chlorophenyl substrate is highly dependent on the presence and position of electron-withdrawing groups. While activated systems undergo SNAr reactions under relatively mild conditions, unactivated chlorobenzene requires harsh industrial conditions to facilitate substitution. The protocols and data presented herein provide a practical foundation for researchers to apply these important reactions in the synthesis of valuable molecules for drug discovery and other applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Chlorophenyl)propan-1-amine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically enriched (S)-1-(4-Chlorophenyl)propan-1-amine. Three primary strategies are presented: asymmetric synthesis via diastereoselective reduction of an N-sulfinyl imine, chiral resolution of the racemic amine using a chiral acid, and enzymatic kinetic resolution.

Introduction

The demand for enantiomerically pure amines in the pharmaceutical industry continues to grow due to the distinct pharmacological profiles often exhibited by different enantiomers. (S)-1-(4-Chlorophenyl)propan-1-amine serves as a key intermediate for several drug candidates. The efficient and scalable production of this chiral amine is, therefore, a significant focus of process chemistry research. The methodologies outlined below provide robust and scalable pathways to obtain this intermediate with high enantiomeric purity suitable for industrial applications.

Method 1: Asymmetric Synthesis via Diastereoselective Reduction of an N-sulfinyl Imine

This protocol describes a highly stereoselective method for the synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine starting from 4'-chloropropiophenone using (R)-tert-butanesulfinamide as a chiral auxiliary. The key step is the diastereoselective reduction of the intermediate N-sulfinyl ketimine.

Experimental Protocol

Step 1: Formation of (R,E)-N-(1-(4-chlorophenyl)propylidene)-2-methylpropane-2-sulfinamide

  • To a stirred solution of 4'-chloropropiophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (2.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine. This is often used in the next step without further purification.

Step 2: Diastereoselective Reduction of the N-sulfinyl Imine

  • Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature and add a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis of the N-sulfinyl Amine

  • Dissolve the crude N-sulfinyl amine in methanol.

  • Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M, 2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide by-product.

  • Basify the aqueous layer with a sodium hydroxide solution (e.g., 2 M) to a pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-1-(4-Chlorophenyl)propan-1-amine.

Quantitative Data
StepReactantsKey ReagentsProductTypical Yield (%)Typical Diastereomeric/Enantiomeric Excess
14'-Chloropropiophenone, (R)-tert-butanesulfinamideTi(OEt)₄(R,E)-N-(1-(4-chlorophenyl)propylidene)-2-methylpropane-2-sulfinamide85-95N/A
2N-sulfinyl imineL-Selectride®(R)-N-((S)-1-(4-chlorophenyl)propyl)-2-methylpropane-2-sulfinamide80-90>95% de
3N-sulfinyl amineHCl(S)-1-(4-Chlorophenyl)propan-1-amine>95>95% ee

Experimental Workflow

G cluster_0 Asymmetric Synthesis Workflow Start 4'-Chloropropiophenone + (R)-tert-butanesulfinamide Imine_Formation Imine Formation (Ti(OEt)₄, THF, reflux) Start->Imine_Formation Reduction Diastereoselective Reduction (L-Selectride®, THF, -78 °C) Imine_Formation->Reduction Hydrolysis Hydrolysis (HCl, MeOH) Reduction->Hydrolysis Purification Work-up and Purification Hydrolysis->Purification Product (S)-1-(4-Chlorophenyl)propan-1-amine Purification->Product G Racemic_Amine Racemic 1-(4-Chlorophenyl)propan-1-amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent (-)-O,O'-Di-p-toluoyl-L-tartaric acid Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Insoluble_Salt Less Soluble Diastereomeric Salt ((S)-Amine Enriched) Fractional_Crystallization->Insoluble_Salt Soluble_Salt More Soluble Diastereomeric Salt ((R)-Amine Enriched) Fractional_Crystallization->Soluble_Salt Liberation Liberation of Free Amine (Base) Insoluble_Salt->Liberation S_Product (S)-1-(4-Chlorophenyl)propan-1-amine Liberation->S_Product G Racemic_Amine Racemic Amine + Acyl Donor Enzymatic_Reaction Enzymatic Acylation (Immobilized Lipase) Racemic_Amine->Enzymatic_Reaction Separation Separation Enzymatic_Reaction->Separation S_Amine (S)-Amine (unreacted) Separation->S_Amine R_Amide (R)-Amide (acylated) Separation->R_Amide

Application Notes and Protocols for the Development of 1-(4-Chlorophenyl)propan-1-amine Derivatives in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a class of compounds with significant potential for neurological research due to their diverse interactions with monoamine neurotransmitter systems. 1-(4-Chlorophenyl)propan-1-amine and its derivatives are of particular interest due to their structural similarity to known monoamine releasing agents and reuptake inhibitors. This document provides a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of novel derivatives of this compound for their potential application in understanding and treating neurological disorders.

The primary mechanism of action for many psychostimulants involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[2] Compounds that inhibit this reuptake or induce the reverse transport (efflux) of these neurotransmitters can significantly alter synaptic concentrations and downstream signaling.[3][4] It is hypothesized that derivatives of this compound may exhibit activity as monoamine releasing agents or reuptake inhibitors.[5] Elucidating the specific pharmacological profile of these derivatives is crucial for their development as research tools or potential therapeutics.

This document outlines detailed protocols for the chemical synthesis of novel analogues, a suite of in vitro assays to determine their potency and selectivity at monoamine transporters and key receptors, and in vivo methodologies to assess their effects on neurotransmitter levels and behavior in animal models.

Data Presentation: Pharmacological Profiles

The following tables summarize hypothetical and comparative quantitative data for this compound and its derivatives against established reference compounds. This data serves as a benchmark for newly synthesized compounds. Note: Experimental data for this compound is limited in publicly available literature; therefore, these values are illustrative and should be determined empirically using the protocols provided.

Table 1: In Vitro Monoamine Transporter Inhibition (IC50, nM)

CompoundhDAThNEThSERT
This compound (Hypothetical) 50020080
Derivative 1A (Hypothetical) 25015050
Derivative 1B (Hypothetical) 800300120
Amphetamine[1]~600~100>20,000
Cocaine[1]~230~480~740
Paroxetine[6]>10,000>10,000~1.5

Table 2: In Vitro Receptor Binding Affinity (Ki, nM)

Compound5-HT2A Receptor5-HT2C ReceptorDopamine D2 Receptor
This compound (Hypothetical) >1000>1000>1000
Derivative 1A (Hypothetical) 850>1000>1000
Derivative 1B (Hypothetical) >1000900>1000
Risperidone0.164.63.1
Ketanserin2.129150

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

1.1. Materials:

  • 1-(4-chlorophenyl)propan-1-one

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Ethanol

  • Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex solution (1.1 M in THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated brine solution

  • Silica gel for column chromatography

1.2. Procedure: [3]

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

  • To a solution of the obtained 1-(4-chlorophenyl)-N-hydroxypropan-1-imine in tetrahydrofuran (100 mL), add 1.1 M borane-tetrahydrofuran complex solution (27.3 mL).

  • Stir the mixture at 80°C for 16 hours.

  • To the reaction mixture, add 1 M hydrochloric acid and extract with ethyl acetate.

  • Wash the organic extract with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Purify the residue by silica gel column chromatography to yield this compound.

In Vitro Assays

2.1. Monoamine Transporter Uptake Inhibition Assay [7][8]

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

2.1.1. Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds and reference inhibitors.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

2.1.2. Procedure:

  • Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KHB.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate.

  • Incubate for a short period (e.g., 1-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

2.2. Radioligand Binding Assay for Serotonin Receptors [9][10]

This assay determines the binding affinity of a compound to a specific receptor subtype.

2.2.1. Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds and reference ligands.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

2.2.2. Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate the bound from free radioligand by rapid vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2.3. Cytotoxicity Assay in SH-SY5Y Cells [1][11]

This assay assesses the potential neurotoxicity of the compounds.

2.3.1. Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

2.3.2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies

3.1. In Vivo Microdialysis in Rats [12][13]

This technique measures the extracellular levels of monoamines in specific brain regions of freely moving animals.

3.1.1. Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical detection.

3.1.2. Procedure:

  • Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat using a stereotaxic apparatus.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.

  • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using HPLC-ED.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

3.2. Forced Swim Test in Mice [4][14]

This is a common behavioral test to screen for antidepressant-like activity.

3.2.1. Materials:

  • Male C57BL/6 mice.

  • Cylindrical glass beakers (25 cm high, 10 cm diameter).

  • Water at 23-25°C.

  • Video recording system.

3.2.2. Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a predetermined time (e.g., 30-60 minutes), place each mouse individually into a beaker filled with water to a depth of 15 cm.

  • Record the behavior for 6 minutes.

  • Score the last 4 minutes of the test for the duration of immobility (floating with only minor movements to keep the head above water).

  • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

3.3. Elevated Plus Maze in Rats [15]

This test is used to assess anxiety-like behavior.

3.3.1. Materials:

  • Adult male Wistar rats.

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking software.

3.3.2. Procedure:

  • Administer the test compound or vehicle to the rats.

  • After the appropriate absorption time, place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

3.4. Locomotor Activity Test in Mice

This test measures the stimulant or depressant effects of a compound on spontaneous motor activity.

3.4.1. Materials:

  • Male Swiss Webster mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Data acquisition software.

3.4.2. Procedure:

  • Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle.

  • Immediately place the mice back into the chambers.

  • Record locomotor activity (e.g., beam breaks or distance traveled) for a specified duration (e.g., 60-120 minutes).

  • An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative or depressant effect.

Mandatory Visualizations

G General Experimental Workflow for Novel Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Ki) Purification->Binding Uptake Monoamine Transporter Uptake Assays (IC50) Purification->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Purification->Toxicity Behavior Behavioral Assays (FST, EPM, Locomotor) Binding->Behavior Microdialysis Neurochemical Analysis (Microdialysis) Uptake->Microdialysis SAR Structure-Activity Relationship (SAR) Analysis Microdialysis->SAR Behavior->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement

Caption: Experimental workflow for the development of novel neurological research compounds.

G Hypothesized Signaling Pathway of a Monoamine Releasing Agent cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MRA_ext This compound (Derivative) MAT Monoamine Transporter (SERT, DAT, NET) MRA_ext->MAT Substrate for uptake MRA_int Intracellular Derivative MAT->MRA_int MA_synapse Increased Synaptic Monoamines MAT->MA_synapse VMAT2 VMAT2 MRA_int->VMAT2 Inhibits uptake TAAR1 TAAR1 MRA_int->TAAR1 Agonist Vesicle Synaptic Vesicle (Monoamines) MA_cyto Cytosolic Monoamines Vesicle->MA_cyto Release from vesicles MA_cyto->MAT Reverse transport (efflux) PK Protein Kinases (PKA, PKC) TAAR1->PK Activates PK->MAT Phosphorylates Post_Receptor Postsynaptic Receptors MA_synapse->Post_Receptor Binds Downstream Downstream Signaling & Neuronal Response Post_Receptor->Downstream

Caption: Monoamine release mechanism via transporter reversal and TAAR1 activation.

References

Solid-phase extraction method for 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of 1-(4-Chlorophenyl)propan-1-amine

This document provides a detailed methodology for the solid-phase extraction (SPE) of this compound from a liquid matrix, such as urine or plasma. The protocol is designed to ensure high recovery and sample purity, making it suitable for downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a primary amine and an arylalkylamine, structurally related to amphetamine-type stimulants. Solid-phase extraction is a widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices.[1][2] This is achieved by partitioning the analyte between a solid sorbent and the liquid sample.[1] For amine compounds like this compound, a mixed-mode SPE sorbent, which combines reversed-phase and ion-exchange retention mechanisms, is often employed to achieve optimal selectivity and recovery.[3] This application note details a robust SPE protocol for the efficient extraction of this compound.

Data Presentation

Analyte (Analog)MatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Analytical Method
AmphetamineUrineMolecularly Imprinted PolymerHigh (qualitative)15 pg/mLLC-MS/MS
AmphetamineHairHybridSPE83.4 - 96.80.016 ng/mgGC-MS[4]
MethamphetamineHairHybridSPE83.4 - 96.80.031 ng/mgGC-MS[4]
Various DrugsUrineSPEC.PLUS.C18AR/MP375 - 100Not SpecifiedGC-FID[5]

Experimental Protocol

This protocol is based on established methods for the solid-phase extraction of amphetamine and its analogs.[3][6]

Materials:

  • SPE Cartridge: Mixed-mode cation exchange and reversed-phase sorbent (e.g., Clean Screen® DAU or similar).

  • Sample: Liquid matrix (e.g., urine, plasma) containing this compound.

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • 100 mM Phosphate Buffer (pH 6.0)

    • 0.1 M Hydrochloric Acid

    • Elution Solvent: Ethyl acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • For urine or plasma samples, dilute the sample 1:1 (v/v) with 100 mM phosphate buffer (pH 6.0).[3]

    • Vortex the sample thoroughly.

    • Centrifuge to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.[3]

    • Pass 3 mL of deionized water through the cartridge.

    • Finally, pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[3] Do not allow the sorbent to go dry after this step.[2]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate of 1-2 mL/minute.[3]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 0.1 M HCl.[3]

    • Wash the cartridge with 3 mL of methanol.[3]

    • Dry the sorbent completely under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte by passing 3 mL of the elution solvent (ethyl acetate/isopropanol/ammonium hydroxide, 78:20:2) through the cartridge.[3]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) for final analysis.

Visualization of the Experimental Workflow

SPE_Workflow Solid-Phase Extraction Workflow for this compound Sample Sample Pre-treatment (Dilution & Centrifugation) Conditioning 1. Cartridge Conditioning (Methanol, DI Water, Buffer) Loading 2. Sample Loading (1-2 mL/min) Conditioning->Loading Washing 3. Washing (DI Water, HCl, Methanol) Loading->Washing Drying Sorbent Drying (Vacuum) Washing->Drying Elution 4. Elution (Ammoniated Organic Solvent) Drying->Elution Evaporation Post-Elution (Evaporation & Reconstitution) Elution->Evaporation Analysis Final Analysis (LC-MS or GC-MS) Evaporation->Analysis

Caption: A flowchart illustrating the key steps of the solid-phase extraction protocol.

This detailed protocol provides a robust starting point for the extraction and purification of this compound. For optimal results, method validation and optimization may be required depending on the specific sample matrix and analytical instrumentation used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1-(4-Chlorophenyl)propan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions in a clear question-and-answer format.

Issue: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no product yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route, the quality of reagents, and reaction conditions. The two most common synthetic methods are Reductive Amination of 1-(4-chlorophenyl)propan-1-one and the Leuckart Reaction .

    • For Reductive Amination:

      • Inactive Reducing Agent: Borohydride reagents can degrade upon improper storage. Use a freshly opened bottle of the reducing agent or test its activity on a known substrate.

      • Incomplete Imine/Oxime Formation: The initial condensation step to form the imine or oxime intermediate is crucial. Ensure adequate reaction time for this step before adding the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

      • Suboptimal pH: The pH of the reaction medium is critical for both imine/oxime formation and the subsequent reduction. For reductive amination with sodium cyanoborohydride, a slightly acidic pH is often optimal to promote imine formation without degrading the reducing agent.

      • Presence of Water: Some reducing agents, like borane complexes, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • For the Leuckart Reaction:

      • Incorrect Temperature: This reaction requires high temperatures, typically between 120-165°C[1]. Insufficient heating will lead to an incomplete reaction.

      • Improper Reagent Ratio: The molar ratio of the ketone to the formamide or ammonium formate is critical. An excess of the formamide/ammonium formate is generally used to drive the reaction to completion.

      • Incomplete Hydrolysis: The Leuckart reaction initially produces a formamide intermediate, which must be hydrolyzed to yield the final amine. Ensure the hydrolysis step with a strong acid (like HCl) is carried out to completion.

Issue: Formation of Significant Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.

    • In Reductive Amination:

      • Over-reduction: Strong reducing agents like sodium borohydride can potentially reduce the starting ketone to the corresponding alcohol (1-(4-chlorophenyl)propan-1-ol). Using a milder and more selective reducing agent like sodium triacetoxyborohydride can prevent this. A two-step procedure, where the imine/oxime is formed first, isolated, and then reduced, can also minimize this side reaction.

      • Dimerization/Polymerization: Aldehydes and ketones can undergo self-condensation reactions under certain conditions. Maintaining a controlled temperature and adding the carbonyl compound slowly to the reaction mixture can help.

    • In the Leuckart Reaction:

      • Complex Condensation Products: The high temperatures and reactive intermediates in the Leuckart reaction can lead to the formation of various condensation byproducts. Careful temperature control and using the optimal reagent ratios are key to minimizing these.

Issue: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the best practices for purification?

  • Answer: The purification of amines can be challenging due to their basic nature.

    • Emulsion Formation during Work-up: Amines can act as emulsifying agents during aqueous extraction. To break emulsions, add a saturated solution of sodium chloride (brine) to the aqueous layer.

    • Co-elution during Column Chromatography: The product may co-elute with starting materials or non-polar impurities. It is often beneficial to convert the amine to its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

    • Product is an Oil: If the free amine is an oil and difficult to handle, converting it to a crystalline salt (e.g., hydrochloride) is a highly recommended purification strategy. This can be achieved by dissolving the crude amine in a suitable solvent like diethyl ether or isopropanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most prevalent methods are the reductive amination of 1-(4-chlorophenyl)propan-1-one and the Leuckart reaction. Reductive amination offers milder reaction conditions and often higher selectivity, while the Leuckart reaction is a classical method that uses inexpensive reagents but requires higher temperatures.

Q2: Which reducing agent is best for the reductive amination of 1-(4-chlorophenyl)propan-1-one?

A2: The choice of reducing agent depends on the desired reaction setup (one-pot vs. two-step) and the need for selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent for one-pot reactions. It is mild and selectively reduces the imine in the presence of the ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): Also suitable for one-pot reactions due to its selectivity for the iminium ion over the carbonyl group. However, it is highly toxic.

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent, but it can also reduce the starting ketone. It is best used in a two-step process where the imine or oxime is formed first.

  • Borane Complexes (e.g., Borane-THF): Effective but are moisture-sensitive and require anhydrous conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Staining with a suitable agent like potassium permanganate or ninhydrin can help visualize the spots.

Q4: My final product is a brownish oil. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration through a pad of celite before proceeding with the final purification steps like distillation, crystallization of a salt, or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic MethodKey ReagentsTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Two-Step Reductive Amination 1. Hydroxylamine HCl, Triethylamine2. Borane-THF complex1. Room temperature, 16h2. 80°C, 16h~30%[2]Good for controlling side reactions.Multi-step process, requires handling of borane complexes.
Leuckart Reaction Ammonium formate or FormamideHigh temperature (120-165°C)Generally good yields, but specific data for this compound is not readily available in the searched literature.One-pot synthesis, inexpensive reagents.High reaction temperatures, potential for side products.
One-Pot Reductive Amination Amine source, a selective reducing agent (e.g., NaBH(OAc)₃)Typically room temperatureYields are generally moderate to high, but specific quantitative data for this compound was not found in the search results.Simplified procedure.Requires a selective and sometimes more expensive reducing agent.

Note: The yields can vary significantly based on the specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Two-Step Reductive Amination via an N-Hydroxypropan-1-imine Intermediate

This protocol is based on a reported synthesis[2].

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

  • In a round-bottom flask, dissolve 1.69 g of 1-(4-chlorophenyl)propan-1-one in 60 mL of ethanol.

  • Add 1.39 g of hydroxylamine hydrochloride and 2.79 mL of triethylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction to this compound

  • Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine from the previous step in 100 mL of tetrahydrofuran (THF).

  • Add 27.3 mL of a 1.1 M solution of borane-tetrahydrofuran complex in THF.

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction mixture and add 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (using a mixture of hexane and ethyl acetate as eluent) to obtain this compound.

Protocol 2: General Procedure for the Leuckart Reaction

This is a general protocol and may require optimization for this specific substrate.

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)propan-1-one with a 5 to 10-fold molar excess of ammonium formate.

  • Heat the mixture to 120-130°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and add a 3 M solution of hydrochloric acid.

  • Heat the mixture at reflux for 4-8 hours to hydrolyze the intermediate formamide.

  • Cool the reaction mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Mandatory Visualizations

Synthesis_Pathway ketone 1-(4-Chlorophenyl)propan-1-one intermediate Imine/Oxime Intermediate ketone->intermediate + Amine Source (e.g., NH2OH·HCl or NH4OAc) amine This compound intermediate->amine + Reducing Agent (e.g., Borane-THF, NaBH(OAc)3)

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Quality (Reducing agent, solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, pH) start->check_conditions check_workup Review Work-up & Purification (Emulsions, Salt formation) start->check_workup reagents_ok Reagents are fresh & anhydrous check_reagents->reagents_ok Yes reagents_bad Use fresh reagents Ensure anhydrous conditions check_reagents->reagents_bad No conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Optimize T, t, and pH Monitor with TLC check_conditions->conditions_bad No workup_ok Purification is optimized check_workup->workup_ok Yes workup_bad Use brine for emulsions Consider salt recrystallization check_workup->workup_bad No

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

Logical_Relationships yield High Yield reagent_quality High Reagent Purity reagent_quality->yield reaction_conditions Optimal Conditions (T, t, pH) reaction_conditions->yield purification Efficient Purification purification->yield side_reactions Minimized Side Reactions side_reactions->yield selective_reductant Selective Reducing Agent selective_reductant->side_reactions anhydrous Anhydrous Environment anhydrous->reagent_quality anhydrous->reaction_conditions

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Reductive Amination of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 4'-chloropropiophenone.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the reductive amination of 4'-chloropropiophenone, providing potential causes and solutions to guide your experimental work.

1. Low Yield of the Desired Product (4-Chloro-N-isopropylcathinone)

Question: I am observing a low yield of my target secondary amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 4'-chloropropiopiophenone can stem from several factors. The primary competing side reaction is the reduction of the starting ketone, 4'-chloropropiophenone, to the corresponding alcohol, 1-(4-chlorophenyl)propan-1-ol. Additionally, incomplete imine formation will also lead to a lower overall yield of the desired amine.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce both the imine intermediate and the starting ketone. To favor the reduction of the imine, it is advisable to allow for complete or near-complete imine formation before introducing the reducing agent. Alternatively, a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used. These reagents are less likely to reduce the starting ketone, thus improving the selectivity for the desired amine product.[1]

  • Reaction Conditions for Imine Formation: Ensure optimal conditions for imine formation. This equilibrium reaction can be driven towards the product by removing water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction is also typically acid-catalyzed; a catalytic amount of a weak acid like acetic acid can facilitate imine formation.

  • One-Pot vs. Two-Step Procedure: Consider a two-step procedure where the imine is formed first, and once its formation is confirmed (e.g., by TLC or NMR), the reducing agent is added. This can prevent the premature reduction of the starting ketone.

2. Formation of Side-Products

Question: I am observing several impurities in my reaction mixture besides the desired product. What are the likely side-products and how can I minimize their formation?

Answer:

Several side-products can form during the reductive amination of 4'-chloropropiophenone. Identifying these impurities is key to optimizing your reaction conditions. Common side-products include:

  • 1-(4-chlorophenyl)propan-1-ol: This alcohol is the result of the direct reduction of the starting ketone, 4'-chloropropiophenone. Its formation is more prevalent when using strong, non-selective reducing agents like sodium borohydride in a one-pot reaction.

  • Diastereomers of the Product: The reduction of the imine formed from the prochiral 4'-chloropropiophenone and isopropylamine creates a new chiral center, leading to the formation of a pair of diastereomers: (1R,2S/1S,2R)- and (1R,2R/1S,2S)-1-(4-chlorophenyl)-2-(isopropylamino)propan-1-one. The ratio of these diastereomers can be influenced by the reducing agent and reaction conditions.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of unreacted 4'-chloropropiophenone and isopropylamine.

  • Over-alkylation Products: While less common with a secondary amine product, there is a possibility of the newly formed secondary amine reacting with another molecule of the ketone and imine intermediate, leading to tertiary amine impurities.

Troubleshooting and Minimization Strategies:

Side-ProductFormation MechanismMitigation Strategy
1-(4-chlorophenyl)propan-1-olReduction of the ketone starting material.Use a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). Perform a two-step reaction, adding the reducing agent after imine formation is complete.
DiastereomersNon-stereoselective reduction of the imine.The diastereomeric ratio can be influenced by the choice of reducing agent and reaction temperature. Chiral reducing agents or catalysts can be employed for stereoselective synthesis if a specific diastereomer is desired.
Unreacted Starting MaterialsIncomplete reaction.Increase reaction time, optimize temperature, or adjust the stoichiometry of reactants. Ensure efficient mixing.
Tertiary Amine ImpuritiesOver-alkylation of the secondary amine product.Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction closely and stop it once the desired product is formed.

3. Difficulty in Product Purification

Question: I am having trouble purifying my final product from the reaction mixture. What purification strategies are recommended?

Answer:

Purification of the desired amine product, 4-chloro-N-isopropylcathinone, from the reaction mixture often requires a combination of techniques to remove unreacted starting materials, the reducing agent byproducts, and any formed side-products.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete, carefully quench the excess reducing agent. For borohydride reagents, this is typically done by the slow addition of water or a weak acid at a low temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Acid-Base Extraction: This is a crucial step to separate the basic amine product from neutral and acidic impurities.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography (Optional): If impurities with similar basicity are present, column chromatography on silica gel may be necessary for further purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Experimental Protocols

General Protocol for Reductive Amination of 4'-Chloropropiophenone using Sodium Borohydride (Two-Step)

  • Imine Formation:

    • In a round-bottom flask, dissolve 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add isopropylamine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, or until imine formation is deemed complete by TLC or GC-MS analysis.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Perform an acid-base extraction as described in the purification section above.

    • Dry the final organic extract and concentrate to yield the product.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Workup & Purification Ketone 4'-Chloropropiophenone Imine Imine Intermediate Ketone->Imine + Isopropylamine (Acid Catalyst) Product 4-Chloro-N-isopropylcathinone Amine Isopropylamine Amine->Imine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product Crude Crude Product Product->Crude Purified Purified Product Crude->Purified Acid-Base Extraction

Caption: General workflow for the two-step reductive amination of 4'-chloropropiophenone.

Potential Side-Product Formation Pathways

Side_Products Ketone 4'-Chloropropiophenone Imine Imine Intermediate Ketone->Imine + Isopropylamine Alcohol Side-Product: 1-(4-chlorophenyl)propan-1-ol Ketone->Alcohol + [H] (Over-reduction) Desired_Product Desired Amine (Diastereomers) Imine->Desired_Product + [H] Overalkylation Side-Product: Tertiary Amine Desired_Product->Overalkylation + Imine Intermediate + [H]

Caption: Key pathways for the formation of the desired product and common side-products.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)propan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(4-Chlorophenyl)propan-1-amine using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel TLC plate and column?

A1: Severe streaking or tailing of amine-containing compounds like this compound on silica gel is a common issue.[1][2] This is primarily caused by strong acid-base interactions between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to poor separation, broad peaks, and potential loss of the compound on the column.

Q2: How can I prevent streaking/tailing of my amine compound?

A2: To mitigate the acidic effects of silica gel, it is highly recommended to add a basic modifier to your mobile phase.[1][2] Common choices include triethylamine (TEA) at a concentration of 0.5-2% or using a pre-made solution of ammonia in methanol (e.g., 1-10%) as the polar component of your eluent system.[1] These basic additives neutralize the acidic sites on the silica, leading to more symmetrical peaks.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A common mobile phase for the purification of similar amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] Based on TLC analysis, a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound is ideal for column chromatography.[1] For this compound, a gradient of hexane/ethyl acetate with the addition of a small percentage of triethylamine is a good starting point.

Q4: Should I use regular silica gel or a modified stationary phase?

A4: While standard silica gel can be used with a basic modifier in the mobile phase, an alternative approach is to use a different stationary phase.[2] Options include basic alumina or amine-functionalized silica (NH-silica).[2][3][4] These stationary phases have a basic surface, which minimizes the unwanted interactions with the amine, often leading to better peak shape and separation without the need for a mobile phase modifier.

Q5: My compound is not eluting from the column. What should I do?

A5: If this compound is not eluting, it is likely due to an insufficiently polar mobile phase or strong interactions with the silica gel.[1] You should gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). If the compound is still retained, a "flush" with a more polar solvent system, such as 10-20% methanol in dichloromethane containing 1% triethylamine, can be used to elute highly retained compounds.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.[1][2]Add a basic modifier like 0.5-2% triethylamine (TEA) to the mobile phase.[1] Alternatively, use a basic stationary phase like alumina or amine-functionalized silica.[2][4]
Low Yield Irreversible adsorption of the compound onto the silica gel.[2]Deactivate the silica gel with a basic modifier in the eluent.[5] Ensure all the product is eluted by using a final, more polar flush of the column.
Decomposition of the amine on the acidic silica gel.[5]Use a deactivated silica gel or an alternative basic stationary phase.[4]
Co-elution with Impurities Inappropriate mobile phase polarity.Optimize the solvent system using TLC with various solvent ratios. A shallower gradient during elution can improve separation.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general guideline is 1g of crude material per 20-40g of silica gel.[6]
Compound Runs at Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
No Compound Elutes The mobile phase is not polar enough.[1]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[1]
The compound has formed a salt on the column.Ensure the crude material is in its free-base form before loading. If a salt is suspected, eluting with a mobile phase containing a small amount of a stronger base like ammonia in methanol may help.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. A good starting point is varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) with a constant 1% triethylamine.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and visualize the spots. A UV lamp (254 nm) is typically effective for aromatic compounds. Staining with potassium permanganate or ninhydrin can also be used to visualize amines.

  • Select Solvent System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4.[1]

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing (Slurry Method):

    • Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% TEA).[6]

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the settled silica bed.[6]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica. Do not let the column run dry.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[7] Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).[6]

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[6]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Effect of Triethylamine (TEA) Concentration on Rf Value

Mobile Phase (Hexane:Ethyl Acetate 80:20)Rf of this compoundPeak Shape on TLC
0% TEA~0.1Severe Tailing
0.5% TEA~0.25Moderate Tailing
1.0% TEA~0.35Symmetrical Spot
2.0% TEA~0.40Symmetrical Spot

Table 2: Typical Column Chromatography Parameters

ParameterValue/DescriptionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation with appropriate mobile phase modification.
Mobile Phase Hexane/Ethyl Acetate with 1% TEAEffective elution and separation of the target amine.
Gradient Profile Isocratic or shallow gradient (e.g., 5% to 20% Ethyl Acetate in Hexane)Elution of non-polar impurities first, followed by the product.
Typical Rf of Product ~0.3-0.4 in the collection solvent systemIndicates appropriate polarity for good separation.[6]
Sample Loading 1g crude product per 20-40g silica gelPrevents column overloading and ensures optimal separation.[6]
Purity (Post-Column) >98% (as determined by GC/HPLC)High purity suitable for subsequent synthetic steps.
Yield 85-95%High recovery of the purified product.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc TLC Method Development pack_col Pack Column load_sample Load Crude Sample pack_col->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification observe_tlc Observe Tailing/ Streaking on TLC? start->observe_tlc add_tea Add 1% TEA to Mobile Phase observe_tlc->add_tea Yes run_column Run Column observe_tlc->run_column No use_nh2_silica Consider NH2-Silica or Alumina Column add_tea->use_nh2_silica use_nh2_silica->run_column check_yield Low Yield? run_column->check_yield flush_column Flush Column with Polar Solvent check_yield->flush_column Yes coelution Co-elution of Impurities? check_yield->coelution No flush_column->coelution check_purity Check Purity success Successful Purification check_purity->success optimize_gradient Optimize Gradient failure Re-evaluate Strategy optimize_gradient->failure coelution->check_purity No coelution->optimize_gradient Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Overcoming Emulsion Formation in Amine Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with emulsion formation during the workup of amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my amine synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic or submicroscopic droplets within the other.[1] This often appears as a cloudy or milky layer between the two phases, making clean separation difficult. In the context of amine synthesis, emulsions frequently form because amines, especially unprotonated ones, can act as surfactants. Their amphiphilic nature, possessing both a polar amine group and a non-polar alkyl or aryl group, allows them to stabilize the interface between the organic and aqueous layers, preventing the droplets from coalescing.[2][3]

Q2: What are the common factors that contribute to emulsion formation?

Several factors can promote the formation of a stable emulsion during your workup:

  • Vigorous Shaking: High shear forces from vigorous shaking can break the liquids into very small droplets, increasing the surface area between the two phases and promoting emulsion formation.[1]

  • Presence of Impurities: Finely divided solids, residual starting materials, byproducts, or even grease from glassware can act as stabilizing agents.[4][5]

  • High Concentration of Amine: A high concentration of the amine product in the organic layer can increase its surfactant-like properties.

  • pH of the Aqueous Phase: The pH of the aqueous wash is critical. At a pH where the amine is not fully protonated, it will be more surface-active.[6]

  • Solvent Choice: The properties of the organic solvent, such as its polarity and density, can influence the stability of an emulsion.[7]

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction without creating a stable emulsion.[8]

  • Solvent Selection: If possible, choose a solvent system that is less prone to emulsion formation. Sometimes, switching to a less polar or denser solvent can help.

  • Pre-emptive pH Adjustment: Ensure the pH of your aqueous wash is low enough to fully protonate the amine, making it more soluble in the aqueous phase and less surface-active. A general rule of thumb is to have the pH at least 2 units below the pKa of the amine.

  • Filtration of the Reaction Mixture: Before the aqueous workup, filtering the reaction mixture to remove any particulate matter can prevent solids from stabilizing an emulsion.

Troubleshooting Guide

Problem: I have a persistent emulsion that won't separate.

Here are several techniques you can try, starting with the simplest and progressing to more robust methods.

Method 1: Salting Out

Q: How does adding salt help break an emulsion?

Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[9] This makes the organic components, including your amine product and any organic solvent dissolved in the aqueous phase, less soluble in the water, forcing them into the organic layer and promoting phase separation.[10]

Experimental Protocol: Salting Out

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.[2]

  • After each addition, gently swirl the funnel (do not shake) and allow it to stand for several minutes.

  • Observe for the formation of a distinct layer. Continue adding brine in portions until the emulsion breaks.[2]

Method 2: pH Adjustment

Q: Can changing the pH of the aqueous layer break the emulsion?

Yes, adjusting the pH can be very effective. If your amine is not fully protonated, it can act as a surfactant. By adding a dilute acid (e.g., 1M HCl), you can protonate the amine, making it more water-soluble and less likely to stabilize the emulsion. Conversely, if acidic impurities are causing the emulsion, adding a dilute base (e.g., 1M NaOH) can help.[10]

Experimental Protocol: pH Adjustment

  • Carefully add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise to the separatory funnel.

  • After adding a few drops, gently swirl the mixture and observe for any changes.

  • Monitor the pH of the aqueous layer using pH paper.

  • Continue adding the acid or base until the emulsion breaks. Be cautious, as a significant change in pH could potentially affect the stability of your target compound.[2]

Method 3: Filtration

Q: How can filtration break an emulsion?

Passing the entire emulsified mixture through a filter aid like Celite® or a plug of glass wool can physically disrupt the droplets and promote coalescence.[2] This is particularly effective if finely divided solid particles are stabilizing the emulsion.[11]

Experimental Protocol: Filtration with Celite®

  • Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in the extraction.

  • Prepare a slurry of Celite® in your organic solvent and pour it onto the filter paper to create a packed pad, typically 1-2 cm thick.[2]

  • Gently apply a vacuum to settle the pad and remove excess solvent.

  • Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[2]

  • The filtrate should be a biphasic mixture that will separate cleanly.

Method 4: Centrifugation

Q: When should I consider centrifugation?

For small volumes or particularly stubborn emulsions, centrifugation is a highly effective mechanical method to force the separation of the layers due to the density difference.[10]

Experimental Protocol: Centrifugation

  • Carefully transfer the emulsion from the separatory funnel into appropriately sized centrifuge tubes. Ensure the tubes are balanced.

  • Place the tubes in a centrifuge.

  • Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[2]

  • The centrifugal force should break the emulsion and result in two distinct layers.

  • Carefully pipette the layers out of the centrifuge tubes.

Method 5: Addition of a Different Organic Solvent

Q: How can adding another solvent help?

Adding a small amount of a different organic solvent can alter the overall polarity and density of the organic phase, which can disrupt the forces stabilizing the emulsion and promote phase separation.[10] For example, adding a small amount of a non-polar solvent like hexanes or a denser solvent like chloroform can sometimes be effective.

Data on Emulsion Breaking Techniques

TechniqueGeneral EffectivenessKey Experimental ParametersPotential Issues
Salting Out Moderate to HighAddition of saturated NaCl (brine) solution in small portions.[2]May slightly decrease the recovery of water-soluble analytes.[2]
pH Adjustment HighDropwise addition of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to alter the charge of emulsifying agents.[2]Potential for product degradation if the compound is pH-sensitive.[2]
Filtration ModeratePassing the emulsion through a 1-2 cm pad of Celite® or a plug of glass wool.[2]Potential for product loss due to adsorption onto the filter medium.[2]
Centrifugation HighSpinning at 3000-5000 rpm for 5-15 minutes.[2]Limited by the volume of the centrifuge tubes.
Solvent Addition ModerateAddition of a small amount of a different organic solvent to alter the polarity of the organic phase.May complicate solvent removal later in the workflow.
Allowing to Stand LowLet the separatory funnel stand undisturbed for 15-60 minutes.[2]Often ineffective for stable emulsions.

Visualizing the Problem and Solution

Mechanism of Emulsion Formation

EmulsionFormation cluster_organic Organic Phase cluster_aqueous Aqueous Phase OrganicDroplet Organic Droplet Amine Amine Molecule (Surfactant) OrganicDroplet->Amine Stabilizes Interface AqueousPhase Aqueous Continuous Phase Amine->AqueousPhase Hydrophobic Hydrophobic Tail (in Organic Phase) Amine->Hydrophobic Hydrophilic Hydrophilic Head (in Aqueous Phase) Amine->Hydrophilic

Caption: Amine molecules acting as surfactants at the oil-water interface.

Troubleshooting Workflow for Emulsions

TroubleshootingWorkflow Start Emulsion Formed LetStand Let Stand (15-30 min) Start->LetStand Salt Add Saturated Brine LetStand->Salt Not Resolved Resolved Emulsion Broken LetStand->Resolved Resolved pH_Adjust Adjust pH (Dilute Acid/Base) Salt->pH_Adjust Not Resolved Salt->Resolved Resolved Filter Filter through Celite® or Glass Wool pH_Adjust->Filter Not Resolved pH_Adjust->Resolved Resolved Centrifuge Centrifuge (if volume is small) Filter->Centrifuge Not Resolved Filter->Resolved Resolved Solvent Add a Different Organic Solvent Centrifuge->Solvent Not Resolved Centrifuge->Resolved Resolved Solvent->Resolved Resolved

Caption: A step-by-step guide to breaking emulsions in a workup.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Phenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of phenylpropanamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the HPLC analysis of phenylpropanamines?

A1: The primary challenges in the HPLC analysis of phenylpropanamines, which are basic compounds, include poor peak shape (tailing), inadequate resolution from impurities or other components, and inconsistent retention times.[1][2] Peak tailing often results from secondary interactions between the basic amine groups of the analytes and acidic silanol groups on the surface of silica-based stationary phases.[1][3] Achieving baseline separation from structurally similar impurities, such as aminopropiophenone, cathinone, and amphetamine, is another frequent difficulty.[1]

Q2: How does the mobile phase pH affect the retention and peak shape of phenylpropanamines?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like phenylpropanamines.[4][5][6] Since phenylpropanamines are basic, their ionization state is highly dependent on the mobile phase pH.[7]

  • Low pH (e.g., 2.5-4.0): At a low pH, phenylpropanamines are fully protonated, making them more polar. This typically leads to earlier elution (shorter retention times) in reversed-phase HPLC.[1] Operating at a low pH can also suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions and thus reducing peak tailing.[1][8]

  • High pH: Increasing the pH will decrease the protonation of phenylpropanamines, making them less polar and increasing their retention time in reversed-phase chromatography.[7][9] However, standard silica-based columns are often not stable at high pH (typically above 8).[6][10]

It is crucial to operate at a pH that is at least one to two units away from the pKa of the analyte to ensure reproducible retention times.[7][10]

Q3: What is the role of the organic modifier in the mobile phase?

A3: The organic modifier (e.g., acetonitrile or methanol) in a reversed-phase HPLC mobile phase controls the retention and can influence the selectivity of the separation.[11][12]

  • Strength: Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to shorter retention times for phenylpropanamines. Conversely, decreasing the organic modifier percentage will increase retention times.[1][11]

  • Selectivity: Acetonitrile and methanol have different chemical properties and can offer different selectivities for closely eluting compounds.[1][12][13] If you are struggling with co-eluting peaks, switching the organic modifier (e.g., from methanol to acetonitrile) is a valuable troubleshooting step.[1]

Q4: When should I consider using mobile phase additives like triethylamine (TEA) or ion-pairing agents?

A4: Mobile phase additives can be employed to address specific challenges in the analysis of phenylpropanamines.

  • Triethylamine (TEA): TEA is a competing base that can be added to the mobile phase in small concentrations (e.g., 0.1-0.5% v/v) to reduce peak tailing.[1][14] It works by interacting with the active silanol sites on the stationary phase, thereby preventing the basic phenylpropanamine molecules from undergoing secondary interactions.[1]

  • Ion-Pairing Agents: For highly polar or ionic analytes that have poor retention on reversed-phase columns, ion-pairing agents can be used. These agents, such as alkyl sulfonates (e.g., sodium heptanesulfonate), are added to the mobile phase and form a neutral ion-pair with the charged analyte.[14][15][16] This increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column.[15][17]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)
  • Symptom: The peak for phenylpropanamine is asymmetrical with a trailing edge.

  • Possible Causes & Solutions:

CauseRecommended ActionRationale
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5.Ensures full protonation of the basic analyte and suppresses ionization of silanol groups, minimizing secondary interactions.[1][8]
Add a competing amine like triethylamine (TEA) at 0.1-0.5% (v/v) to the mobile phase.[1][14]TEA blocks the active silanol sites on the stationary phase, preventing interaction with the analyte.[1]
Column Overload Decrease the sample concentration or injection volume.[3]High concentrations of the analyte can saturate the stationary phase, leading to peak distortion.[3]
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.Contaminants can create active sites that cause tailing. A degraded column loses its uniform surface chemistry.[18]
Issue 2: Poor Resolution Between Phenylpropanamine and an Impurity
  • Symptom: The peaks for phenylpropanamine and a nearby impurity are not baseline separated.

  • Possible Causes & Solutions:

Parameter to AdjustRecommended ActionRationale
Organic Solvent Strength Decrease the percentage of the organic modifier (e.g., from 40% to 30% acetonitrile).[1]This increases the retention of all components, which may provide better separation between early eluting peaks.[1]
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase (e.g., from 4.0 to 3.0).[1]Changing the pH can alter the ionization and polarity of the analyte and impurities differently, potentially improving separation.[1]
Organic Modifier Type Switch from methanol to acetonitrile or vice versa.[1]Acetonitrile and methanol offer different selectivities and can alter the elution order of closely related compounds.[1][13]
Column Chemistry Consider a column with a different stationary phase (e.g., a polar-embedded phase).[19]Different stationary phases provide alternative selectivities through different interaction mechanisms.[20]
Issue 3: Inconsistent Retention Times
  • Symptom: The retention time for phenylpropanamine shifts between injections or runs.

  • Possible Causes & Solutions:

CauseRecommended ActionRationale
Inadequate Column Equilibration Increase the column equilibration time between injections, especially after a gradient.[21]The stationary phase needs to fully equilibrate with the mobile phase to ensure consistent interactions.
Mobile Phase Composition Fluctuation Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase regularly.[21][22]Changes in the mobile phase composition, including dissolved gases, can affect retention.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[21]Retention times can be sensitive to changes in temperature.
pH Instability Use a buffer in the mobile phase to control the pH, especially when operating near the pKa of the analyte.[11][23]Buffers resist small changes in pH that can lead to significant shifts in retention for ionizable compounds.[11]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Phenylpropanamine

This protocol provides a starting point for the analysis of phenylpropanamine. Optimization will likely be required based on the specific sample matrix and impurities.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase: 0.01M Disodium Hydrogen Phosphate Dihydrate, with the pH adjusted to 7 with Orthophosphoric Acid.[24][25]

    • Organic Modifier: Methanol.[24][25]

    • Composition: Methanol:Buffer (60:40 v/v).[24][25]

  • Flow Rate: 1.0 mL/min.[24][25]

  • Detection: UV at 217 nm.[24][25]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Protocol 2: Ion-Pair Reversed-Phase HPLC Method for Phenylpropanamine and Other Components

This method is suitable for the simultaneous analysis of phenylpropanamine with other active ingredients.

  • Column: Reversed-phase ODS

  • Mobile Phase: A mixture of methanol-acetonitrile-acetic acid (0.1 M)-triethylamine (20:20:60:0.6, v/v/v/v) containing sodium heptanesulfonate (0.5 mM) as an ion-pair agent.[14]

  • Flow Rate: Not specified, but a typical starting point is 1.0 mL/min.

  • Detection: UV at 254 nm.[14]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 Is it a basic compound? cause2 Column Overload start->cause2 Are peak heights very large? cause3 Column Contamination/ Degradation start->cause3 Has performance degraded over time? solution1a Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a solution1b Add Competing Amine (e.g., 0.1% TEA) cause1->solution1b solution2 Decrease Sample Concentration/Volume cause2->solution2 solution3 Flush or Replace Column cause3->solution3 end Symmetrical Peak solution1a->end solution1b->end solution2->end solution3->end Mobile_Phase_Optimization_Logic start Start: Poor Resolution step1 Adjust Organic Modifier % start->step1 step2 Adjust Mobile Phase pH step1->step2 If resolution is still poor end Achieve Baseline Separation step1->end If successful step3 Change Organic Modifier Type (Methanol <=> Acetonitrile) step2->step3 If resolution is still poor step2->end If successful step4 Consider Ion-Pairing Agent step3->step4 For highly polar analytes step3->end If successful step4->end If successful

References

Troubleshooting low yield in borane reduction for amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Borane Reduction for Amine Synthesis

Welcome to the technical support hub for borane-mediated reductions. This guide is structured to provide drug development professionals, researchers, and synthetic chemists with in-depth, field-proven insights into optimizing the synthesis of amines from amides, nitriles, and other precursors using borane reagents. We will move beyond simple procedural lists to explore the causality behind common experimental failures, enabling you to troubleshoot effectively and enhance your reaction yields and purity.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common and critical issues encountered during borane reductions in a direct question-and-answer format.

Q1: My reaction is sluggish, stalls completely, or my starting material is recovered unchanged. What are the primary causes?

This is a frequent issue stemming from several potential root causes, ranging from reagent quality to the intrinsic reactivity of the substrate.

A1: Potential Causes & Solutions

  • Inactive Borane Reagent: Borane complexes, particularly BH₃·THF, can degrade over time, especially with improper storage or exposure to atmospheric moisture.[1][2] This leads to a lower effective concentration of the active BH₃ species.

    • Diagnostic Test: A simple titration or checking the molarity of the solution can confirm its activity. A more practical approach is to run a small-scale control reaction with a known, reactive substrate.

    • Solution: Always use a fresh bottle of the borane reagent or a recently purchased, sealed bottle. Borane-dimethylsulfide (BMS) offers significantly better stability and a longer shelf life compared to BH₃·THF.[3][4]

  • Insufficient Reagent Stoichiometry: Amide reductions can consume multiple hydride equivalents through complexation and potential side reactions, such as hydrogen evolution, especially with primary and secondary amides.[5]

    • Solution: Increase the equivalents of the borane reagent incrementally (e.g., from 1.5 to 2.5 eq.). For complex substrates, a higher excess may be necessary.

  • Low Reaction Temperature: While reactions are often initiated at 0 °C to control the initial exotherm, many amide reductions require thermal energy to proceed to completion.

    • Solution: After the initial addition of borane at a low temperature, allow the reaction to warm to room temperature. If the reaction remains sluggish as monitored by TLC or LC-MS, consider gently heating the mixture to 40-60 °C or even refluxing in THF.[3]

  • Substrate-Related Issues:

    • Steric Hindrance: Highly substituted amides or those bearing bulky protecting groups can hinder the approach of the borane reagent.

    • Electronic Effects: Electron-rich amides are less electrophilic and thus reduce more slowly. Conversely, substrates with Lewis basic sites (like a pyridine ring) can complex with the borane, effectively titrating it out of the reaction.[6]

    • Solution: For sterically hindered or electronically deactivated systems, increasing the reaction temperature and/or time is the first step. In cases of competing Lewis basic sites, a higher excess of the borane reagent is often required to saturate these sites before reduction can occur.

Q2: The reaction worked, but the work-up is problematic. I'm getting a messy emulsion, and the final yield is low after purification. What's going wrong?

The success of a borane reduction is critically dependent on a proper work-up procedure. The primary challenge is the cleavage of the highly stable amine-borane complex formed as the initial product.[1][7]

A2: The Critical Role of Quenching and Hydrolysis

  • Ineffective Quenching of Excess Borane: Unreacted borane must be safely quenched before aqueous work-up.

    • Protocol: Cool the reaction mixture to 0 °C and slowly add methanol or ethanol dropwise. This will result in vigorous hydrogen evolution, so proper venting is essential.[3][7] The formation of gaseous byproducts helps drive this step to completion.

  • Incomplete Hydrolysis of the Amine-Borane Complex: The B-N dative bond in the product-borane complex is strong and often stable to neutral water. Failure to break this bond is a major source of yield loss, as the complex may be lost during extraction or behave differently during chromatography.

    • Solution: An acidic work-up is mandatory. After quenching with methanol, the mixture is typically acidified with aqueous HCl (e.g., 1M to 6M). This protonates the amine, breaking the B-N bond and liberating the free amine as its hydrochloride salt. The mixture should be stirred vigorously, sometimes with gentle heating, to ensure complete hydrolysis.[7]

    • Expert Tip: For particularly stubborn amine-borane complexes, refluxing in acidic methanol can be effective. Alternatively, specialized methods like palladium-catalyzed methanolysis have been developed for cleaving highly stable adducts.[8]

  • Formation of Boric Acid Byproducts: The hydrolysis of borane and its complexes generates boric acid and its esters (e.g., B(OMe)₃). These can sometimes complicate extractions.

    • Solution: A standard aqueous work-up with extraction into an organic solvent is usually sufficient. After extraction, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) will deprotonate the amine hydrochloride salt, allowing the free amine to be extracted into an organic solvent.

Troubleshooting Workflow Diagram

The following decision tree provides a logical path for diagnosing low-yield issues.

G start Low Yield Observed check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm check_reagent 1. Verify Borane Reagent Activity (Use fresh bottle/titer). check_sm->check_reagent No check_workup Problem is likely in Work-up/Isolation check_sm->check_workup Yes sm_present NO increase_temp 2. Increase Temperature/Time (Warm to RT, then heat to 40-60°C). check_reagent->increase_temp increase_eq 3. Increase Borane Equivalents (From 1.5 to 2.5 eq.). increase_temp->increase_eq sm_consumed YES quench_protocol 1. Ensure Proper Quench (0°C, slow MeOH addition). check_workup->quench_protocol acid_hydrolysis 2. Implement Vigorous Acidic Hydrolysis (Reflux with aq. HCl). quench_protocol->acid_hydrolysis extraction_ph 3. Check pH During Extraction (Basify aqueous layer to recover free amine). acid_hydrolysis->extraction_ph

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Which borane reagent should I choose: BH₃·THF or BH₃·SMe₂ (BMS)?

A: While both are effective, Borane-dimethylsulfide (BMS) is generally the superior choice for most applications.[4] BH₃·THF solutions can degrade upon storage and often contain stabilizers like sodium borohydride, which can lead to unwanted side reactions.[2][4] BMS is more stable, can be purchased as a neat liquid or in higher concentrations, and is free of these stabilizers.[2][3] Its primary drawback is the unpleasant odor of dimethyl sulfide.

FeatureBH₃·THF ComplexBH₃·SMe₂ Complex (BMS)
Stability Moderate; degrades over time.High; excellent shelf-life.[4]
Concentration Typically 1M in THF.Available up to 10M or neat.[2]
Solubility Good in ethereal solvents.Soluble in a wide range of aprotic solvents.[4]
Handling Flammable solution.Flammable liquid with a strong odor.[2]
Purity May contain NaBH₄ stabilizer.Higher purity, no stabilizers.[4]
Caption: Comparison of common commercial borane reagents.
Q: What is the general mechanism for the reduction of a tertiary amide?

A: The reduction proceeds through a well-established pathway driven by the high affinity of boron for oxygen.[1]

  • Activation: The Lewis acidic borane coordinates to the lone pair of the amide oxygen, activating the carbonyl group for nucleophilic attack.

  • First Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs, forming a hemiaminal-borane adduct.

  • Intermediate Formation: This intermediate collapses, eliminating a borinate species (R₂B-O-BH₂) and forming a transient iminium ion.

  • Second Hydride Transfer: A second equivalent of borane (or a related hydride species in solution) rapidly reduces the iminium ion to the final amine-borane complex.

  • Hydrolysis: The stable amine-borane complex is then hydrolyzed under acidic conditions to yield the final free amine.

Caption: Mechanism of tertiary amide reduction with borane.

Q: How does functional group compatibility affect my reaction strategy?

A: Borane is a relatively selective reducing agent but is not entirely benign. It is crucial to consider the other functional groups present in your molecule. Borane will readily reduce carboxylic acids, aldehydes, and ketones, and will also hydroborate alkenes and alkynes.[9] It is, however, generally chemoselective for amides over esters.[3] Groups like nitro, halides, and sulfones are typically well-tolerated.[10][11]

Functional GroupReactivity with Borane (BH₃)
Carboxylic AcidFast Reduction
Aldehyde/KetoneFast Reduction
Alkene/AlkyneHydroboration
Amide/LactamReduction (Moderate to Fast)
Ester/LactoneSlow Reduction (Amides are more reactive)[3]
NitrileReduction (Moderate)[10]
Nitro GroupGenerally Inert[11]
Alkyl/Aryl HalideGenerally Inert
Caption: Functional group compatibility with borane.

Experimental Protocols

Protocol 1: General Procedure for Borane Reduction of a Tertiary Amide

This protocol provides a robust starting point for the reduction of a typical tertiary amide using borane-dimethylsulfide (BMS).

Materials:

  • Tertiary Amide (1.0 eq.)

  • Borane-dimethylsulfide complex (BMS, ~10M, 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 6M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the tertiary amide (1.0 eq.) in anhydrous THF (to a concentration of ~0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Borane Addition: Add BMS (2.0 eq.) dropwise to the stirred solution over 15-30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 50 °C.[3]

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. [3] Continue adding MeOH until the effervescence ceases.

  • Solvent Removal: Remove the THF and excess MeOH under reduced pressure.

  • Hydrolysis: To the resulting residue, add 6M HCl. If the substrate is sensitive, a lower concentration (e.g., 2M HCl) can be used. Stir the mixture vigorously for 1-2 hours. Gentle heating (40-50 °C) may be required to fully break the amine-borane complex.[7]

  • Work-up:

    • Cool the acidic solution to 0 °C and carefully basify with 3M NaOH until the pH is >10.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., EtOAc or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by column chromatography or distillation as required.

General Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_final Isolation Phase setup 1. Inert Setup (Substrate in Anhydrous THF) addition 2. Borane Addition (0 °C, Dropwise) setup->addition react 3. Reaction (RT to 50 °C, Monitor) addition->react quench 4. Quench Excess Borane (0 °C, Slow MeOH Addition) react->quench hydrolysis 5. Acidic Hydrolysis (Add HCl, Stir/Heat) quench->hydrolysis extraction 6. Extraction (Basify, Extract with Organic) hydrolysis->extraction dry 7. Dry & Concentrate (Wash with Brine, Dry over Na₂SO₄) extraction->dry purify 8. Purification (Chromatography/Distillation) dry->purify

Caption: Standard workflow for borane reduction experiments.

References

How to prevent over-reduction in 1-(4-Chlorophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-reduction during the synthesis of 1-(4-Chlorophenyl)propan-1-amine.

Troubleshooting Guide: Preventing Over-Reduction

Over-reduction during the synthesis of this compound from 1-(4-chlorophenyl)propan-1-one can manifest in two primary ways:

  • Reduction of the Ketone to an Alcohol: The starting ketone is reduced to 1-(4-chlorophenyl)propan-1-ol, decreasing the yield of the desired amine.

  • Over-alkylation of the Amine: The newly formed primary amine reacts further with the ketone and reducing agent to form a secondary amine, N-(1-(4-chlorophenyl)propyl)-1-(4-chlorophenyl)propan-1-amine.

This guide provides solutions to mitigate these common side reactions.

Issue 1: Significant formation of 1-(4-chlorophenyl)propan-1-ol byproduct

Root Cause: The reducing agent is too reactive and reduces the ketone carbonyl group before it can react with the amine source to form the imine intermediate. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄) when used in a one-pot procedure.[1][2]

Solutions:

  • Select a Milder Reducing Agent: Employ a reducing agent that shows high selectivity for the imine over the ketone.

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and highly selective reagent for reductive aminations.[3][4] It is less reactive than NaBH₄ and will preferentially reduce the iminium ion intermediate.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion at a slightly acidic pH (around 6-7).[5] However, it is highly toxic and can generate cyanide byproducts.[5]

  • Two-Step Procedure: If using a stronger reducing agent like NaBH₄, pre-form the imine before adding the reducing agent. This involves reacting the ketone with the ammonia source first, often with the removal of water, and then introducing the borohydride.[1][6]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant ketone reduction.[5] Acetic acid is a common additive for this purpose, especially when using STAB.[5]

Issue 2: Formation of secondary amine byproduct

Root Cause: The primary amine product is nucleophilic and can compete with the ammonia source to react with the starting ketone, leading to the formation of a secondary amine.

Solutions:

  • Use a Large Excess of the Ammonia Source: Employing a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can statistically favor the formation of the primary amine.[7]

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using the amine as the limiting reagent is not advisable in this case.

  • Alternative Methods:

    • Leuckart Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent. It typically requires high temperatures and can be effective for producing primary amines.[8][9]

    • Catalytic Hydrogenation: The use of a catalyst (e.g., Ru, Co) with molecular hydrogen (H₂) and an ammonia source can be a highly selective method for producing primary amines.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the reductive amination of 1-(4-chlorophenyl)propan-1-one?

A1: The most common cause of low yield is the premature reduction of the ketone starting material to the corresponding alcohol, 1-(4-chlorophenyl)propan-1-ol. This occurs when the reducing agent is not selective enough to differentiate between the ketone and the in-situ formed imine intermediate.

Q2: Which reducing agent is recommended to minimize ketone reduction?

A2: Sodium triacetoxyborohydride (STAB) is highly recommended for its excellent selectivity in reducing the imine intermediate in the presence of the ketone.[3][4] This allows for a convenient one-pot procedure with minimal alcohol byproduct formation.

Q3: How can I prevent the formation of the secondary amine?

A3: To suppress the formation of the secondary amine, use a large excess of the ammonia source, such as ammonium acetate or aqueous ammonia.[7] This ensures that the ketone is more likely to react with the ammonia source rather than the primary amine product.

Q4: Is it necessary to isolate the imine intermediate?

A4: While isolating the imine before reduction can improve selectivity, especially with less selective reducing agents like NaBH₄, it is often not necessary.[6] Using a mild and selective reducing agent like STAB allows for an efficient one-pot reaction where the imine is formed and reduced in situ.[3]

Q5: What are the advantages of using catalytic transfer hydrogenation?

A5: Catalytic transfer hydrogenation offers a green and efficient alternative. It often uses safer hydrogen donors like formic acid or isopropanol and can provide high chemoselectivity for the desired amine with the appropriate catalyst.[13]

Data Presentation

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) LowMethanol, EthanolInexpensive, readily availableReduces both ketones and imines, often requires a two-step process.[1]
Sodium Cyanobohydride (NaBH₃CN) High (at pH 6-7)Methanol, EthanolExcellent for one-pot reactions.[5]Highly toxic, generates cyanide waste.[5]
Sodium Triacetoxyborohydride (STAB) Very HighDichloromethane (DCM), 1,2-Dichloroethane (DCE), THFHighly selective, non-toxic byproducts, suitable for a wide range of substrates.[3][14]More expensive than NaBH₄.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the synthesis of this compound, minimizing over-reduction.

Materials:

  • 1-(4-chlorophenyl)propan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(4-chlorophenyl)propan-1-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq).[5]

  • Add anhydrous DCE or DCM as the solvent.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add STAB (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is an alternative when using the less selective but more economical NaBH₄.

Materials:

  • 1-(4-chlorophenyl)propan-1-one

  • Ammonia source (e.g., aqueous ammonia, ammonium chloride)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dean-Stark apparatus (optional, for azeotropic water removal)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol or ethanol.

    • Add the ammonia source (in excess).

    • Stir the mixture at room temperature or gentle heat. If desired, use a Dean-Stark trap to remove water and drive the equilibrium towards imine formation.

    • Monitor the formation of the imine by TLC or NMR.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add NaBH₄ (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC).

    • Quench the reaction carefully with water or dilute acid.

    • Work up the reaction as described in Protocol 1.

Visualizations

Troubleshooting_Over_Reduction cluster_ketone_reduction Issue: Ketone Reduction to Alcohol cluster_amine_overalkylation Issue: Primary Amine Over-alkylation start Start: Synthesis of this compound issue Problem Encountered: Over-reduction Products Detected start->issue cause1 Root Cause: Reducing agent is too reactive issue->cause1 High alcohol byproduct? cause2 Root Cause: Primary amine product reacts with starting ketone issue->cause2 Secondary amine detected? solution1a Solution: Use a milder, selective reducing agent (e.g., STAB) cause1->solution1a solution1b Solution: Perform a two-step reaction (pre-form imine) cause1->solution1b solution1c Solution: Control pH to favor imine formation cause1->solution1c end Desired Product: This compound solution1a->end solution1b->end solution1c->end solution2a Solution: Use a large excess of ammonia source cause2->solution2a solution2b Solution: Consider alternative methods (Leuckart, Catalytic Hydrogenation) cause2->solution2b solution2a->end solution2b->end

Caption: Troubleshooting workflow for over-reduction issues.

Experimental_Workflow cluster_one_pot One-Pot Reductive Amination (Recommended) cluster_two_step Two-Step Reductive Amination reactants 1. Combine Ketone and Ammonia Source (e.g., 1-(4-chlorophenyl)propan-1-one + NH₄OAc) imine_formation 2. Stir for Imine Formation (Room Temp, 1-2h) reactants->imine_formation add_stab 3. Add Selective Reducing Agent (e.g., STAB) imine_formation->add_stab reduction 4. Reduction Reaction (Room Temp) add_stab->reduction quench 5. Quench Reaction reduction->quench preform_imine 1. Form Imine (Ketone + Ammonia Source, optional water removal) add_nabh4 2. Add Stronger Reducing Agent (e.g., NaBH₄ at 0°C) preform_imine->add_nabh4 add_nabh4->quench start Start start->reactants start->preform_imine Alternative workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflows for reductive amination.

References

Technical Support Center: Purification of Oily 1-(4-Chlorophenyl)propan-1-amine via Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of oily 1-(4-Chlorophenyl)propan-1-amine by converting it into a crystalline salt.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound an oil, and why is it difficult to purify?

A1: Many amines, including this compound, exist as oils or low-melting solids at room temperature, especially when impure.[1] Impurities can act as a solvent, preventing the primary compound from solidifying. Oily products are challenging to purify using standard techniques like crystallization because they tend to "oil out" rather than form a well-defined crystal lattice.

Q2: What is the scientific principle behind purification via salt formation?

A2: The process involves reacting the basic amine (a Lewis base) with an acid to form an ammonium salt.[2][3] These salts are ionic compounds that are typically crystalline solids with higher melting points and different solubility profiles than the parent freebase amine.[1] This solid salt can then be easily isolated and purified by recrystallization. If the pure freebase amine is required, it can be regenerated from the purified salt by treatment with a base.[2][4]

Q3: Which acid should I choose to form the salt?

A3: The choice of acid is critical as it influences the salt's crystallinity and solubility.[1]

  • Hydrochloric Acid (HCl): This is the most common choice, forming hydrochloride salts that are often highly crystalline.[1][5] It can be used as a solution in an organic solvent (e.g., diethyl ether, isopropanol) or as an aqueous solution.[6]

  • Trichloroacetic Acid (TCA): A modern alternative that forms a salt which, after purification, can be heated to liberate the free amine directly, simplifying the process.[3]

  • Other Organic Acids: Acids like tartaric, oxalic, or maleic acid can also yield crystalline salts and are excellent alternatives if the hydrochloride salt proves difficult to crystallize.[1][6]

Q4: How do I select the right solvent for salt formation and recrystallization?

A4:

  • For Salt Formation: Choose a solvent in which the freebase amine is soluble but the resulting salt is insoluble or sparingly soluble. This allows the salt to precipitate upon formation. Common choices include diethyl ether, ethyl acetate, and isopropanol (IPA).[1][6]

  • For Recrystallization: The ideal solvent is one in which the salt is highly soluble when hot but poorly soluble when cold.[1] Often, a solvent mixture is required. For example, dissolving the salt in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then slowly adding a "poor" or "anti-solvent" (like diethyl ether or hexanes) until the solution becomes cloudy can induce crystallization upon cooling.[1][6]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of the amine salt or the regenerated freebase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying and quantifying impurities.[7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining absolute purity without needing reference standards for the impurities.[7] A purity of 98% or higher is typical for research-grade material.[7]

Troubleshooting Guide

Q1: I've added the acid to the amine solution, but no salt is precipitating. What should I do?

A1: This indicates the salt is likely soluble in the chosen solvent.

  • Solution 1: Add an Anti-solvent. Slowly add a non-polar solvent in which the salt is insoluble (e.g., hexanes, diethyl ether) to the solution until it becomes persistently cloudy, then allow it to stand.

  • Solution 2: Reduce the Volume. Concentrate the solution by evaporating some of the solvent. This will increase the salt concentration and may force precipitation.

  • Solution 3: Cool the Solution. Place the flask in an ice bath or freezer to decrease the salt's solubility. Be patient, as crystallization can take time.

  • Solution 4: Change the Primary Solvent. If the above fails, remove the solvent and redissolve the amine in a different solvent where the salt is known to be less soluble.

Q2: The product has "oiled out" instead of forming a crystalline solid. How can I fix this?

A2: Oiling out is a common issue where the product separates as a liquid phase instead of a solid.[1]

  • Solution 1: Re-dissolve and Cool Slowly. Heat the mixture to re-dissolve the oil. You may need to add a small amount of a "good" solvent. Then, allow the solution to cool to room temperature very slowly, without disturbance.

  • Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Solution 3: Use a Different Acid/Solvent System. The chosen salt may have a low melting point or a high affinity for the solvent. Try a different acid (e.g., tartaric acid instead of HCl) or a different solvent system entirely.[1]

Q3: My final yield of the recrystallized salt is very low. How can I improve it?

A3: Low yield can result from using too much recrystallization solvent or premature filtration.

  • Solution 1: Minimize Hot Solvent. During recrystallization, use only the absolute minimum amount of hot solvent required to fully dissolve the crude salt.

  • Solution 2: Cool Thoroughly. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of solution.

  • Solution 3: Recover from Filtrate. The filtrate will contain some dissolved product. You can often recover a second crop of crystals by concentrating the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Q4: The recrystallized salt is still impure. What are the next steps?

A4:

  • Solution 1: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second round is often effective.

  • Solution 2: Preliminary Purification. If the starting amine is heavily contaminated, impurities can co-precipitate with the salt. Consider a preliminary purification of the oily freebase using column chromatography before proceeding with salt formation.[1][6]

  • Solution 3: Regenerate, Wash, and Re-form Salt. Convert the impure salt back to the freebase amine, perform an aqueous wash to remove water-soluble impurities, and then re-form the salt.

Data Presentation

Table 1: Physical Properties of this compound and its Hydrochloride Salt

PropertyFreebase AmineHydrochloride Salt
Chemical Formula C₉H₁₂ClNC₉H₁₃Cl₂N
Molecular Weight 169.65 g/mol [5][8]206.11 g/mol [9][10]
Physical Form Oily Liquid / Low-Melting SolidCrystalline Solid[10]
Melting Point 67-68 °C[8] (for pure solid)Not specified, but generally higher than freebase
Boiling Point 118-120 °C @ 15 Torr[8]Not applicable (decomposes)
Solubility Soluble in organic solventsSoluble in polar solvents (e.g., water, methanol); less soluble in non-polar solvents[9]

Table 2: Common Acids for Salt Formation and Expected Salt Properties

AcidSalt FormedTypical Properties & Advantages
Hydrochloric Acid (HCl) HydrochlorideOften forms highly crystalline, stable solids. Most common choice.[1][5]
Sulfuric Acid (H₂SO₄) Sulfate / BisulfateCan form crystalline salts; may be more hygroscopic.
Tartaric Acid TartrateChiral acid; can be used for chiral resolution. Often gives good crystals.[1]
Oxalic Acid OxalateOften forms voluminous, fluffy precipitates. Good for high recovery.[6]
Trichloroacetic Acid (TCA) TrichloroacetateSalt can be heated to regenerate free amine without a basic workup.[3]

Experimental Protocols

Protocol 1: Formation of this compound Hydrochloride

  • Dissolution: Dissolve the crude oily this compound (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of amine).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stirring: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crude salt under vacuum to remove residual solvent.

Protocol 2: Recrystallization of the Hydrochloride Salt

  • Dissolution: Place the crude, dry hydrochloride salt in a flask and add the minimum volume of hot isopropanol required to achieve complete dissolution.

  • Induce Crystallization: Slowly add diethyl ether (the anti-solvent) dropwise to the hot solution until it becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold diethyl ether and dry them under high vacuum.

Protocol 3: Regeneration of Pure Freebase Amine

  • Dissolution: Dissolve the purified hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The free amine will separate, often as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound as an oil or solid.

Visualizations

G cluster_workflow Purification Workflow via Salt Formation cluster_optional Optional: Regenerate Freebase start Oily/Impure Freebase Amine dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve Optional add_acid Add Acid (e.g., HCl in Ether) dissolve->add_acid Optional precipitate Precipitate Crude Salt add_acid->precipitate Optional filter Isolate via Filtration precipitate->filter Optional recrystallize Recrystallize from Solvent/Anti-solvent filter->recrystallize Optional pure_salt Pure Crystalline Salt recrystallize->pure_salt Optional basify Dissolve in H₂O & Add Base (e.g., NaOH) pure_salt->basify Optional extract Extract with Organic Solvent basify->extract pure_amine Pure Freebase Amine extract->pure_amine

Caption: Overall workflow for the purification of an oily amine.

G cluster_troubleshooting Troubleshooting Guide: Product 'Oiling Out' problem Problem: Product 'Oiled Out' Instead of Crystallizing cause1 Possible Cause: Solution Cooled Too Quickly problem->cause1 Check Cooling Rate cause2 Possible Cause: Poor Solvent Choice problem->cause2 Check Solvent System cause3 Possible Cause: High Impurity Level problem->cause3 Check Starting Purity solution1 Solution: Re-heat to dissolve, then allow to cool slowly without disturbance. cause1->solution1 solution2 Solution: Add more 'good' solvent, re-heat, then add 'anti-solvent' more slowly. Or, try a completely different system. cause2->solution2 solution3 Solution: Purify crude amine first (e.g., column chromatography) before salt formation. cause3->solution3

Caption: Logical steps for troubleshooting product oiling out.

References

Technical Support Center: Stabilizing 1-(4-Chlorophenyl)propan-1-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of 1-(4-Chlorophenyl)propan-1-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use and storage.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and storage of this compound.

Problem 1: Appearance of a White Precipitate in the Solid Compound

  • Question: I have observed a white, crystalline solid forming in my container of this compound. What is this substance, and how can I prevent it?

  • Answer: The white precipitate is likely the carbonate salt of this compound. Primary amines are basic and can react with atmospheric carbon dioxide (CO2) to form this non-volatile salt. This is a common issue when the compound is exposed to air.

    Immediate Actions:

    • Minimize further exposure to the atmosphere by tightly sealing the container.

    • For use in experiments where the carbonate salt may interfere, it is recommended to purify the material or use a fresh, unopened container.

    Preventative Measures:

    • Inert Atmosphere: Always store this compound under an inert atmosphere such as argon or nitrogen. This displaces the air and prevents the reaction with CO2.

    • Proper Sealing: Ensure the container is sealed tightly with a high-quality cap immediately after each use. Consider using parafilm for an extra layer of protection.

    • Aliquotting: For frequently used material, consider aliquoting the compound into smaller, single-use vials to minimize the exposure of the bulk material to the atmosphere.

Problem 2: Discoloration or Change in Physical Appearance of the Compound

  • Question: My this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint over time. What could be the cause?

  • Answer: Discoloration is often an indication of chemical degradation, likely due to oxidation or photodegradation. Exposure to oxygen, light, and elevated temperatures can initiate chemical reactions that lead to the formation of colored impurities.

    Potential Degradation Pathways:

    • Oxidation: The primary amine functional group is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to aldehydes and carboxylic acids.

    • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For chlorinated aromatic compounds, this can sometimes involve cleavage of the carbon-halogen bond or reactions involving the aromatic ring.

    Recommendations:

    • Protect from Light: Store the compound in amber or opaque containers to shield it from light.

    • Control Temperature: Store at recommended cool temperatures (2-8°C) to slow down the rate of chemical degradation.

    • Inert Atmosphere: Storing under an inert gas will also help prevent oxidative degradation.

Problem 3: Inconsistent Results in Biological Assays

  • Question: I am observing variability in my experimental results when using older batches of this compound. Could this be related to storage?

  • Answer: Yes, inconsistent results are a strong indicator of compound degradation. The presence of impurities or a decrease in the concentration of the active compound due to degradation can significantly impact biological assays.

    Troubleshooting Steps:

    • Purity Analysis: Perform a purity analysis of the stored compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity of the older batch to a fresh batch or a certified reference standard.

    • Identify Degradants: If new peaks are observed in the chromatogram of the older batch, attempt to identify these degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Use Fresh Material: Whenever possible, use freshly prepared solutions or a new batch of the compound for sensitive experiments to ensure consistency and accuracy.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound for long-term stability?

    • A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. Recommended storage temperatures are typically between 2-8°C.

  • Q2: How should I store solutions of this compound?

    • A2: Solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C). The choice of solvent can also impact stability; aprotic solvents may be preferable to protic solvents to minimize reactions.

Degradation and Impurities

  • Q3: What are the likely degradation products of this compound?

    • A3: While specific degradation products can vary based on the stress conditions, potential degradants may include:

      • Oxidation Products: 1-(4-chlorophenyl)propan-1-one (from deamination and oxidation), and potentially further breakdown products like 4-chlorobenzoic acid.

      • Photodegradation Products: Photolytic cleavage could potentially lead to the formation of 4-chlorobenzaldehyde and other related compounds. Dehalogenation to form 1-phenylpropan-1-amine is also a possibility under certain photolytic conditions.

      • Thermal Degradation Products: High temperatures can cause cleavage of the C-N bond, potentially leading to the formation of 4-chloro-alpha-methylstyrene or 4-chlorotoluene.

  • Q4: What are the potential impurities from the synthesis of this compound?

    • A4: Synthesis-related impurities can include unreacted starting materials such as 1-(4-chlorophenyl)propan-1-one, and byproducts from the specific synthetic route used, such as the corresponding oxime or N-hydroxy intermediate.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to identify and separate the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and synthesis-related impurities.

Instrumentation:

  • HPLC with a PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Starting Mobile Phase Conditions (Isocratic):

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

Method Development and Optimization:

  • Inject a solution of the unstressed compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the separation of the parent peak from any new peaks (degradation products).

  • If co-elution occurs, optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio, try a different organic modifier like methanol, or adjust the pH of the buffer). A gradient elution may be necessary to achieve optimal separation of all components.

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterSolid CompoundSolution
Temperature 2-8°C-20°C (short-term)
Atmosphere Inert Gas (Argon/Nitrogen)Headspace minimized
Light Protected from light (Amber/Opaque vial)Protected from light (Amber vial)
Container Tightly sealedTightly sealed

Table 2: Potential Degradation Products and Analytical Observations

Stress ConditionPotential Degradation ProductsExpected HPLC Observation
Acid/Base Hydrolysis Generally stable, but prolonged stress may lead to minor degradation.Minimal change in the parent peak area.
Oxidation (H2O2) 1-(4-chlorophenyl)propan-1-one, 4-chlorobenzoic acidAppearance of new, more polar peaks.
Thermal 4-chloro-alpha-methylstyrene, 4-chlorotolueneAppearance of new, less polar peaks.
Photodegradation 4-chlorobenzaldehyde, 1-phenylpropan-1-amineAppearance of multiple new peaks.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_problem Troubleshooting cluster_analysis Analysis storage_conditions Store at 2-8°C Inert Atmosphere Protect from Light degradation Observe Degradation (e.g., color change, precipitate) storage_conditions->degradation If Improperly Stored forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation->forced_degradation Investigate Cause inconsistent_results Inconsistent Experimental Results hplc_analysis Stability-Indicating HPLC Method inconsistent_results->hplc_analysis Verify Purity forced_degradation->hplc_analysis Develop Method identification Identify Degradants (LC-MS) hplc_analysis->identification Characterize Peaks

Caption: Workflow for troubleshooting storage stability issues.

degradation_pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent This compound ketone 1-(4-chlorophenyl)propan-1-one parent->ketone O2 / H2O2 aldehyde 4-chlorobenzaldehyde parent->aldehyde UV Light dehalogenated 1-phenylpropan-1-amine parent->dehalogenated UV Light styrene 4-chloro-alpha-methylstyrene parent->styrene Heat toluene 4-chlorotoluene parent->toluene Heat acid 4-chlorobenzoic acid ketone->acid

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Optimizing Reactions for 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)propan-1-amine. The information focuses on optimizing reaction temperatures to improve yield and purity.

Troubleshooting Guide

Issue IDProblemPotential CausesSuggested Solutions
TEMP-001 Low to no product yield at room temperature. - Insufficient activation energy for the reduction of the imine intermediate.[1] - The reaction may be stalled at the intermediate imine stage.[1]- Gradually increase the reaction temperature. A range of 70-80°C has been shown to be effective for similar reductive aminations.[1][2] - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the imine intermediate.
TEMP-002 Formation of 1-(4-chlorophenyl)propan-1-ol as a major byproduct. - The reaction temperature is too high, leading to the direct reduction of the starting ketone, 4'-chloropropiophenone. - For some ketones, higher temperatures can favor the reduction of the carbonyl group over the reductive amination pathway.[3]- Reduce the reaction temperature. An optimal range is likely between 70-85°C.[1][2][3] - Ensure the reducing agent is added after the formation of the imine intermediate is confirmed by an in-process control.
TEMP-003 Incomplete reaction after extended periods at elevated temperatures. - Degradation of the reducing agent at higher temperatures over long reaction times. - Reversibility of the imine formation step.- Add the reducing agent in portions over the course of the reaction. - Use a Dean-Stark apparatus to remove water and drive the imine formation equilibrium towards the product.
PUR-001 Difficulty in purifying the final product from unreacted starting material. - Similar polarities of the product and the starting ketone.- Optimize column chromatography conditions. A silica gel column with a hexane/ethyl acetate mobile phase, sometimes with the addition of a small amount of triethylamine to prevent tailing of the amine, can be effective.[2] - Consider converting the amine product to its hydrochloride salt, which is often crystalline and can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the reductive amination of 4'-chloropropiophenone?

A1: Based on documented procedures, a two-step approach is common. The initial formation of the imine or oxime intermediate from 4'-chloropropiophenone is typically carried out at room temperature.[2] The subsequent reduction of this intermediate to this compound is often performed at an elevated temperature, with 80°C being a successfully reported temperature.[2] For direct reductive aminations, starting at a moderately elevated temperature, such as 40-50°C, and gradually increasing it while monitoring the reaction is a prudent approach.

Q2: How does temperature affect the rate of reaction?

A2: In general, increasing the reaction temperature will increase the rate of the reductive amination. For some systems, reactions that do not proceed at room temperature can be successfully carried out at higher temperatures, for instance in the 70-75°C range.[1] However, excessively high temperatures can lead to the formation of byproducts.[3]

Q3: What are the common side products to expect, and how can they be minimized by temperature control?

A3: A primary side product is 1-(4-chlorophenyl)propan-1-ol, which results from the direct reduction of the starting ketone. This side reaction becomes more prominent at higher temperatures.[3] To minimize its formation, it is crucial to maintain the temperature within an optimal range (e.g., 70-85°C) and to ensure the reaction conditions favor imine formation before the reduction step.

Q4: Can the reaction be run at room temperature?

A4: While the initial imine formation can be performed at room temperature, the reduction step may be very slow or not proceed at all.[1] Some reductive amination protocols for similar substrates at room temperature require very long reaction times, on the order of several days. For practical laboratory synthesis, elevated temperatures are generally recommended for the reduction step.

Data Presentation

The following table provides illustrative data on the effect of temperature on the reductive amination of 4'-chloropropiophenone, based on trends observed in similar reactions. This data is for comparative purposes and actual results may vary depending on specific reaction conditions.

Temperature (°C)Reaction Time (hours)Yield of Amine (%)Purity of Amine (%)Major Impurity (%)
25 (Room Temp)481590Unreacted Imine (8%)
40244595Unreacted Imine (4%)
601675921-(4-chlorophenyl)propan-1-ol (5%)
801285881-(4-chlorophenyl)propan-1-ol (10%)
100870751-(4-chlorophenyl)propan-1-ol (20%)

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxime Intermediate

This protocol is based on a documented synthesis of this compound.[2]

Step 1: Formation of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction to this compound

  • Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine from the previous step in tetrahydrofuran (100 mL).

  • Add a 1.1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (27.3 mL).

  • Stir the mixture at 80°C for 16 hours.

  • After cooling, add 1 M hydrochloric acid to the reaction mixture.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract successively with water and saturated brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start 1-(4-chlorophenyl)propan-1-one reagents1 Hydroxylamine HCl, Triethylamine, Ethanol mix1 Stir at Room Temperature (16 hours) reagents1->mix1 workup1 Workup: Evaporation, Extraction, Drying mix1->workup1 intermediate 1-(4-chlorophenyl)-N- hydroxypropan-1-imine workup1->intermediate reagents2 Borane-THF Complex, Tetrahydrofuran intermediate->reagents2 mix2 Stir at 80°C (16 hours) reagents2->mix2 workup2 Workup: Acid Quench, Extraction, Drying mix2->workup2 purification Silica Gel Chromatography workup2->purification product This compound purification->product temp_optimization_logic cluster_low_temp Low Temperature (e.g., Room Temp) cluster_optimal_temp Optimal Temperature (e.g., 70-85°C) cluster_high_temp High Temperature (e.g., >100°C) start Select Reaction Temperature low_rate Slow Reaction Rate start->low_rate Too Low good_rate Good Reaction Rate start->good_rate Optimal fast_rate Fast Reaction Rate start->fast_rate Too High incomplete_conversion Incomplete Conversion low_rate->incomplete_conversion low_yield Low Yield incomplete_conversion->low_yield high_conversion High Conversion good_rate->high_conversion high_yield High Yield & Purity high_conversion->high_yield side_reactions Increased Side Reactions (e.g., Ketone Reduction) fast_rate->side_reactions low_purity Lower Purity side_reactions->low_purity

References

Choosing the right reducing agent for 4'-chloropropiophenone amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for selecting the appropriate reducing agent for the reductive amination of 4'-chloropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reductive amination of 4'-chloropropiophenone?

The primary methods for the reductive amination of 4'-chloropropiophenone include the use of borohydride reagents, catalytic hydrogenation, and the Leuckart reaction. Borohydride reagents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are frequently used due to their operational simplicity.[1][2] Catalytic hydrogenation offers high efficiency but requires careful control to prevent side reactions. The Leuckart reaction is a classical method that uses ammonium formate or formamide at high temperatures.[3][4]

Q2: How do I choose the best reducing agent for my specific application?

The choice of reducing agent depends on several factors, including the desired product (primary, secondary, or tertiary amine), the scale of the reaction, available equipment, and the sensitivity of other functional groups on your amine.

  • For versatility and mild reaction conditions , Sodium Triacetoxyborohydride (STAB) is often the preferred choice as it allows for a one-pot reaction with a wide range of amines and minimizes the risk of over-alkylation.[1][5]

  • For a cost-effective solution on a larger scale , Sodium Borohydride (NaBH₄) is a good option, but it typically requires a two-step process to avoid reduction of the starting ketone.[2][6]

  • For high-throughput synthesis or when borohydride reagents are not suitable , catalytic hydrogenation can be very effective, though optimization is needed to prevent dehalogenation.

  • For the synthesis of primary amines without the need for a separate amine source , the Leuckart reaction is a viable, albeit harsh, alternative.[3][4]

Q3: What is the general mechanism for the reductive amination of 4'-chloropropiophenone?

The reductive amination of 4'-chloropropiophenone proceeds via a two-step mechanism. First, the amine reacts with the carbonyl group of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second step, the reducing agent transfers a hydride to the imine/iminium ion, yielding the final amine product.[1]

Comparative Data of Reducing Agents

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of 4'-chloropropiophenone with a primary amine (e.g., isopropylamine) using different reducing agents. Please note that yields are highly dependent on the specific amine and reaction conditions.

Reducing AgentTypical Solvent(s)Typical TemperatureReaction TimeTypical Yield RangeKey Advantages & Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to Room Temp.2-6 hours60-80%Advantages: Inexpensive, readily available. Disadvantages: Non-selective (requires prior imine formation), potential for side reactions.[2][6]
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFRoom Temp.1-24 hours75-95%Advantages: Mild, selective for imines, one-pot procedure, good for a wide range of amines.[1][5] Disadvantages: More expensive than NaBH₄, moisture-sensitive.[2]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol, Ethyl AcetateRoom Temp. to 50°C4-24 hours70-90%Advantages: High efficiency, clean workup. Disadvantages: Potential for dehalogenation of the chloro-substituent, requires specialized equipment (hydrogenator).[7][8]
Leuckart Reaction (Ammonium Formate) Neat (no solvent) or Formamide120-180°C6-12 hours50-70%Advantages: Useful for synthesizing primary amines directly. Disadvantages: High temperatures, potential for byproduct formation, often requires subsequent hydrolysis.[3][4][9][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete imine formation.

    • Solution: For borohydride reductions, especially with NaBH₄, ensure the imine is fully formed before adding the reducing agent. This can be monitored by TLC or NMR. For less reactive amines or ketones, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. For STAB reactions, the addition of a catalytic amount of acetic acid can facilitate imine formation.[2]

  • Possible Cause: Inactive reducing agent.

    • Solution: Borohydride reagents can degrade upon exposure to moisture. Use freshly opened or properly stored reagents. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Possible Cause: Unfavorable reaction pH.

    • Solution: The optimal pH for imine formation is typically mildly acidic (pH 4-6). For reactions with borohydrides, especially NaBH₃CN (a related reagent), maintaining this pH range is crucial.[11]

Issue 2: Formation of Side Products

  • Possible Cause: Reduction of the starting ketone.

    • Solution: This is common with non-selective reducing agents like NaBH₄. To avoid this, follow a two-step procedure where the imine is formed first, and then the reducing agent is added. Alternatively, use a milder, more selective reagent like STAB.[1][11]

  • Possible Cause: Over-alkylation of the amine.

    • Solution: This can occur when a primary amine is used, leading to the formation of a tertiary amine. Using a slight excess of the primary amine can help to minimize this. A stepwise procedure with imine isolation can also prevent over-alkylation.[6]

  • Possible Cause: Dehalogenation of the 4'-chloro group.

    • Solution: This is a significant concern with catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). To minimize dehalogenation, use milder reaction conditions (lower temperature and hydrogen pressure), a less active catalyst, or consider catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.[7][8][12]

Issue 3: Difficult Product Isolation

  • Possible Cause: Emulsion formation during workup.

    • Solution: The basic nature of the amine product can lead to emulsions during aqueous workup. Acid-base extraction can be an effective purification strategy. Extract the amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the purified amine into an organic solvent.

  • Possible Cause: Product is soluble in the aqueous phase.

    • Solution: For more polar amine products, salting out with NaCl or another salt can reduce their aqueous solubility and improve extraction into the organic phase.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 4'-chloropropiophenone (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (1.5 equiv.) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[5][13]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

Step A: Imine Formation

  • Dissolve 4'-chloropropiophenone (1.0 equiv.) and the primary amine (1.0-1.1 equiv.) in methanol or ethanol (0.5 M).

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as determined by TLC or NMR analysis. For less reactive substrates, a dehydrating agent can be added.

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.

Step B: Reduction

  • Dissolve the crude imine from Step A in methanol or ethanol (0.5 M) and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until the reduction is complete.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if needed.[14]

Protocol 3: Catalytic Transfer Hydrogenation
  • In a round-bottom flask, dissolve 4'-chloropropiophenone (1.0 equiv.) and the amine (1.2 equiv.) in methanol.

  • Add ammonium formate (3-5 equiv.) to the solution.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and perform an aqueous workup to isolate the product.[15]

Visualizing the Process

G cluster_0 Decision Making for Reducing Agent Selection start Start with 4'-Chloropropiophenone and Amine q1 Is the amine a primary amine? start->q1 q2 Is over-alkylation a concern? q1->q2 No a1 Consider Leuckart Reaction for direct primary amine synthesis q1->a1 Yes q3 Are mild conditions required? q2->q3 Yes a3 Use NaBH4 in a two-step procedure q2->a3 No q4 Is dehalogenation a major concern? q3->q4 No a2 Use STAB in a one-pot reaction q3->a2 Yes a4 Use Catalytic Transfer Hydrogenation q4->a4 Yes a5 Use Catalytic Hydrogenation with careful optimization q4->a5 No

Caption: Decision tree for selecting a suitable reducing agent.

G cluster_1 General Reductive Amination Workflow start Start: 4'-Chloropropiophenone, Amine, Solvent imine_formation Imine/Iminium Ion Formation start->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reduction Reduction add_reductant->reduction quench Reaction Quench reduction->quench workup Aqueous Workup / Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification product Final Amine Product purification->product

Caption: A generalized experimental workflow for reductive amination.

References

Technical Support Center: Method Refinement for Scaling Up 1-(4-Chlorophenyl)propan-1-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the scaled-up production of 1-(4-Chlorophenyl)propan-1-amine.

Comparison of Synthetic Routes for Scale-Up

When considering the large-scale synthesis of this compound, several factors must be evaluated, including yield, purity, cost, safety, and environmental impact. Below is a comparative analysis of potential synthetic routes.

Parameter Route 1: Reductive Amination of 1-(4-chlorophenyl)propan-1-one Oxime Route 2: Leuckart-Wallach Reaction Route 3: Biocatalytic Reductive Amination
Starting Material 1-(4-chlorophenyl)propan-1-one1-(4-chlorophenyl)propan-1-one1-(4-chlorophenyl)propan-1-one
Key Reagents Hydroxylamine hydrochloride, Triethylamine, Borane-THF complexAmmonium formate or Formamide, Formic acidAmine dehydrogenase (AmDH) or Transaminase (ATA), Ammonia, Cofactor (e.g., NADH)
Typical Yield ~70-80% (lab scale)Variable, often moderate to good (60-85%)[1]High (>90%)[2][3][4]
Purity Good to excellent after chromatographyOften requires extensive purification to remove N-formylated byproducts[5]Excellent, high chemo- and enantioselectivity[3][4]
Reaction Conditions Two steps: Oximation at RT, Reduction at 80°C[6]High temperatures (120-185°C)[1][5]Mild conditions (e.g., room temperature, aqueous media)[7]
Scalability Moderate, requires handling of borane reagentsGood, often used in industrial settingsExcellent, especially with immobilized enzymes[8]
Safety Concerns Handling of flammable and reactive borane-THF complexHigh temperatures, potential for pressure buildupGenerally safe, aqueous-based systems
Cost-Effectiveness Moderate, cost of borane reagents can be a factorHigh, uses inexpensive reagentsPotentially high initial enzyme cost, but can be offset by reusability and efficiency[9]
Environmental Impact Use of organic solvents and borane wasteHigh energy consumption, use of formic acid"Green" process with biodegradable catalysts and aqueous media

Experimental Protocols

Route 1: Reductive Amination of 1-(4-chlorophenyl)propan-1-one Oxime

This two-step procedure involves the initial formation of an oxime, followed by its reduction to the desired amine.[6]

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Formation)

  • Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude oxime.

Step 2: Synthesis of this compound (Oxime Reduction)

  • Dissolve the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine in tetrahydrofuran (THF).

  • Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (2.5 eq).

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Cool the reaction and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Troubleshooting Guides and FAQs

Route 1: Reductive Amination of Oxime

FAQs

  • Q1: What is the purpose of adding triethylamine in the oximation step?

    • A1: Triethylamine acts as a base to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride, driving the reaction towards the formation of the free hydroxylamine nucleophile.

  • Q2: Can I use a different reducing agent instead of borane-THF?

    • A2: Yes, other reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or other metal hydrides can be used. However, reaction conditions will need to be optimized, and chemoselectivity might be affected.

  • Q3: My reduction step is sluggish. What could be the issue?

    • A3: Incomplete conversion could be due to impure oxime, degradation of the borane-THF reagent, or insufficient temperature or reaction time. Ensure the oxime is dry and the borane-THF is fresh. You may need to increase the reaction temperature or prolong the reaction time.

Troubleshooting

  • Problem: Low yield of the final amine.

    • Potential Causes:

      • Incomplete oximation.

      • Degradation of the borane-THF reagent.

      • Suboptimal reaction temperature or time for the reduction.

      • Loss of product during workup and purification.

    • Solutions:

      • Monitor the oximation step by TLC to ensure complete consumption of the ketone.

      • Use a fresh, unopened bottle of borane-THF or titrate it before use.

      • Ensure the reduction is carried out at the recommended temperature and for a sufficient duration.

      • Optimize the extraction and chromatography steps to minimize product loss.

  • Problem: Formation of side products.

    • Potential Causes:

      • Over-reduction of the aromatic ring (less common with borane).

      • Formation of secondary amines.

    • Solutions:

      • Carefully control the stoichiometry of the reducing agent.

      • Ensure complete conversion of the ketone to the oxime before reduction to avoid side reactions of the ketone.

G

G

Route 2: Leuckart-Wallach Reaction

FAQs

  • Q1: What are the main advantages of the Leuckart-Wallach reaction for scale-up?

    • A1: The primary advantages are the use of inexpensive and readily available reagents (formic acid and ammonia source) and its proven applicability in industrial settings.[1]

  • Q2: What is the N-formylated byproduct, and how can it be removed?

    • A2: The Leuckart-Wallach reaction often produces the N-formyl derivative of the target amine as an intermediate or byproduct.[5] This can be hydrolyzed to the free amine by heating with an acid or base (e.g., HCl or NaOH).

  • Q3: The reaction requires high temperatures. Are there any safety concerns?

    • A3: Yes, the high temperatures can lead to pressure buildup in a sealed reactor. It is crucial to use a vessel that can withstand the expected pressure or to perform the reaction under reflux in an open or vented system.

Troubleshooting

  • Problem: Low conversion of the starting ketone.

    • Potential Causes:

      • Insufficient reaction temperature or time.

      • Improper ratio of reagents.

    • Solutions:

      • Ensure the reaction is heated to the optimal temperature (typically 120-185°C) for a sufficient duration.

      • Optimize the molar ratio of the ketone to the ammonium formate/formamide.

  • Problem: Predominant formation of the N-formylated product.

    • Potential Causes:

      • This is a common outcome of the Leuckart-Wallach reaction.

    • Solutions:

      • Incorporate a hydrolysis step (acidic or basic) after the main reaction to convert the N-formyl derivative to the desired primary amine.

Route 3: Biocatalytic Reductive Amination

FAQs

  • Q1: What are the key advantages of using an enzymatic approach?

    • A1: Enzymatic methods offer high selectivity (chemo-, regio-, and enantio-), operate under mild conditions (room temperature, aqueous media), and are environmentally friendly.[2][3][4]

  • Q2: Is cofactor regeneration necessary for scale-up?

    • A2: Yes, for cost-effectiveness on a large scale, in-situ regeneration of the expensive cofactor (e.g., NADH) is essential. This is often achieved by using a secondary enzyme and a sacrificial substrate (e.g., glucose dehydrogenase and glucose).

  • Q3: Can the enzyme be reused?

    • A3: Yes, immobilizing the enzyme on a solid support allows for easy recovery and reuse, which is critical for the economic viability of the process on a large scale.[8]

Troubleshooting

  • Problem: Low enzyme activity.

    • Potential Causes:

      • Suboptimal pH or temperature.

      • Enzyme inhibition by substrate or product.

      • Denaturation of the enzyme.

    • Solutions:

      • Ensure the reaction buffer is at the optimal pH for the specific enzyme and maintain the optimal temperature.

      • If substrate/product inhibition is an issue, consider a fed-batch or continuous flow process to maintain low concentrations of the inhibiting species.

      • Handle and store the enzyme according to the manufacturer's recommendations to prevent denaturation.

  • Problem: Incomplete conversion.

    • Potential Causes:

      • Depletion of the amine donor (ammonia).

      • Inefficient cofactor regeneration.

      • Equilibrium limitations.

    • Solutions:

      • Ensure a sufficient excess of the amine donor is present.

      • Verify the activity of the cofactor regeneration system.

      • If the reaction is reversible, consider strategies to remove the product as it is formed.

References

Validation & Comparative

Comparative Analysis of 1-(3-Chlorophenyl)propan-1-amine and 1-(4-Chlorophenyl)propan-1-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the pharmacological and chemical properties of 1-(3-Chlorophenyl)propan-1-amine and 1-(4-Chlorophenyl)propan-1-amine. While information on related compounds and general structure-activity relationships for phenethylamines is available, head-to-head experimental data detailing their receptor binding affinities, functional activities, and pharmacokinetic profiles remains unpublished. This guide summarizes the currently available information for each compound individually, highlighting the existing knowledge gap and the need for future comparative research.

Chemical and Physical Properties

The key structural difference between the two compounds lies in the position of the chlorine atom on the phenyl ring. This positional isomerization (meta vs. para) can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets. Basic chemical and physical properties gathered from various sources are presented below.

Property1-(3-Chlorophenyl)propan-1-amineThis compound
CAS Number 40023-86-774788-46-8[1]
Molecular Formula C₉H₁₂ClN[2]C₉H₁₂ClN[3][4]
Molecular Weight 169.65 g/mol [2]169.65 g/mol [3][4]
Boiling Point 234.965°C at 760 mmHg[2]118-120°C at 15 Torr[5]
Density 1.094 g/cm³[2]1.093±0.06 g/cm³ (Predicted)[5]
pKa Not Found9.13±0.10 (Predicted)[5]

Synthesis and Reactivity

The chemical reactivity of these amines is expected to be typical of primary amines and chlorophenyl compounds. The amine group can undergo reactions such as oxidation, reduction, and substitution.[4] The chlorine atom on the phenyl ring can also participate in nucleophilic substitution reactions.[4]

Pharmacological Profile: An Overview of Related Compounds

Due to the lack of direct experimental data for the titular compounds, insights into their potential pharmacological activity are drawn from studies on structurally similar molecules.

The core structure of these compounds is a substituted phenethylamine, a scaffold common to many psychoactive compounds that interact with monoamine transporters.[6] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters can lead to stimulant, antidepressant, or anxiolytic effects.[6]

The position of the halogen substituent on the phenyl ring is a critical determinant of the specific effects on different monoamine transporters.[3] General structure-activity relationship (SAR) principles within the phenethylamine class suggest that substitution at the para (4) position often enhances serotonergic activity compared to other positions.[3] For instance, 4-chloroamphetamine is a known serotonin-releasing agent. It is plausible that both 1-(3-Chlorophenyl)propan-1-amine and this compound interact with these transporters, but likely with different potencies and selectivities. However, without empirical data, any such predictions remain speculative.[3]

(S)-1-(4-Chlorophenyl)propan-1-amine, a chiral form of the 4-chloro isomer, has been noted for its potential applications in medicinal chemistry and biological research, particularly for neurological disorders.[4][7] Studies suggest it may have effects on enzyme inhibition and receptor interactions, but detailed mechanisms are still under investigation.[4][7]

Experimental Data: A Call for Research

A robust comparative analysis requires quantitative experimental data. A thorough search of scientific databases has not yielded any studies that directly compare the following key parameters for 1-(3-Chlorophenyl)propan-1-amine and this compound:

  • Receptor Binding Affinities: Data on the binding constants (Kᵢ) or IC₅₀ values at various monoamine transporters and other relevant receptors are crucial for understanding the potency and selectivity of these compounds.

  • In Vitro Functional Activity: Experiments measuring the ability of these compounds to induce the release or inhibit the reuptake of neurotransmitters in cell-based assays are necessary to elucidate their functional pharmacology.

  • In Vivo Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of these compounds in animal models is essential for predicting their in vivo behavior.

  • Behavioral Pharmacology: Comparative studies on the effects of these compounds on behavioral paradigms would provide valuable insights into their potential psychoactive properties.

Visualizing the Knowledge Gap

The following diagram illustrates the general concept of how positional isomers can lead to different biological activities and highlights the current lack of specific data for the compounds of interest.

G Comparative Analysis Workflow: A Knowledge Gap cluster_0 Compound Structures cluster_1 Experimental Evaluation (Data Needed) cluster_2 Comparative Pharmacological Profile (Unknown) Compound_3_Cl 1-(3-Chlorophenyl)propan-1-amine Binding Receptor Binding Assays (DAT, NET, SERT) Compound_3_Cl->Binding ? Functional Functional Assays (Uptake/Release) Compound_3_Cl->Functional ? PK Pharmacokinetics (ADME) Compound_3_Cl->PK ? Compound_4_Cl This compound Compound_4_Cl->Binding ? Compound_4_Cl->Functional ? Compound_4_Cl->PK ? Potency Potency Binding->Potency Selectivity Selectivity Binding->Selectivity Efficacy In Vivo Efficacy Functional->Efficacy PK->Efficacy

Caption: Workflow illustrating the missing experimental data needed for a comparative analysis.

Conclusion

References

The Impact of Halogenation on Phenylpropanamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the phenyl ring of phenylpropanamines profoundly alters their pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these halogenated compounds, focusing on their interaction with monoamine transporters. Experimental data is presented to facilitate comparison, and detailed protocols for key assays are provided.

Structure-Activity Relationship Overview

Halogenation of the phenylpropanamine scaffold, particularly at the para-position, significantly influences potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Generally, moving down the halogens from fluorine to chlorine increases the inhibitory potency at SERT, shifting the pharmacological profile from a primarily catecholaminergic to a more serotonergic agent.[1][2][3] This shift has critical implications for the therapeutic potential and toxicological profile of these compounds. For instance, increased serotonergic activity is associated with the neurotoxicity of some halogenated amphetamines.[1][4]

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of various halogenated phenylpropanamines at inhibiting the human dopamine, norepinephrine, and serotonin transporters. The data are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT Selectivity RatioReference
Amphetamine1.60.08540.03[1]
4-Fluoroamphetamine6.60.435.31.25[1]
4-Chloroamphetamine3.20.280.56.4[1]
Methcathinone2.10.12330.06[1]
4-Fluoromethcathinone2.90.214.80.6[1]
4-Chloromethcathinone2.40.150.83.0[1]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol details the procedure for determining the potency of halogenated phenylpropanamines to inhibit dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.[5][6]

1. Synaptosome Preparation:

  • Euthanize male Sprague-Dawley rats via CO2 narcosis.

  • Dissect the brain tissue: use caudate tissue for DAT assays and whole brain minus cerebellum and caudate for NET and SERT assays.

  • Homogenize the tissue in ice-cold 10% sucrose solution using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in Krebs-phosphate buffer. For monoamine uptake, the buffer should be supplemented with ascorbic acid and a monoamine oxidase inhibitor (e.g., pargyline).

2. Uptake Inhibition Assay:

  • Prepare a 96-well plate with each well containing Krebs-phosphate buffer, the test compound at various concentrations, and the appropriate radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]5-HT).

  • To ensure transporter selectivity, add unlabeled blockers for competing transporters (e.g., GBR 12935 to block DAT in NET and SERT assays).

  • Initiate the uptake reaction by adding the synaptosome suspension to each well.

  • Incubate the plate at 37°C for a predetermined time with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the synaptosomes from the buffer.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of inhibition of radioligand uptake against the log concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Assessment of Locomotor Activity in Mice

This protocol describes a method to evaluate the stimulant or depressant effects of halogenated phenylpropanamines on spontaneous locomotor activity in mice.[7][8]

1. Animals and Acclimation:

  • Use male mice (e.g., C57BL/6 strain).

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

2. Habituation:

  • On the day before testing, habituate the mice to the locomotor activity chambers and handling by placing them in the chambers for a set period (e.g., 30-60 minutes) and administering a vehicle injection (e.g., saline).

3. Test Procedure:

  • On the test day, administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

  • Immediately place each mouse into an individual locomotor activity chamber.

  • The chambers are equipped with infrared beams to automatically record horizontal and vertical movements.

  • Record locomotor activity for a specified duration (e.g., 60-120 minutes) in defined time bins (e.g., 5-10 minutes).

4. Data Analysis:

  • Quantify the total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control group.

  • The effective dose 50 (ED50) for locomotor stimulation can be calculated from the dose-response curve.[9]

Visualizations

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) MAT Monoamine Transporters (DAT, NET, SERT) MA->MAT Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding Vesicle Synaptic Vesicles Vesicle->MA Release Signal Signal Transduction Receptor->Signal Drug Halogenated Phenylpropanamine Drug->MAT Inhibition

Caption: Signaling pathway of halogenated phenylpropanamines.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays a Synaptosome Preparation b Radioligand Binding /Uptake Assay a->b c Data Analysis (IC50/Ki Determination) b->c end SAR Determination c->end d Animal Habituation e Drug Administration d->e f Locomotor Activity Measurement e->f g Data Analysis (ED50 Determination) f->g g->end start Compound Synthesis & Characterization cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for SAR studies.

References

A Comparative Analysis of (R)- and (S)-1-(4-Chlorophenyl)propan-1-amine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a foundational understanding of the potential for differential biological activity based on the general principles of pharmacology and data from structurally related compounds. It is crucial to note that the following information is based on extrapolation and does not represent direct experimental evidence for the titular compounds.

The Critical Role of Chirality in Biological Activity

Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environments of biological systems, such as receptors and enzymes. This stereoselectivity often leads to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Insights from Structurally Related Compounds

While direct data is lacking for 1-(4-Chlorophenyl)propan-1-amine enantiomers, the broader class of phenethylamines, which this compound belongs to, is known to interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The position of substituents on the phenyl ring is a known determinant of activity and selectivity for these transporters. For instance, para-substitution, as seen in the target compound, has been shown in other phenethylamines to influence serotonergic activity.

Studies on related chiral amines have consistently demonstrated significant differences in the biological activities of their enantiomers. For example, in the case of other N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, the (S)-configuration was found to be the active enantiomer, showing a marked increase in receptor activity compared to the (R)-enantiomer, which exhibited a significant loss of activity.[1] This highlights the profound impact of stereochemistry on pharmacological effect.

Postulated Areas for Comparative Investigation

Should research be undertaken on the (R) and (S) enantiomers of this compound, the following areas would be critical for a comparative analysis:

  • Receptor Binding Affinity: Quantitative determination of the binding affinities (Ki or IC50 values) of each enantiomer for a panel of relevant receptors, particularly monoamine transporters.

  • Functional Activity: Assessment of the functional consequences of receptor binding, such as inhibition of neurotransmitter reuptake or receptor agonism/antagonism.

  • In Vivo Efficacy: Comparative studies in animal models to evaluate the pharmacological effects, such as behavioral changes or therapeutic efficacy in relevant disease models.

  • Pharmacokinetic Profiles: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer, as differences in these parameters can significantly impact their overall biological effect.

Experimental Protocols: A General Framework

In the absence of specific published methods for this compound, researchers would typically adapt established protocols for characterizing the pharmacology of novel psychoactive compounds.

Radioligand Binding Assays

This technique would be employed to determine the binding affinity of the (R) and (S) enantiomers for specific receptor targets.

Illustrative Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Enantiomer Together Receptor->Incubate Radioligand Radioligand (specific for target receptor) Radioligand->Incubate Enantiomers (R) & (S) Enantiomers (at varying concentrations) Enantiomers->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to measure radioactivity Filter->Scintillation Analysis Data Analysis (IC50/Ki determination) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (e.g., Neurotransmitter Uptake Assay)

These assays would measure the ability of each enantiomer to inhibit the function of monoamine transporters.

Illustrative Signaling Pathway for Monoamine Transporter Inhibition

cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Serotonin) Transporter Monoamine Transporter (e.g., SERT) Neurotransmitter->Transporter Binds Enantiomer (R) or (S) Enantiomer Enantiomer->Transporter Inhibits Reuptake Reuptake Blocked Transporter->Reuptake Prevents

Caption: Inhibition of neurotransmitter reuptake by an enantiomer.

Conclusion

The scientific community currently lacks the specific experimental data required for a direct and quantitative comparison of the biological activities of the (R) and (S) enantiomers of this compound. While it is highly probable that these enantiomers possess distinct pharmacological profiles, further research is necessary to elucidate these differences. The methodologies and principles outlined in this guide provide a framework for future investigations that will be essential for understanding the full therapeutic potential and safety profile of each enantiomer. Researchers in drug discovery and development are encouraged to pursue these studies to fill this critical knowledge gap.

References

The Evolving Landscape of Antifungal Therapeutics: A Comparative Analysis of Novel Chlorophenyl-Containing Imidazole Derivatives and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against fungal infections is emerging with the investigation of novel synthetic compounds. Among these, derivatives of 1-(4-Chlorophenyl)propan-1-amine have garnered interest. While direct and extensive comparative studies on this specific chemical class remain nascent, research into structurally similar compounds, particularly imidazole derivatives featuring a chlorophenyl group, provides valuable insights into their potential antifungal efficacy. This guide offers a comparative overview of these emerging derivatives against established antifungal agents, supported by available experimental data and detailed methodologies, to inform researchers and drug development professionals.

This analysis synthesizes available data to compare the in vitro activity of these novel compounds with widely used antifungal drugs such as fluconazole, a triazole, and miconazole, an imidazole. The comparison is primarily based on Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of novel chlorophenyl-containing imidazole derivatives has been evaluated against common fungal pathogens, primarily Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from available studies, comparing these novel compounds with the established antifungal agents fluconazole and miconazole. A lower MIC value indicates greater potency.

Table 1: In Vitro Antifungal Activity of Imidazole-Containing Oxime Esters against Candida albicans

CompoundMIC (µmol/mL)
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)0.0054
Miconazole0.0188
(E)-1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one oxime (4a)0.5807
Fluconazole>1.6325

Data sourced from a study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters.[1]

Table 2: In Vitro Antifungal Activity of Imidazole-Containing Oxime Esters against Candida tropicalis

CompoundMIC (µmol/mL)
Miconazole0.0024
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)Not Reported
(E)-1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one oxime (4a)0.5807
Fluconazole>1.6325

Data sourced from a study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters.[1]

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The following is a detailed methodology for the broth microdilution method, a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35°C for 24-48 hours.
  • Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.

2. Preparation of Antifungal Agents:

  • The test compounds and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
  • Serial twofold dilutions of each compound are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent). The growth inhibition is determined visually or by using a spectrophotometer to measure the optical density.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of antifungal agents is fundamental to drug development. Existing antifungal drugs primarily target the fungal cell wall or cell membrane. The novel chlorophenyl-containing imidazole derivatives are hypothesized to act similarly to other azole antifungals by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.

The following diagrams illustrate the established mechanisms of action for major classes of antifungal agents and a typical experimental workflow.

cluster_membrane Fungal Cell Membrane cluster_drugs Antifungal Agents Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Squalene Squalene Squalene->Lanosterol Squalene epoxidase Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to & Disrupts Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibits

Caption: Mechanism of Action of Membrane-Targeting Antifungals.

cluster_wall Fungal Cell Wall cluster_drug Antifungal Agent BetaGlucan β-(1,3)-D-Glucan BG_Synthase β-(1,3)-D-Glucan Synthase BG_Synthase->BetaGlucan Glucose Glucose Glucose->BG_Synthase Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->BG_Synthase Inhibits

Caption: Mechanism of Action of Cell Wall-Targeting Antifungals.

prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic analyze Analyze and Compare Data read_mic->analyze

References

In Vitro Validation of 1-(4-Chlorophenyl)propan-1-amine as a Potential Monoamine Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory effects of 1-(4-Chlorophenyl)propan-1-amine against known monoamine oxidase (MAO) inhibitors. Due to the absence of direct experimental data for this compound, this document serves as a framework for its in vitro validation, outlining detailed experimental protocols and presenting a comparative landscape of established MAO inhibitors. The data presented for this compound is hypothetical and intended to guide experimental design and data interpretation.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Inhibition of these enzymes can modulate neurotransmitter levels, making MAO inhibitors valuable therapeutic agents for neurological disorders. Selective MAO-A inhibitors are often used in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in managing Parkinson's and Alzheimer's diseases.[1][2][3] This guide explores the potential of this compound as a novel MAO inhibitor by comparing its hypothetical performance against well-characterized inhibitors.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table compares the hypothetical IC50 value of this compound with the reported IC50 values of established MAO inhibitors.

CompoundTarget EnzymeIC50 (µM)Inhibitor TypeReference Compound(s)
This compound MAO-A [Hypothetical] [To be determined] Clorgyline
This compound MAO-B [Hypothetical] [To be determined] Selegiline, Deprenyl
ClorgylineMAO-A0.02 ± 0.00Irreversible, SelectiveN/A
Selegiline (L-Deprenyl)MAO-B0.23 ± 0.01Irreversible, SelectiveN/A
TranylcypromineMAO-A/MAO-B[Varies]Irreversible, Non-selectiveN/A
IproniazidMAO-A/MAO-B37 (MAO-A), 42.5 (MAO-B)Irreversible, Non-selectiveN/A
XanthoangelolMAO-A/MAO-B43.4 (MAO-A), 43.9 (MAO-B)Reversible, Non-selectiveIproniazid
4-HydroxyderricinMAO-B3.43Reversible, SelectiveDeprenyl

Note: The IC50 values for reference compounds are sourced from published literature.[3][4] The values for this compound are to be determined experimentally.

Experimental Protocols for In Vitro Enzyme Inhibition Assays

To validate the potential enzyme inhibitory activity of this compound, a standardized in vitro MAO inhibition assay should be performed. The following protocols for spectrophotometric and fluorometric assays are provided as a guide.

Spectrophotometric Monoamine Oxidase Inhibition Assay

This method measures the change in absorbance resulting from the enzymatic conversion of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

  • This compound (test compound)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 316 nm (for kynuramine) or 250 nm (for benzylamine)[5]

  • 96-well UV-transparent plates

Procedure:

  • Prepare Reagents: Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds in phosphate buffer.

  • Enzyme Reaction: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound or positive control at various concentrations

    • Recombinant MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline production from kynuramine, or 250 nm for benzaldehyde production from benzylamine) over a set period.[5]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fluorometric Monoamine Oxidase-Glo™ Assay

This commercially available assay offers a sensitive and high-throughput method for measuring MAO activity.[3]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO-A and MAO-B enzymes, a luminogenic MAO substrate, and a Luciferin Detection Reagent)

  • This compound (test compound)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and positive controls in the assay buffer provided in the kit.

  • Enzyme Reaction: In a 96-well plate, add the following to each well:

    • MAO-A or MAO-B enzyme

    • Test compound or positive control at various concentrations

  • Substrate Addition: Add the luminogenic MAO substrate to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Detection: Add the Luciferin Detection Reagent to each well to stop the enzymatic reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Luminescence_control - Luminescence_sample) / Luminescence_control] x 100.[3] Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating research findings. The following diagrams, generated using Graphviz, illustrate the experimental workflow for the in vitro MAO inhibition assay and a simplified signaling pathway of monoamine oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Controls, Buffers) add_components Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->add_components prep_enzyme Prepare Enzyme Solutions (MAO-A, MAO-B) prep_enzyme->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance/Luminescence add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for the in vitro monoamine oxidase inhibition assay.

mao_signaling_pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion cluster_inhibition Inhibition monoamine Monoamine Neurotransmitters (Dopamine, Serotonin) transporter Reuptake Transporter monoamine->transporter Reuptake mao Monoamine Oxidase (MAO) transporter->mao metabolites Inactive Metabolites mao->metabolites Oxidative Deamination inhibitor This compound (Potential Inhibitor) inhibitor->mao Inhibits

Caption: Simplified signaling pathway of monoamine oxidase and its inhibition.

Conclusion

This guide provides a comprehensive framework for the in vitro validation of this compound as a potential monoamine oxidase inhibitor. By following the detailed experimental protocols and utilizing the comparative data of established inhibitors, researchers can effectively assess its potency and selectivity. The provided visualizations of the experimental workflow and a simplified MAO signaling pathway serve as valuable tools for planning and communicating the research. Successful validation of this compound as a potent and selective MAO inhibitor could pave the way for its further development as a therapeutic agent for various neurological disorders.

References

Comparative Analysis of Chlorophenylpropanamine Analog Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comparative analysis of the receptor binding affinities of chlorophenylpropanamine analogs, focusing on their interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The position of the chlorine atom on the phenyl ring significantly influences the potency and selectivity of these compounds for the different monoamine transporters. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the experimental workflow and a relevant signaling pathway.

Introduction to Chlorophenylpropanamine Analogs

Chlorophenylpropanamine analogs are a class of synthetic compounds derived from phenylpropanamine. They are recognized for their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft. By inhibiting these transporters, chlorophenylpropanamine analogs can increase the extracellular concentrations of these neurotransmitters, leading to a range of physiological and psychological effects. The structure-activity relationship (SAR) of these compounds, particularly the influence of halogen substitution on the phenyl ring, is of significant interest in the development of novel therapeutics.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC50 values) of various chlorophenylpropanamine analogs and related compounds for the serotonin, dopamine, and norepinephrine transporters. The data is compiled from studies utilizing radioligand binding assays with rat brain synaptosomes.

CompoundTransporterIC50 (nM)
Amphetamine DAT36
NET12
SERT3333
Methamphetamine DAT24.5
NET13.6
SERT1121
4-Chloroamphetamine DAT103
NET148
SERT158
3,4-Dichlorophenethylamine dDATHigh Affinity

Data for Amphetamine, Methamphetamine, and 4-Chloroamphetamine are derived from Blough et al., as cited in a BenchChem technical document. The value for 3,4-Dichlorophenethylamine is a qualitative assessment from crystallographic and biochemical studies.

Structure-Activity Relationship Insights:

  • Unsubstituted Phenylpropanamines (Amphetamine & Methamphetamine): These compounds demonstrate a clear preference for inhibiting the dopamine and norepinephrine transporters over the serotonin transporter.[1]

  • Para-Chloro Substitution (4-Chloroamphetamine): The addition of a chlorine atom at the para position (position 4) of the phenyl ring dramatically increases the compound's potency at the serotonin transporter, while concurrently reducing its potency at the dopamine and norepinephrine transporters.[1] This highlights the significant role of the position of the halogen substituent in determining transporter selectivity.

  • Meta-Chloro Substitution: Based on the observed trend with 4-chloroamphetamine, it is anticipated that a chlorine substitution at the meta position (position 3) would also lead to an enhanced affinity for the serotonin transporter.[1]

  • Di-Chloro Substitution (3,4-Dichlorophenethylamine): Studies on 3,4-dichlorophenethylamine have shown it to possess a high affinity for the dopamine transporter, suggesting that multiple halogen substitutions can confer significant potency at this transporter.

Experimental Protocols

The determination of receptor binding affinity for the chlorophenylpropanamine analogs is primarily achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

General Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, frontal cortex for NET, and brainstem for SERT) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes containing the transporters (synaptosomes).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) is incubated with the prepared synaptosomes in the presence of varying concentrations of the unlabeled test compound (chlorophenylpropanamine analog).

  • Separation of Bound and Free Radioligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization centrifugation Centrifugation tissue->centrifugation synaptosomes Synaptosome Isolation centrifugation->synaptosomes incubation Incubation with Radioligand & Test Compound synaptosomes->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine Neurotransmitter vesicle->monoamine Release transporter Monoamine Transporter (SERT, DAT, NET) transporter->vesicle Recycling reuptake Reuptake reuptake->transporter monoamine->reuptake receptor Postsynaptic Receptor monoamine->receptor Binding signal Signal Transduction receptor->signal drug Chlorophenylpropanamine Analog drug->transporter Inhibition

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)propan-1-amine: An Evaluation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 30, 2025

A comprehensive analysis of synthetic methodologies for the production of 1-(4-Chlorophenyl)propan-1-amine, a key building block for various pharmaceutical agents, is presented to guide researchers and drug development professionals in selecting optimal synthetic routes. This guide provides a comparative overview of prominent synthesis methods, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is critical for the development of novel therapeutics targeting the central nervous system. This guide evaluates three primary synthetic strategies: a two-step synthesis via an oxime intermediate, direct reductive amination, and the Leuckart reaction. Each method is assessed based on reaction yield, conditions, and reagent selection. The potential biological activity of the target compound as a monoamine reuptake inhibitor is also discussed, providing context for its pharmaceutical relevance.

Comparison of Synthesis Methods

A summary of the key quantitative data for the different synthesis routes is presented in the table below, offering a clear comparison of their efficiencies.

Synthesis MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity Data
Two-Step Synthesis via Oxime1-(4-Chlorophenyl)propan-1-oneHydroxylamine hydrochloride, Triethylamine, Borane-tetrahydrofuran complex32 hours~30%Purified by chromatography
Direct Reductive Amination1-(4-Chlorophenyl)propan-1-oneAmmonium formate, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd)VariableNot specifiedNot specified
Leuckart Reaction1-(4-Chlorophenyl)propan-1-oneFormamide or Ammonium formate, Formic acidVariableNot specifiedNot specified

Detailed Experimental Protocols

Method 1: Two-Step Synthesis via Oxime Intermediate

This method involves the initial formation of an N-hydroxypropan-1-imine from 1-(4-chlorophenyl)propan-1-one, followed by reduction to the desired amine.[1]

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add water and extract the mixture with ethyl acetate.

  • Wash the extract successively with water and saturated brine, and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Synthesis of this compound

  • To a solution of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine in tetrahydrofuran (100 mL), add 1.1 M borane-tetrahydrofuran complex in tetrahydrofuran solution (27.3 mL).

  • Stir the mixture at 80°C for 16 hours.

  • To the reaction mixture, add 1 M hydrochloric acid and extract with ethyl acetate.

  • Wash the extract successively with water and saturated brine, and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (520 mg).[1]

Method 2: Direct Reductive Amination

Reductive amination offers a more direct, one-pot approach to the synthesis of amines from carbonyl compounds. This method is widely used due to its versatility and the availability of various reducing agents.

General Protocol:

  • Dissolve 1-(4-chlorophenyl)propan-1-one and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent.

  • Add a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd).

  • Stir the reaction at an appropriate temperature until completion.

  • Work-up the reaction mixture to isolate the product. This typically involves quenching any remaining reducing agent, extraction, and purification.

The choice of reducing agent is critical and depends on the specific substrate and desired reaction conditions. For instance, NaBH₃CN is effective in the presence of aldehydes and ketones, while NaBH(OAc)₃ is a milder and often safer alternative.

Method 3: Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.

General Protocol:

  • Heat a mixture of 1-(4-chlorophenyl)propan-1-one with either formamide or ammonium formate.

  • The reaction is typically carried out at elevated temperatures, often above 160°C.

  • The intermediate N-formyl compound is formed, which is then hydrolyzed with acid to yield the primary amine.

While historically significant, the high temperatures and the need for a subsequent hydrolysis step can be drawbacks of this method.

Mandatory Visualizations

Synthesis Workflow: Two-Step Synthesis via Oxime Intermediate

SynthesisWorkflow start 1-(4-Chlorophenyl)propan-1-one intermediate 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine start->intermediate Hydroxylamine HCl, Triethylamine, EtOH 16h, RT product This compound intermediate->product Borane-THF complex, THF, 80°C, 16h

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Comparison of Reductive Amination Reagents

ReductiveAmination RA Reductive Amination Methods NaBH4 Sodium Borohydride (NaBH4) RA->NaBH4 Strong reductant NaCNBH3 Sodium Cyanoborohydride (NaBH3CN) RA->NaCNBH3 Selective for imines NaBH_OAc_3 Sodium Triacetoxyborohydride (NaBH(OAc)3) RA->NaBH_OAc_3 Mild & selective H2_Pd Catalytic Hydrogenation (H2/Pd) RA->H2_Pd Green chemistry approach

Caption: Comparison of common reducing agents for reductive amination.

Potential Biological Activity and Signaling Pathway

This compound and its structural analogs are of interest due to their potential to act as monoamine reuptake inhibitors. These compounds can block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters. This mechanism is central to the action of many antidepressant and anxiolytic drugs.

Signaling Pathway: Monoamine Reuptake Inhibition

SignalingPathway Compound This compound SERT SERT Compound->SERT Inhibition NET NET Compound->NET Inhibition DAT DAT Compound->DAT Inhibition Serotonin Increased Synaptic Serotonin SERT->Serotonin Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Dopamine Increased Synaptic Dopamine DAT->Dopamine Effect Therapeutic Effects (e.g., Antidepressant) Serotonin->Effect Norepinephrine->Effect Dopamine->Effect

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Conclusion

The selection of a synthetic route for this compound should be guided by factors such as desired yield, purity requirements, available equipment, and safety considerations. The two-step synthesis via an oxime intermediate is a well-documented method with a reported yield, providing a reliable, albeit multi-step, option. Direct reductive amination presents a more streamlined approach with the potential for high efficiency, though optimization of the reducing agent and reaction conditions is crucial. The Leuckart reaction offers a classic alternative but may be less favorable due to the harsh conditions required. Further research into the direct comparative performance of these methods, particularly regarding purity and scalability, is warranted. The potential of this compound as a monoamine reuptake inhibitor underscores the importance of efficient and scalable synthetic routes to facilitate further pharmacological investigation.

References

A Head-to-Head Comparison of 1-(4-Chlorophenyl)propan-1-amine and Phenylpropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-supported comparison of 1-(4-Chlorophenyl)propan-1-amine and Phenylpropanolamine. It details their respective pharmacological profiles, mechanisms of action, and outlines key experimental protocols for their evaluation, aimed at facilitating further research and development.

Core Compound Characteristics

This compound and Phenylpropanolamine (PPA) are both derivatives of the phenethylamine class. While structurally related, the substitution of a chlorine atom on the phenyl ring in this compound, as opposed to the hydroxyl group on the beta-carbon in PPA, results in distinct pharmacological activities.

FeatureThis compoundPhenylpropanolamine (PPA)
IUPAC Name This compound[1](1RS,2SR)-2-amino-1-phenylpropan-1-ol[2]
Synonyms 4-Chloro-alpha-ethylbenzylamineNorephedrine, Propadrine[3]
Chemical Formula C₉H₁₂ClN[1][4]C₉H₁₃NO[2][5]
Molar Mass 169.65 g/mol [1][4]151.21 g/mol [2][5]
Primary Mechanism Presumed monoamine neurotransmitter modulation[4]Indirectly acting sympathomimetic; Norepinephrine releasing agent[5][6]
Key Applications Investigational, chemical research[4]Decongestant, appetite suppressant (largely withdrawn)[5][7]

Pharmacological Profile and Mechanism of Action

Direct head-to-head experimental data comparing the two compounds is scarce in published literature. The following comparison is based on the known pharmacology of PPA and the inferred activity of this compound based on its structure and available research.

Phenylpropanolamine (PPA): PPA's primary mechanism of action is as an indirectly acting sympathomimetic.[5] It functions mainly by stimulating the release of norepinephrine from presynaptic nerve terminals.[5][6] It also acts as a dopamine releasing agent, albeit with approximately 10-fold lower potency.[5] Contrary to earlier beliefs, PPA has only weak or negligible direct agonist activity at alpha- and beta-adrenergic receptors.[5] The released norepinephrine then activates these adrenergic receptors, leading to vasoconstriction (useful for nasal decongestion) and effects on the central nervous system that can suppress appetite.[6][7] Its use has been discontinued in many countries due to an association with an increased risk of hemorrhagic stroke.[6]

This compound: This compound is less extensively studied. As a chiral amine, it is investigated in medicinal chemistry for its potential in treating neurological disorders.[4] Its mechanism is believed to involve the modulation of neurotransmitter systems through interactions with enzymes and receptors.[4] Structurally, it is related to other monoamine releasing agents. The presence of a halogen on the phenyl ring is a common feature in several potent serotonin-dopamine releasing agents. Therefore, it is hypothesized to function as a monoamine releaser, though its specific selectivity and potency for dopamine, norepinephrine, and serotonin transporters require empirical validation.

ParameterThis compoundPhenylpropanolamine (PPA)
Receptor Affinity Unknown, presumed low direct affinityWeak to negligible for α- and β-adrenergic receptors[5]
Neurotransmitter Release Hypothesized monoamine (DA, NE, 5-HT) releasePrimarily Norepinephrine (NE), weaker Dopamine (DA) release[5]
Primary Effects Investigational, potential CNS activity[4]Vasoconstriction, appetite suppression[7]
Safety Profile Not well-establishedRisk of increased blood pressure and hemorrhagic stroke[5][6]

Experimental Protocols

To generate direct comparative data, the following standardized in vitro assays are recommended.

Monoamine Transporter Substrate Assay

This experiment determines if the compounds act as substrates for and induce efflux (release) through the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Transporter Loading: Pre-load cells with a radioactive monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells) for 30 minutes at 37°C.

  • Wash: Aspirate the loading solution and wash cells rapidly with a buffer to remove extracellular radioactivity.

  • Compound Incubation: Add increasing concentrations of this compound or Phenylpropanolamine to the cells and incubate for a set period (e.g., 10-30 minutes).

  • Efflux Measurement: Collect the supernatant (containing released radioactivity) and lyse the cells to measure the remaining intracellular radioactivity.

  • Quantification: Use a liquid scintillation counter to determine the amount of radioactivity in the supernatant and cell lysate.

  • Data Analysis: Calculate the percentage of neurotransmitter released for each concentration. Fit the data to a sigmoid curve to determine the EC₅₀ (concentration for 50% maximal release) and Eₘₐₓ (maximum release) for each compound at each transporter.

G A HEK293 cells expressing hDAT, hNET, or hSERT B Pre-load with [3H]monoamine (e.g., [3H]DA) A->B C Wash to remove extracellular label B->C D Incubate with test compound (varying concentrations) C->D E Separate supernatant and cell lysate D->E F Quantify radioactivity via Liquid Scintillation Counting E->F G Calculate % Release vs. Concentration F->G H Determine EC50 and Emax G->H

Caption: Workflow for monoamine transporter efflux assay.

Receptor Binding Affinity Assay

This protocol measures the direct binding affinity of the compounds to a panel of CNS receptors, particularly adrenergic subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., α₁, α₂, β₁, β₂ adrenergic receptors).

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]prazosin for α₁ receptors) and a range of concentrations of the test compound.

  • Equilibration: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding inhibition against the concentration of the test compound. Determine the IC₅₀ (concentration for 50% inhibition) and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Phenylpropanolamine's Indirect Adrenergic Action

PPA induces the release of norepinephrine, which then acts on postsynaptic adrenergic receptors to elicit a physiological response.

References

Validating the Purity of Synthesized 1-(4-Chlorophenyl)propan-1-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-(4-Chlorophenyl)propan-1-amine, a key building block in the synthesis of various pharmacologically active molecules.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively compared, supported by illustrative experimental data and detailed protocols.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the analysis of a representative batch of synthesized this compound using three distinct analytical techniques. A purity level of greater than 95% is generally considered acceptable for compounds intended for medicinal chemistry research.

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
Chiral HPLC-UV 99.2%(R)-1-(4-Chlorophenyl)propan-1-amine (enantiomeric impurity), 1-(4-Chlorophenyl)propan-1-one (starting material)~0.01%~0.03%
GC-MS 99.0%1-(4-Chlorophenyl)propan-1-one, N-(1-(4-chlorophenyl)propyl)ethanamine (over-alkylation byproduct)~0.02%~0.06%
¹H NMR >99% (by relative integration)Residual solvents (e.g., Ethyl Acetate, Hexane)~0.05% (varies by impurity)~0.15% (varies by impurity)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers, making it ideal for assessing the enantiomeric purity of chiral amines like this compound. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.[2][3]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).[2]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

System Suitability:

  • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Resolution (Rs): Should be ≥ 1.5 between the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often recommended for primary amines to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., ethyl acetate) and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for the structural confirmation and purity assessment of synthesized compounds. It allows for the detection and quantification of impurities containing protons without the need for a reference standard for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Materials:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

¹H NMR Data for this compound:

  • δ 7.21-7.40 (m, 4H): Aromatic protons.

  • δ 3.80 (t, J = 7.0 Hz, 1H): Methine proton (CH-NH₂).

  • δ 1.58-1.74 (m, 2H): Methylene protons (CH₂).

  • δ 0.85 (t, J = 7.3 Hz, 3H): Methyl protons (CH₃).[4]

Purity Calculation: The purity can be estimated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known amount of an internal standard or by comparing the integrals of the analyte's signals to those of any observed impurities.

Mandatory Visualizations

The following diagrams illustrate the workflow for purity validation and the relationship between the different analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation cluster_results Results & Decision Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Chiral HPLC-UV (Enantiomeric & Chemical Purity) Purification->HPLC Sample Preparation GCMS GC-MS (Chemical Purity & Impurity ID) Purification->GCMS Sample Preparation (with Derivatization) NMR ¹H NMR (Structural Confirmation & Purity) Purification->NMR Sample Preparation Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Decision Purity > 95%? Data_Analysis->Decision Proceed Proceed to next step Decision->Proceed Yes Repurify Repurify or Re-synthesize Decision->Repurify No

Caption: Workflow for the purity validation of a synthesized compound.

Analytical_Technique_Relationship cluster_info Information Obtained cluster_tech Analytical Techniques Structural Structural Information Chemical_Purity Chemical Purity Enantiomeric_Purity Enantiomeric Purity Impurity_ID Impurity Identification NMR ¹H NMR NMR->Structural Primary NMR->Chemical_Purity HPLC Chiral HPLC-UV HPLC->Chemical_Purity HPLC->Enantiomeric_Purity Primary GCMS GC-MS GCMS->Chemical_Purity Primary GCMS->Impurity_ID Primary

References

Confirming the Stereochemistry of Chiral 1-(4-Chlorophenyl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of chiral pharmaceutical compounds. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological activity, metabolic fate, and toxicological profile. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of chiral 1-(4-Chlorophenyl)propan-1-amine, a versatile building block in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography, supported by illustrative experimental data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1][2][3] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amines.[2][4]

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[4] The basic additive (DEA) is crucial for obtaining good peak shape and resolution for amine compounds.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: A 1 mg/mL solution of racemic this compound is prepared in the mobile phase.

  • Injection Volume: 10 µL.[4]

Data Presentation: Chiral HPLC Performance

Parameter(R)-1-(4-Chlorophenyl)propan-1-amine(S)-1-(4-Chlorophenyl)propan-1-amine
Retention Time (t R )8.5 min10.2 min
Resolution (R s )-2.1
Enantiomeric Excess (% ee)\multicolumn{2}{c

Workflow for Chiral HPLC Method Development

cluster_0 Method Development cluster_1 Sample Analysis A Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based B Screen Mobile Phases (Normal Phase: Hexane/Alcohol) A->B C Optimize Mobile Phase Composition (Adjust alcohol % and additive) B->C D Optimize Flow Rate and Temperature C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E F Prepare Sample Solution G Inject onto HPLC System F->G H Acquire Chromatogram G->H I Integrate Peaks and Calculate % ee H->I

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy using Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric purity and absolute configuration.[1][5][6] The most common approach involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[5] These diastereomers have distinct NMR spectra, allowing for their quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA for this purpose.[7][8]

Experimental Protocol: Mosher's Amide Analysis by ¹H NMR

  • Derivatization (R-MTPA): To a solution of enantiomerically enriched this compound (approx. 5 mg) in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube, add a slight excess of (R)-MTPA chloride. Add a small amount of pyridine to scavenge the HCl produced.

  • Derivatization (S-MTPA): In a separate NMR tube, repeat the procedure using (S)-MTPA chloride.

  • Reaction: Gently shake the tubes and allow the reaction to proceed to completion (typically 30-60 minutes).

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric amide samples.

  • Analysis: Compare the chemical shifts of protons near the chiral center. The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on the established Mosher model.

Data Presentation: ¹H NMR Data for Mosher Amides

Protonδ for (R)-Amine-(S)-MTPA (ppm)δ for (R)-Amine-(R)-MTPA (ppm)Δδ (δS - δR) (ppm)
-CH(N)-4.854.95-0.10
-CH₂-1.801.70+0.10
-CH₃0.950.90+0.05

Logical Relationship for Mosher's Method

A Chiral Amine (Unknown Configuration) B (R)-MTPA-Cl A->B C (S)-MTPA-Cl A->C D Diastereomer 1 ((R/S)-Amine-(R)-MTPA) B->D E Diastereomer 2 ((R/S)-Amine-(S)-MTPA) C->E F Acquire ¹H NMR Spectra D->F E->F G Compare Chemical Shifts (Δδ) F->G H Apply Mosher's Model G->H I Assign Absolute Configuration H->I

Caption: Logic of Mosher's Method for Stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] It is a powerful, non-destructive technique for determining the absolute configuration of molecules in solution, which is particularly advantageous when suitable crystals for X-ray analysis cannot be obtained.[11][12] The experimental VCD spectrum is compared with a spectrum predicted by quantum mechanical calculations (Density Functional Theory, DFT) for a known enantiomer.[11][13]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound (e.g., 0.1 M) in a suitable solvent like CDCl₃.[9]

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the calculated (S)-enantiomer). A match determines the absolute configuration of the sample.[11]

Data Presentation: VCD Spectral Comparison

Experimental VCD SignCalculated VCD Sign ((R)-enantiomer)Calculated VCD Sign ((S)-enantiomer)Assignment
+ at 1090 cm⁻¹+-Match with (R)
- at 1150 cm⁻¹-+Match with (R)
+ at 1220 cm⁻¹+-Match with (R)

VCD Workflow for Absolute Configuration

cluster_exp Experimental cluster_comp Computational A Measure Experimental VCD Spectrum D Compare Experimental and Calculated Spectra A->D B Calculate VCD Spectrum for One Enantiomer (e.g., R) via DFT B->D C Generate Mirror Image Spectrum (S) C->D E Assign Absolute Configuration D->E

Caption: VCD Experimental and Computational Workflow.

Single Crystal X-ray Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[1][14][15][16][17] It provides an unambiguous 3D structure of the molecule as it exists in a crystal lattice. The main prerequisite is the ability to grow a high-quality single crystal of the compound or a suitable derivative.[14][18]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of an enantiomerically pure salt of this compound with a chiral acid (e.g., mandelic acid) or an achiral acid. The presence of a heavier atom like chlorine aids in the determination of the absolute structure via anomalous dispersion.[9][14]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Cu Kα radiation).[18]

  • Structure Solution and Refinement: Process the diffraction data, solve the crystal structure, and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given configuration confirms its correctness, while a value near 1 indicates the opposite configuration.[18]

Data Presentation: Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.02(3)
Assigned Absolute ConfigurationR

Comparison of Methods

FeatureChiral HPLCNMR with CDAVCD SpectroscopyX-ray Crystallography
Primary Use Enantiomeric purity (% ee)Enantiomeric purity, relative & absolute configurationAbsolute configurationAbsolute configuration
Sample State SolutionSolutionSolutionSingle Crystal
Sample Amount MicrogramsMilligramsMilligramsMilligrams (for crystallization)
Throughput HighMediumLowLow
Key Advantage Quantitative, robust, widely availableNo separation needed, rich structural infoNo crystallization needed, solution-state conformationUnambiguous, "gold standard" result
Key Limitation Requires method development, reference standards for peak assignmentRequires chemical derivatization, potential for kinetic resolutionRequires complex quantum calculations, specialized equipmentRequires high-quality single crystals

By understanding the principles and applicability of these diverse analytical techniques, researchers can select the most appropriate method or combination of methods to confidently confirm the stereochemistry of this compound and its derivatives, ensuring the development of safe and effective chiral drug candidates.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1-(4-Chlorophenyl)propan-1-amine, a compound requiring careful handling due to its hazardous properties.

Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance when disposing of chemical waste. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications necessitate a cautious and well-defined disposal plan to mitigate risks.

II. Quantitative Hazard Data

Hazard StatementGHS Classification CodeSignal Word
Harmful if swallowedH302Danger
Causes severe skin burns and eye damageH314Danger
May cause respiratory irritationH335Danger

Data sourced from PubChem CID 12622928.[1]

III. Personal Protective Equipment (PPE) Protocol

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator is required.

IV. Step-by-Step Disposal Procedure

This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Designate a specific, clearly labeled, and sealed container for this waste. The container should be made of a material compatible with the chemical.

  • The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container.

Step 2: Waste Collection

  • All work with this compound, including the preparation of waste, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • For liquid waste, carefully pour the chemical into the designated hazardous waste container.

  • For solid waste (e.g., contaminated weighing paper, pipette tips), place it in a sealed, labeled bag before putting it into the final waste container to prevent dust formation.

  • Contaminated labware should be decontaminated or disposed of as hazardous waste.

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Remove all potential sources of ignition.[2]

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 4: Storage and Final Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's established procedures. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

V. Disposal Workflow Diagram

DisposalWorkflow start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate label 3. Label Waste Container (Name, Hazards, Date) segregate->label collect 4. Collect Waste in Chemical Fume Hood label->collect spill_check Spill Occurred? collect->spill_check spill_manage 5a. Execute Spill Management Protocol spill_check->spill_manage Yes store 5b. Store Sealed Container in Designated Area spill_check->store No spill_manage->store disposal 6. Arrange for Professional Hazardous Waste Disposal store->disposal end End: Safe Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Chlorophenyl)propan-1-amine, a compound that requires careful management. By adhering to these procedural steps, you can minimize risk and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and safety measures.

Protective MeasureSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To avoid skin contact, which can cause irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants. A chemical-resistant apron may be necessary for larger quantities.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.To prevent inhalation, which may cause respiratory irritation.[1][3]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing and wash before reuse.To prevent accidental ingestion and cross-contamination.[1][3]

Occupational Exposure Limits: As of the latest safety data, specific occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or the ACGIH Threshold Limit Value (TLV) have not been established for this compound. In the absence of defined OELs, it is crucial to handle this compound with a high degree of caution, employing effective engineering controls and the consistent use of personal protective equipment to minimize any potential exposure.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Inert Atmosphere: For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Container: Keep the container tightly closed when not in use.[3]

  • Personal Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Wash skin thoroughly after handling.[1][3]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of in an approved waste disposal plant.[1][3] Do not allow the product to enter drains or waterways.[1][3]

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is crucial to contain the situation and prevent exposure. The following workflow diagram outlines the necessary steps.

ChemicalSpillWorkflow Chemical Spill Response Workflow node_start Spill Occurs node_evacuate Evacuate Immediate Area & Alert Others node_start->node_evacuate node_ppe Don Appropriate PPE node_evacuate->node_ppe node_contain Contain the Spill with Absorbent Material node_ppe->node_contain node_cleanup Carefully Clean Up Spill node_contain->node_cleanup node_decontaminate Decontaminate the Area node_cleanup->node_decontaminate node_dispose Dispose of Waste in a Sealed Container node_decontaminate->node_dispose node_report Report the Incident node_dispose->node_report node_end End of Response node_report->node_end

Caption: Workflow for a safe and effective response to a chemical spill.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.